molecular formula C2H8N2O4<br>NH4OOCCOONH4<br>C2H8N2O4 B7820676 Ammonium oxalate CAS No. 1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1)

Ammonium oxalate

Cat. No.: B7820676
CAS No.: 1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1)
M. Wt: 124.10 g/mol
InChI Key: VBIXEXWLHSRNKB-UHFFFAOYSA-N
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Description

Ammonium oxalate is an odorless solid. Sinks and mixes slowly with water. (USCG, 1999)
This compound is an ammonium salt consisting of ammonium and oxalate ions in a 2:1 ratio. It is an ammonium salt and an oxalate salt. It contains an oxalate(2-).
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diazanium;oxalate
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InChI

InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3
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InChI Key

VBIXEXWLHSRNKB-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+]
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DSSTOX Substance ID

DTXSID50889443
Record name Ethanedioic acid, ammonium salt (1:2)
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Molecular Weight

124.10 g/mol
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Physical Description

Ammonium oxalate is an odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Pellets or Large Crystals, Water soluble, odorless solid; [CAMEO] Colorless crystals; Exists in anhydrous (1113-38-8) and monohydrate (6009-70-7) forms; The monohydrate is the main commercial form. Also available in 4% solutions and saturated solutions; [CHEMINFO], ODOURLESS COLOURLESS CRYSTALLINE POWDER.
Record name AMMONIUM OXALATE
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Solubility

ORTHORHOMBIC CRYSTALS OR GRANULES; ODORLESS; AQ SOLN IS PRACTICALLY NEUTRAL; PH OF 0.1 MOLAR SOLN: 6.4; 1 G SOL IN 20 ML H2O, 2.6 ML BOILING H2O; SLIGHTLY SOL IN ALCOHOL /MONOHYDRATE/, Solubility in water, g/l at 20 °C: 45 (moderate)
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Density

1.5 at 65.3 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.50
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CAS No.

1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1), 1113-38-8, 14258-49-2
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Foundational & Exploratory

Synthesis of Ammonium Oxalate Monohydrate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the laboratory-scale synthesis of ammonium (B1175870) oxalate (B1200264) monohydrate ((NH₄)₂C₂O₄·H₂O), a versatile reagent with applications in analytical chemistry, biochemistry, and materials science. The primary synthesis route detailed herein involves the neutralization of oxalic acid with an ammonium source, followed by purification through recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound with high purity.

Physicochemical Properties

Ammonium oxalate monohydrate is a colorless, odorless crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound Monohydrate

PropertyValue
Molecular Formula C₂H₈N₂O₄·H₂O
Molecular Weight 142.11 g/mol [2]
Appearance White crystalline powder or solid[1][3][4]
Density 1.5 g/cm³ at 20 °C[3]
Melting Point Decomposes at 70 °C[2]
Solubility in Water Soluble
pH 6.4 (0.1 M solution)[2]

Synthesis and Purification Workflow

The synthesis of this compound monohydrate is a straightforward process involving the reaction of oxalic acid with an ammonium source, followed by crystallization and purification. The logical flow of this process is depicted in the following diagram.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolve Oxalic Acid Neutralization Neutralize with Ammonium Source Dissolution->Neutralization Aqueous Solution HotFiltration Hot Filtration Neutralization->HotFiltration Crude Solution Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Washing Wash Crystals Isolation->Washing Drying Dry Crystals Washing->Drying FinalProduct Final Product Drying->FinalProduct Purified (NH₄)₂C₂O₄·H₂O

Caption: Workflow for the synthesis and purification of this compound monohydrate.

Experimental Protocol

This protocol details the synthesis of this compound monohydrate from oxalic acid and ammonium carbonate. An alternative using aqueous ammonia (B1221849) is also described.

Materials and Reagents
  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃) or 10% Ammonium hydroxide (B78521) solution (NH₄OH)

  • Deionized water

  • Litmus (B1172312) paper or pH meter

  • Beakers

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Synthesis Procedure
  • Dissolution of Oxalic Acid : In a fume hood, dissolve 100 g of oxalic acid in 800 mL of deionized water in a large beaker. Gently warm the solution while stirring to facilitate dissolution.[5]

  • Neutralization :

    • Using Ammonium Carbonate : Slowly add approximately 83 g of ammonium carbonate to the warm oxalic acid solution in small portions.[5] Effervescence (release of CO₂) will occur. Continue adding until the solution is neutral, which can be checked with litmus paper or a pH meter.

    • Using Aqueous Ammonia : Alternatively, add 270 mL of 10% ammonium hydroxide solution to the oxalic acid solution until it is neutralized.

  • Heating and Filtration : Heat the neutralized solution to boiling. If any impurities are visible, filter the hot solution through a pre-heated funnel with filter paper to remove them.

Purification by Recrystallization
  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. For better crystal formation, the cooling process can be extended by placing the beaker in an ice bath after it has reached room temperature. Needle-shaped crystals of this compound monohydrate will form.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing : Wash the crystals on the filter paper with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.

  • Drying : Dry the purified crystals. This can be done by air-drying on a watch glass or in a drying oven at a low temperature (below 70 °C to prevent decomposition).

Safety Precautions
  • This compound is harmful if ingested.[3]

  • Always work in a well-ventilated area or a fume hood, especially during the neutralization step when ammonia gas may be released.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Avoid inhalation of dust.[1]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

Quantitative Data

The yield and purity of the synthesized this compound monohydrate can be determined using standard analytical methods.

Table 2: Synthesis Parameters and Expected Results

ParameterValue/Range
Theoretical Yield Dependent on starting material quantities
Typical Experimental Yield 80-90%
Purity (ACS Grade) ≥ 99%
Insoluble Matter ≤ 0.005%
Chloride (Cl) ≤ 0.002%
Sulfate (SO₄) ≤ 0.002%
Heavy Metals (as Pb) ≤ 5 ppm
Iron (Fe) ≤ 2 ppm

Data for ACS Grade purity is indicative of a high-quality product achievable with this method.

An assay to determine the purity of the synthesized this compound monohydrate can be performed by redox titration with potassium permanganate.[6]

This technical guide provides a robust and reliable method for the synthesis of high-purity this compound monohydrate suitable for a variety of laboratory applications. By following the detailed protocol and safety precautions, researchers can confidently prepare this important reagent.

References

Spectroscopic Analysis of Ammonium Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ammonium (B1175870) oxalate (B1200264) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the characterization of this compound. This document details the theoretical underpinnings of the vibrational modes of ammonium oxalate, presents detailed experimental protocols for sample analysis, and summarizes key spectral data for easy reference.

Theoretical Background

This compound monohydrate ((NH₄)₂C₂O₄·H₂O) is an ionic compound consisting of ammonium cations (NH₄⁺) and oxalate anions (C₂O₄²⁻), with a molecule of water of hydration. The vibrational spectrum of this compound is a composite of the vibrational modes of these three components.

The oxalate anion in the solid state is known to adopt a non-planar conformation, which influences its spectroscopic signature.[1] Its vibrational modes primarily involve C-C and C-O stretching, as well as O-C=O bending and rocking motions. The symmetry of the oxalate ion plays a crucial role in determining which vibrations are active in the infrared and Raman spectra.[2]

The ammonium cation , with its tetrahedral symmetry, exhibits characteristic N-H stretching and H-N-H bending vibrations. These bands are often broad due to hydrogen bonding interactions within the crystal lattice.

The water of hydration contributes O-H stretching and H-O-H bending modes to the overall spectrum.

Due to the principles of mutual exclusion for molecules with a center of symmetry, some vibrational modes may be exclusively observed in either the FTIR or the Raman spectrum, providing complementary information for a complete structural elucidation.[3]

Experimental Protocols

The following sections outline detailed methodologies for the preparation and analysis of solid this compound samples using FTIR and Raman spectroscopy.

FTIR Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for obtaining the transmission FTIR spectrum of a solid powdered sample.[4]

Materials and Equipment:

  • This compound, analytical grade

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Detailed Protocol:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least two hours to remove any adsorbed moisture, which can interfere with the spectrum.[5] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[6]

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar.[5] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[7] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the powder mixture into the die.[5]

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[5] It is recommended to apply a vacuum during pressing to remove trapped air, which can cause the pellet to be opaque.[1]

  • Pellet Inspection: Carefully remove the resulting pellet from the die. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.[4]

Raman Spectroscopy of Crystalline Powder

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a sample. For a crystalline powder like this compound, the sample preparation is generally straightforward.

Materials and Equipment:

  • This compound, analytical grade

  • Microscope slide or sample holder

  • Raman spectrometer with laser excitation source

Detailed Protocol:

  • Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide or into a suitable sample holder.[8]

  • Instrument Setup: Place the sample on the microscope stage of the Raman spectrometer.

  • Focusing: Bring the sample into focus using the microscope objective. For powdered samples, a flat surface is preferable for imaging, which can be achieved by gently pressing the powder with a clean slide.[9]

  • Parameter Selection: Choose an appropriate laser excitation wavelength and power. It is crucial to start with a low laser power to avoid thermal degradation of the sample.[8] Select the desired spectral range and acquisition time.

  • Spectral Acquisition: Acquire the Raman spectrum. It may be necessary to acquire multiple spectra from different spots on the sample and average them to ensure a representative spectrum of the bulk material.

Data Presentation

The following tables summarize the key vibrational bands observed in the FTIR and Raman spectra of this compound, along with their assignments to specific molecular motions.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretching (water of hydration)
~3200Broad, StrongN-H stretching (ν₃, NH₄⁺)
~3040Broad, MediumN-H stretching (ν₁, NH₄⁺)
~1690StrongC=O asymmetric stretching (ν₇, C₂O₄²⁻)
~1640MediumH-O-H bending (water of hydration)
~1460StrongH-N-H bending (ν₄, NH₄⁺)[2]
~1315StrongC-O symmetric stretching (ν₁, C₂O₄²⁻) + C-C stretching
~785MediumO-C=O bending (δ, C₂O₄²⁻)
~520WeakRocking/wagging modes

Table 2: Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H stretching (ν₃, NH₄⁺)
~3040StrongN-H stretching (ν₁, NH₄⁺)
~1725WeakC=O asymmetric stretching (ν₇, C₂O₄²⁻)
~1490StrongC=O symmetric stretching (ν₁, C₂O₄²⁻)
~1460StrongH-N-H bending (ν₄, NH₄⁺)
~890Very StrongC-C stretching (ν₂, C₂O₄²⁻)
~506MediumO-C=O bending (δ, C₂O₄²⁻)
~200-300MediumLattice modes

Note: Peak positions and intensities can vary slightly depending on the specific experimental conditions and the physical form of the sample.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationships in the spectroscopic analysis of this compound.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis FTIR Analysis A Weigh this compound (1-2 mg) C Grind and Mix in Agate Mortar A->C B Weigh Dried KBr (100-200 mg) B->C D Load into Pellet Die C->D E Apply Pressure (8-10 tons) D->E F Apply Vacuum E->F optional G Form Transparent Pellet E->G F->G I Acquire Sample Spectrum G->I H Acquire Background Spectrum (Blank KBr) J Process and Analyze Data H->J I->J

FTIR Experimental Workflow using the KBr Pellet Method.

experimental_workflow_raman cluster_prep Sample Preparation cluster_analysis Raman Analysis A Place Powder on Slide/Holder B Gently Flatten Surface A->B optional C Position Sample on Microscope Stage A->C B->C D Focus on Sample C->D E Set Laser Power and Wavelength D->E F Acquire Raman Spectrum E->F G Process and Analyze Data F->G

Raman Spectroscopy Experimental Workflow for a Powdered Sample.

molecular_vibrations cluster_components Molecular Components cluster_vibrations Characteristic Vibrational Modes AmmoniumOxalate This compound ((NH₄)₂C₂O₄·H₂O) Ammonium Ammonium Cation (NH₄⁺) AmmoniumOxalate->Ammonium Oxalate Oxalate Anion (C₂O₄²⁻) AmmoniumOxalate->Oxalate Water Water of Hydration (H₂O) AmmoniumOxalate->Water NH_stretch N-H Stretching Ammonium->NH_stretch NH_bend H-N-H Bending Ammonium->NH_bend CO_stretch C-O Stretching Oxalate->CO_stretch CC_stretch C-C Stretching Oxalate->CC_stretch OCO_bend O-C=O Bending Oxalate->OCO_bend OH_stretch O-H Stretching Water->OH_stretch HOH_bend H-O-H Bending Water->HOH_bend

Relationship between Molecular Components and Vibrational Modes.

References

The Thermal Decomposition Mechanism of Ammonium Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) oxalate (B1200264), a topic of significant interest in materials science, drug development, and chemical synthesis. Ammonium oxalate, particularly in its monohydrate form, undergoes a multi-stage decomposition process upon heating, yielding a variety of gaseous products and, under certain conditions, a solid intermediate. This document details the decomposition pathways, presents quantitative data from thermal analysis techniques, and provides detailed experimental protocols for the characterization of this process. The information is intended to serve as a valuable resource for researchers investigating the thermal properties of this compound and related compounds.

Introduction

This compound ((NH₄)₂C₂O₄) is an organic salt that finds applications in various fields, including as a precipitating agent in analytical chemistry, in the formulation of metal polishes, and as a precursor in the synthesis of other chemical compounds. Its thermal behavior is of critical importance for understanding its stability, for the safe handling and storage of the material, and for its use in processes that involve elevated temperatures. The thermal decomposition of this compound monohydrate ((NH₄)₂C₂O₄·H₂O), the common commercial form, is a complex process involving dehydration followed by the decomposition of the anhydrous salt.

This guide will explore the stepwise decomposition of this compound, the identification of its decomposition products, and the kinetics of the process.

The Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate proceeds through a series of distinct steps. The primary pathway involves an initial dehydration step to form anhydrous this compound, which then decomposes into gaseous products. An alternative pathway, which can occur under specific conditions, involves the formation of a solid intermediate, oxamide (B166460).

Primary Decomposition Pathway

The most commonly reported thermal decomposition pathway for this compound monohydrate can be summarized as follows:

  • Step 1: Dehydration The initial step is the loss of the water of hydration to form anhydrous this compound. This is an endothermic process that typically occurs at temperatures between 100 °C and 130 °C.

    (NH₄)₂C₂O₄·H₂O(s) → (NH₄)₂C₂O₄(s) + H₂O(g)

  • Step 2: Decomposition of Anhydrous this compound The anhydrous this compound is unstable at higher temperatures and decomposes into a mixture of gaseous products, including ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). This decomposition is a more complex process and is reported to begin around 215 °C and be complete by 265 °C[1].

    (NH₄)₂C₂O₄(s) → 2NH₃(g) + CO(g) + CO₂(g)

Alternative Pathway: Formation of Oxamide

Under certain heating conditions, the decomposition of anhydrous this compound can proceed via a different route to form a solid intermediate, oxamide ((CONH₂)₂), along with water[2].

(NH₄)₂C₂O₄(s) → (CONH₂)₂(s) + 2H₂O(g)

This reaction is then followed by the decomposition of oxamide at higher temperatures (above 350 °C) to produce cyanogen (B1215507) ((CN)₂) and water[3].

(CONH₂)₂(s) → (CN)₂(g) + 2H₂O(g)

Further heating can lead to the decomposition of cyanogen into carbon monoxide, carbon dioxide, and cyanide[2].

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of this compound. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, sample mass, and atmospheric conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Monohydrate
Decomposition StageTemperature Range (°C)Peak Temperature (°C) (DTG)Theoretical Mass Loss (%)Observed Mass Loss (%)Gaseous Products
Dehydration100 - 130~11512.68~12-13H₂O
Decomposition215 - 265~22087.32 (total)~87-88NH₃, CO, CO₂

Note: The observed mass loss values are approximate and can vary based on experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Monohydrate
Thermal EventTemperature Range (°C)Peak Temperature (°C)Enthalpy Change (ΔH)Characteristics
Dehydration100 - 130~120EndothermicLoss of water of hydration
Decomposition215 - 265~230EndothermicDecomposition of anhydrous salt

Note: Enthalpy values are not widely reported and can vary significantly with experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal decomposition of this compound. The following sections provide methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound monohydrate into a clean, tared TGA pan (alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is recommended for general analysis. Slower or faster rates can be used to study kinetic effects.

    • Temperature Program: Heat the sample from ambient temperature to 400 °C.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the peak temperatures of the decomposition events.

    • Determine the onset temperature and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound and determine the enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound monohydrate into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Program: Heat the sample from ambient temperature to 300 °C.

  • Data Analysis:

    • Plot the heat flow as a function of temperature to obtain the DSC thermogram.

    • Identify endothermic and exothermic peaks corresponding to thermal events.

    • Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.

Evolved Gas Analysis (EGA) using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.

Methodology:

  • TGA-GC-MS Setup:

    • Perform a TGA experiment as described in section 4.1.

    • The effluent gas from the TGA is directed through a heated transfer line (typically maintained at 200-250 °C to prevent condensation) to the GC-MS injector.

  • GC-MS Parameters:

    • GC Column: A column suitable for the separation of small, volatile molecules (e.g., a PLOT column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: An appropriate temperature program to separate the evolved gases. For example, hold at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 10-100.

  • Data Analysis:

    • Identify the evolved gases by comparing their retention times and mass spectra with those of known standards or library data (e.g., NIST library).

    • Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

X-ray Diffraction (XRD) of Residue

Objective: To identify the crystalline phases of any solid intermediates or residues formed during the thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature stage or a standard diffractometer for analyzing cooled residues.

Methodology:

  • Sample Preparation:

    • Heat a sample of this compound in a furnace to a specific temperature corresponding to a particular stage of decomposition (e.g., after the first mass loss).

    • Alternatively, use a high-temperature XRD stage to analyze the sample in situ as it is heated.

    • Grind the cooled residue into a fine powder.

  • XRD Analysis:

    • Mount the powder sample on a sample holder.

    • Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis:

    • Identify the crystalline phases present in the residue by comparing the experimental XRD pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database).

Visualizations

The following diagrams illustrate the thermal decomposition pathways and a typical experimental workflow for TGA-MS analysis.

DecompositionPathways cluster_main Primary Decomposition Pathway cluster_alt Alternative Pathway A (NH₄)₂C₂O₄·H₂O (this compound Monohydrate) B (NH₄)₂C₂O₄ (Anhydrous this compound) A->B Heat (100-130°C) - H₂O C Gaseous Products (2NH₃ + CO + CO₂) B->C Heat (215-265°C) D (NH₄)₂C₂O₄ (Anhydrous this compound) E (CONH₂)₂ (Oxamide) D->E Heat - 2H₂O F Gaseous Products ((CN)₂ + 2H₂O) E->F Heat (>350°C)

Figure 1: Thermal decomposition pathways of this compound.

TGA_MS_Workflow A This compound Sample (5-10 mg) B TGA Instrument A->B D Evolved Gases B->D C Heating Program (e.g., 10°C/min to 400°C) in N₂ atmosphere C->B E Heated Transfer Line (200-250°C) D->E F GC-MS System E->F G Data Acquisition (Mass Spectra vs. Time) F->G H Data Analysis (Identification of Gaseous Products) G->H

Figure 2: Experimental workflow for TGA-MS analysis.

Conclusion

The thermal decomposition of this compound is a multi-step process that is highly dependent on experimental conditions. The primary pathway involves dehydration followed by decomposition into ammonia, carbon monoxide, and carbon dioxide. An alternative pathway leading to the formation of oxamide as a solid intermediate can also occur. A thorough understanding of this decomposition mechanism, supported by quantitative data from thermal analysis and detailed experimental protocols, is crucial for the safe and effective use of this compound in various scientific and industrial applications. This guide provides a foundational framework for researchers working with this compound, enabling them to conduct reliable and reproducible thermal analyses.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ammonium (B1175870) oxalate (B1200264) in various solvents. The information presented herein is intended to support research, development, and quality control activities where precise knowledge of ammonium oxalate's solubility is critical. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and temperature. The following tables summarize the available quantitative data to facilitate easy comparison.

Solubility in Water

This compound exhibits moderate to high solubility in water, which increases significantly with temperature.

Temperature (°C)Solubility ( g/100 mL)
02.36[1]
103.21[1]
204.45[1]
255.21[1]
306.08[1]
408.18[1]
5010.8[1]
6014.0[1]
8022.4[1]
10034.6[1]

Note: Some sources indicate slightly different values. For instance, one source reports the solubility at 0°C as 2.5 parts per hundred and another as 2.275 g/100g .[2][3] At 25°C, a value of 4.976 g/100g has also been reported.[2]

Solubility in Organic Solvents

Quantitative data for the solubility of this compound in many organic solvents is sparse in readily available literature. The following table provides a summary of the available information.

SolventTemperature (°C)SolubilityNotes
EthanolAmbientSlightly soluble[1][4]Qualitative data indicates low solubility.
MethanolAmbientNot very soluble[3]Even at somewhat higher temperatures, solubility remains low.[3]
EtherAmbientInsoluble[5]Generally considered insoluble in ether.
Glycerol-No data available-
Dimethyl Sulfoxide (DMSO)-No data available-

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific applications. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[6]

Principle: A supersaturated solution of this compound is prepared in the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the clear supernatant is then determined.

Apparatus:

  • Constant temperature water bath or incubator with shaking capabilities

  • Glass flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or titration setup)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.

  • Seal the flask and place it in a constant temperature shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.

  • Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the clear supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette. To avoid precipitation or dissolution, immediately filter the sample using a syringe filter that is also at the experimental temperature.

  • Accurately dilute the filtered sample with the solvent to a concentration within the working range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Titrimetric Method for Aqueous Solubility

This method is specific for determining the concentration of oxalate ions and is therefore well-suited for measuring the aqueous solubility of this compound.

Principle: A saturated solution of this compound is prepared, and the concentration of the oxalate ion is determined by redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium.

Apparatus:

  • Constant temperature water bath

  • Glass flasks with stoppers

  • Analytical balance

  • Burette, pipettes, and volumetric flasks

  • Beakers and Erlenmeyer flasks

  • Hot plate

  • Thermometer

Reagents:

  • This compound

  • Deionized water

  • Standardized ~0.1 N potassium permanganate solution

  • Sulfuric acid (H₂SO₄), concentrated

Procedure:

  • Prepare a saturated solution of this compound in water at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1-4).

  • Carefully withdraw an accurately measured volume of the clear supernatant.

  • Transfer the sample to an Erlenmeyer flask and dilute with deionized water.

  • Carefully add a sufficient amount of concentrated sulfuric acid to make the solution strongly acidic.

  • Heat the solution to 60-70°C.

  • Titrate the hot solution with the standardized potassium permanganate solution. The endpoint is the first persistent pink color.

  • Record the volume of KMnO₄ solution used.

  • Calculate the concentration of oxalate ions, and subsequently the solubility of this compound, based on the stoichiometry of the redox reaction: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

  • One milliliter of 0.1 N potassium permanganate corresponds to 0.007106 g of this compound monohydrate.[7]

Gravimetric Method

This method is a classical and straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Constant temperature water bath

  • Glass flasks with stoppers

  • Analytical balance

  • Evaporating dish

  • Oven

  • Pipettes

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1-4).

  • Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent in the evaporating dish using a gentle heat source (e.g., a steam bath or a low-temperature oven) to avoid spattering.

  • Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

  • Cool the evaporating dish in a desiccator and weigh it accurately.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

  • Calculate the solubility as the mass of the solute per volume of the solvent.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Measure known volume of solvent mix Combine solute and solvent in flask prep_solvent->mix equilibrate Agitate at constant temperature (24-72h) mix->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw clear supernatant settle->sample filter Filter sample at experimental temperature sample->filter analysis_method Determine concentration (Titration, Gravimetric, etc.) filter->analysis_method calculate Calculate solubility analysis_method->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

chemical and physical properties of ammonium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ammonium (B1175870) Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Ammonium oxalate, a dicarboxylic acid salt with the chemical formula (NH₄)₂C₂O₄, is a versatile compound utilized across various scientific disciplines.[1] This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and visual representations of key processes involving this compound. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Properties

This compound is an ammonium salt comprised of a 2:1 ratio of ammonium (NH₄⁺) and oxalate (C₂O₄²⁻) ions.[1] It is recognized for its role as a reducing agent and an analytical reagent.[1][2]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound[2]
Systematic IUPAC Name Ammonium ethanedioate[2]
Other Names Dithis compound[1]
CAS Number 1113-38-8 (anhydrous), 6009-70-7 (monohydrate)[2]
Molecular Formula C₂H₈N₂O₄[3]
Molar Mass 124.10 g/mol (anhydrous)[3], 142.11 g/mol (monohydrate)[4]

Reactivity and Decomposition:

This compound acts as a reducing agent and can react with oxidizing agents. For instance, it reacts swiftly with solutions of sodium hypochlorite.[3][5] Upon heating, this compound decomposes. The initial decomposition yields oxamide (B166460) and water.[4] Further heating leads to the formation of carbon monoxide, carbon dioxide, and ammonia.[4][5] The decomposition is reported to begin at temperatures around 70 °C (158 °F).[2][3]

Physical Properties

This compound is an odorless, colorless to white crystalline solid.[1][2] It is non-volatile and typically exists as a monohydrate.[1][2]

Table 2: Physical and Thermodynamic Properties of this compound

PropertyValue
Appearance Colorless or white crystalline solid[2]
Odor Odorless[1]
Density 1.5 g/cm³[6]
Melting Point Decomposes at 70 °C (158 °F; 343 K)[2][3]
Solubility in Water 5.20 g/100 mL at 25 °C[2]
Solubility Slightly soluble in alcohol, insoluble in ether[1]
pH of 0.1 M solution 6.4[3]
Crystal Structure Orthorhombic[7]

Experimental Protocols

This section details standardized methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound

A common laboratory method for the preparation of this compound involves the neutralization of oxalic acid with an ammonium salt in an aqueous solution.[8]

Methodology:

  • Dissolve 100 g of oxalic acid in 800 mL of deionized water. Gentle warming of the solution can aid in dissolution.

  • Neutralize the oxalic acid solution by slowly adding approximately 83 g of ammonium carbonate. Alternatively, 270 mL of a 10% ammonium hydroxide (B78521) solution can be used.

  • During neutralization, the solution should be heated to its boiling point.

  • Ensure the final solution is neutral by testing with litmus (B1172312) paper.

  • Filter the hot solution to remove any impurities.

  • Allow the filtrate to cool slowly to room temperature to facilitate the crystallization of this compound.

  • Collect the resulting needle-shaped crystals by filtration.

  • Further crops of crystals can be obtained by evaporating the mother liquor.

Determination of Melting Point (Decomposition Temperature)

The melting point of a substance is a key indicator of its purity. For this compound, this is more accurately a decomposition temperature. A common and effective method for its determination is the capillary tube method using a melting point apparatus.[1][6]

Methodology:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[1]

  • Place the capillary tube into the heating block of a melting point apparatus.[6]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected decomposition temperature.

  • Then, reduce the heating rate to about 1-2°C per minute to allow for accurate observation.[1][6]

  • Record the temperature at which the solid first begins to melt (or in this case, decompose, which may be observed as darkening or gas evolution) and the temperature at which the entire sample becomes liquid. This range is the melting (decomposition) point.[1]

Gravimetric Determination of Calcium using this compound

This compound is a crucial reagent in analytical chemistry for the quantitative determination of calcium through gravimetric analysis.[7][9] This method relies on the precipitation of calcium as insoluble calcium oxalate.

Methodology:

  • Accurately weigh a sample containing calcium and dissolve it in a suitable solvent, typically in an acidic solution to prevent premature precipitation.[7][9]

  • Add a few drops of methyl red indicator to the solution.[9]

  • Slowly add a 5% solution of this compound while stirring continuously.[7] The addition of urea (B33335) at this stage allows for a gradual increase in pH upon heating, promoting the formation of larger, purer crystals of calcium oxalate.[9]

  • Heat the solution gently to facilitate the decomposition of urea and the slow precipitation of calcium oxalate. The solution will turn yellow as the pH increases.[9]

  • Allow the precipitate to digest and settle for a period to ensure complete precipitation.

  • Filter the precipitate through a pre-weighed sintered glass crucible.[9]

  • Wash the precipitate with a dilute this compound solution and then with cold deionized water to remove any soluble impurities.[7]

  • Dry the precipitate in an oven at a constant temperature (e.g., 110°C) until a constant weight is achieved.[7]

  • From the mass of the dried calcium oxalate precipitate, the mass of calcium in the original sample can be calculated.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Synthesis_of_Ammonium_Oxalate cluster_reactants Reactants cluster_process Process cluster_products Products Oxalic Acid (H₂C₂O₄) Oxalic Acid (H₂C₂O₄) Dissolution in Water Dissolution in Water Oxalic Acid (H₂C₂O₄)->Dissolution in Water Ammonium Carbonate ((NH₄)₂CO₃) Ammonium Carbonate ((NH₄)₂CO₃) Neutralization & Heating Neutralization & Heating Ammonium Carbonate ((NH₄)₂CO₃)->Neutralization & Heating Dissolution in Water->Neutralization & Heating Hot Filtration Hot Filtration Neutralization & Heating->Hot Filtration Water (H₂O) Water (H₂O) Neutralization & Heating->Water (H₂O) Carbon Dioxide (CO₂) Carbon Dioxide (CO₂) Neutralization & Heating->Carbon Dioxide (CO₂) Cooling & Crystallization Cooling & Crystallization Hot Filtration->Cooling & Crystallization This compound ((NH₄)₂C₂O₄) This compound ((NH₄)₂C₂O₄) Cooling & Crystallization->this compound ((NH₄)₂C₂O₄)

Caption: Synthesis of this compound.

Thermal_Decomposition_of_Ammonium_Oxalate This compound ((NH₄)₂C₂O₄) This compound ((NH₄)₂C₂O₄) Initial Decomposition (Heat) Initial Decomposition (Heat) This compound ((NH₄)₂C₂O₄)->Initial Decomposition (Heat) Oxamide ((CONH₂)₂) Oxamide ((CONH₂)₂) Initial Decomposition (Heat)->Oxamide ((CONH₂)₂) Water (H₂O) Water (H₂O) Initial Decomposition (Heat)->Water (H₂O) Further Decomposition (Stronger Heat) Further Decomposition (Stronger Heat) Oxamide ((CONH₂)₂)->Further Decomposition (Stronger Heat) Carbon Monoxide (CO) Carbon Monoxide (CO) Further Decomposition (Stronger Heat)->Carbon Monoxide (CO) Carbon Dioxide (CO₂) Carbon Dioxide (CO₂) Further Decomposition (Stronger Heat)->Carbon Dioxide (CO₂) Ammonia (NH₃) Ammonia (NH₃) Further Decomposition (Stronger Heat)->Ammonia (NH₃)

Caption: Thermal Decomposition Pathway.

Gravimetric_Analysis_Workflow Sample with Ca²⁺ Sample with Ca²⁺ Dissolution (Acidic) Dissolution (Acidic) Sample with Ca²⁺->Dissolution (Acidic) Addition of (NH₄)₂C₂O₄ & Urea Addition of (NH₄)₂C₂O₄ & Urea Dissolution (Acidic)->Addition of (NH₄)₂C₂O₄ & Urea Heating & Precipitation Heating & Precipitation Addition of (NH₄)₂C₂O₄ & Urea->Heating & Precipitation CaC₂O₄ Precipitate CaC₂O₄ Precipitate Heating & Precipitation->CaC₂O₄ Precipitate Filtration & Washing Filtration & Washing CaC₂O₄ Precipitate->Filtration & Washing Drying to Constant Weight Drying to Constant Weight Filtration & Washing->Drying to Constant Weight Weighing & Calculation Weighing & Calculation Drying to Constant Weight->Weighing & Calculation

Caption: Gravimetric Analysis of Calcium.

References

Ammonium Oxalate as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) oxalate (B1200264) [(NH₄)₂C₂O₄] serves as a critical and versatile precursor in materials science, enabling the synthesis of a wide array of functional materials with tailored properties. Its utility stems from its ability to act as a precipitating agent for a multitude of metal ions, forming intermediate metal oxalate complexes that can be subsequently decomposed into high-purity, homogeneous, and often nanostructured materials. This technical guide provides a comprehensive overview of the applications of ammonium oxalate in the synthesis of advanced materials, with a focus on metal oxides, catalysts, and its emerging role in drug delivery systems.

Core Principles of the Oxalate Precursor Method

The synthesis of materials using this compound as a precursor predominantly follows a two-step process: precipitation/coprecipitation and thermal decomposition.

  • Precipitation/Coprecipitation: In this step, an aqueous solution of this compound is added to a solution containing one or more metal salts. This leads to the formation of insoluble metal oxalate precipitates. The key advantage of this method is the ability to achieve a high degree of homogeneity, especially in the synthesis of mixed-metal oxides, as the metal ions are mixed at the atomic level within the oxalate precursor.[1] The morphology, particle size, and crystallinity of the oxalate precursor can be precisely controlled by adjusting reaction parameters such as pH, temperature, concentration of reactants, and the solvent medium.[2]

  • Thermal Decomposition (Calcination): The obtained metal oxalate precursor is then subjected to a controlled heat treatment. During calcination, the oxalate decomposes, yielding the desired metal, metal oxide, or mixed-metal oxide. The atmosphere (e.g., air, inert gas, or a reducing environment) and the heating rate during calcination are critical parameters that determine the final phase, crystallinity, and porosity of the material.[1]

Synthesis of Advanced Materials

This compound is instrumental in the synthesis of a diverse range of materials with applications in catalysis, energy storage, and electronics.

Metal Oxides and Mixed Metal Oxides

The oxalate precursor method is widely employed for the synthesis of various metal oxides, including magnetic materials like γ-Fe₂O₃, CoFe₂O₄, and NiFe₂O₄, as well as catalytically active oxides such as MnₓOᵧ, Co₃O₄, and NiO.[1]

Mixed Metal Oxides: The coprecipitation technique using this compound is particularly effective for producing homogeneous mixed metal oxide precursors.[1] For instance, mesoporous ZnCo₂O₄ rods, which have applications as catalysts for the thermal decomposition of ammonium perchlorate (B79767), have been successfully synthesized via this route.[3] The low annealing rate of the oxalate precursor was found to be crucial for the formation of the mesoporous structure.[3] Similarly, nano-sized manganese ferrite (B1171679) (MnFe₂O₄) has been synthesized through the decomposition of mixed oxalates, yielding soft ferromagnetic materials.[4]

Catalysts

This compound is a key reagent in the preparation of high-performance catalysts. Vanadium-based catalysts, particularly V₂O₅ supported on TiO₂, are crucial for selective catalytic reduction (SCR) of nitrogen oxides (NOx).[5] The use of a vanadyl oxalate precursor can lead to a high dispersion of vanadium species, enhancing low-temperature catalytic activity.[5] Furthermore, ammonium niobium oxalate (ANO) has emerged as an efficient, low-toxicity, and readily available Lewis acid catalyst for various organic syntheses, including the Paal-Knorr synthesis of N-substituted pyrroles, which are important scaffolds in pharmaceuticals.[6]

Energy Storage Materials

In the field of lithium-ion batteries, the oxalate precursor method is utilized to synthesize cathode materials with improved electrochemical performance. For example, Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) cathode materials prepared from oxalate precursors have demonstrated high specific capacity and good cycling performance.[7] The use of a slug flow reactor for the coprecipitation of the NCM oxalate precursor allows for the rapid and reproducible synthesis of uniform, spherical microparticles, leading to an improved tap density of the final cathode material.[7] Vanadyl oxalate is also used as a precursor to synthesize nanostructured V₂O₅ cathodes with significantly enhanced specific capacity and cycling stability compared to commercially available micro-sized V₂O₅.[8]

Role in Drug Delivery Systems

This compound and its derivatives are finding increasing applications in the development of sophisticated drug delivery systems.

Poly(amino oxalate)s for Cytosolic Drug Delivery

A novel class of biodegradable polymers, poly(amino oxalate)s (PAOX), has been developed for efficient cytosolic drug delivery.[9] These cationic polymers are synthesized via a one-step reaction of oxalyl chloride with a diol and a piperazine-containing diol.[9][10] The incorporation of tertiary amine groups in the polymer backbone is key to their drug delivery mechanism.[9]

When PAOX nanoparticles are taken up by cells into endosomes, the acidic environment of the endosome protonates the tertiary amines. To maintain charge neutrality, the cell pumps more protons and chloride ions into the endosome, leading to an influx of water due to osmotic pressure. This phenomenon, known as the "proton sponge" effect, causes the endosome to swell and eventually rupture, releasing the encapsulated drug into the cytoplasm.[9][11] This mechanism is particularly beneficial for the delivery of macromolecular drugs like proteins, which are susceptible to degradation in the lysosomes.[9]

Data Presentation

The following tables summarize quantitative data for various materials synthesized using this compound as a precursor, highlighting their key physicochemical and performance properties.

Table 1: Physicochemical Properties of Materials Synthesized via Oxalate Precursor Route

MaterialSynthesis MethodParticle/Crystallite SizeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
γ-Al₂O₃Sol-gel from ammonium aluminum oxalate4.5 nm~220~0.487[12]
Mesoporous ZnCo₂O₄Oxalate coprecipitation---[3][13]
Co₃O₄Precipitation with this compound8.06 nm--[14]
MnFe₂O₄Oxalate decomposition25-30 nm--[4]
Mn₀.₂Ni₀.₈Fe₂O₄Oxalate precursor route~79 nm (at 400°C)--[15]

Table 2: Performance Metrics of Materials Derived from Oxalate Precursors

Material/ApplicationPrecursorKey Performance MetricValueConditionsReference
Catalysis
ZnCo₂O₄ / AP DecompositionZn/Co oxalateDecomposition Temperature Reduction162.2 °CAnnealed at 250 °C[3]
Energy Storage
Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) CathodeNCM oxalateSpecific Capacity202 mAh g⁻¹0.1 C-rate[7]
Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) CathodeNCM oxalateCapacity Retention62% after 50 cycles0.5 C-rate[7]
V₂O₅ Nanorod CathodeVanadyl oxalateSpecific Capacity270 mAh g⁻¹C/2[8]
V₂O₅ Nanorod CathodeVanadyl oxalateCycling Stability99.68% retention after 100 cyclesC/2[8]
Magnetic Properties
Mn₀.₂Ni₀.₈Fe₂O₄Mn/Ni/Fe oxalateSaturation Magnetization48.2 emu/gAnnealed at 1100°C[15]

Experimental Protocols

Synthesis of Co₃O₄ Nanoparticles

This protocol describes the synthesis of cobalt oxide nanoparticles using a precipitation method with this compound.[14]

  • Precursor Solution Preparation:

    • Prepare a 0.5 M solution of cobalt nitrate (B79036) [Co(NO₃)₂] in distilled water.

    • Prepare a 0.5 M solution of this compound [(NH₄)₂C₂O₄] in distilled water.

  • Precipitation:

    • While continuously stirring the cobalt nitrate solution with a magnetic stirrer, add the this compound solution dropwise.

    • Continue stirring until the color of the solution changes from pink to purple, and a purple precipitate settles at the bottom.

  • Washing and Drying:

    • Wash the precipitate thoroughly with double-distilled water three times, followed by an ethanol (B145695) wash.

    • Dry the resulting precipitate in a hot air oven at 100°C for 2 hours.

  • Calcination:

    • Calcine the dried powder in a muffle furnace at 400°C for 2 hours.

    • Grind the resulting black Co₃O₄ powder with an agate mortar.

Synthesis of Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811) Cathode Material

This protocol outlines the synthesis of NCM811 via coprecipitation of an oxalate precursor.[7]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of nickel sulfate (B86663), cobalt sulfate, and manganese sulfate with a molar ratio of Ni:Co:Mn = 0.8:0.1:0.1.

    • Prepare an aqueous solution of this compound.

    • Prepare an aqueous solution of ammonium hydroxide (B78521).

  • Coprecipitation:

    • Transfer the mixed metal sulfate solution to a reactor under a nitrogen atmosphere at 25–34 °C.

    • Add the this compound solution to the reactor as a chelating and precipitating agent.

    • Use the ammonium hydroxide solution to adjust the pH to 8.5.

  • Washing and Drying:

    • Filter and wash the precipitate.

    • Dry the precipitate at 60 °C.

  • Lithiation and Calcination:

    • Mix the dried NCM oxalate precursor with LiOH.

    • Heat the mixture from room temperature to 500 °C at a rate of 0.1 °C/min.

    • Then, heat from 500 °C to 850 °C at a rate of 0.8 °C/min and hold at 850 °C for 12 hours.

Synthesis of Poly(amino oxalate) (PAOX)

This protocol describes the one-step synthesis of PAOX for drug delivery applications.[9][10]

  • Reaction Setup:

    • In a reaction vessel, dissolve cyclohexanedimethanol and piperazinediethanol in a suitable solvent.

  • Polymerization:

    • Slowly add oxalyl chloride to the solution while stirring.

    • The polymerization reaction proceeds to form the poly(amino oxalate).

  • Purification:

    • The resulting polymer can be purified by precipitation in a non-solvent and subsequent drying.

Visualizations

Experimental Workflows

experimental_workflow cluster_precipitation Precipitation/Coprecipitation cluster_post_processing Post-Processing metal_salt Metal Salt(s) Solution reactor Reactor metal_salt->reactor ammonium_oxalate This compound Solution ammonium_oxalate->reactor precipitate Metal Oxalate Precursor reactor->precipitate washing Washing & Drying precipitate->washing calcination Calcination washing->calcination final_material Final Material (e.g., Metal Oxide) calcination->final_material

General workflow for material synthesis using this compound.

ncm811_workflow cluster_precursor_synthesis Precursor Synthesis cluster_cathode_formation Cathode Formation metal_sulfates NiSO₄, CoSO₄, MnSO₄ Solution coprecipitation Coprecipitation Reactor (pH 8.5) metal_sulfates->coprecipitation nh4_oxalate (NH₄)₂C₂O₄ Solution nh4_oxalate->coprecipitation nh4oh NH₄OH (pH adjustment) nh4oh->coprecipitation ncm_oxalate NCM Oxalate Precursor coprecipitation->ncm_oxalate drying Drying (60°C) ncm_oxalate->drying lithiation Mixing with LiOH drying->lithiation calcination_furnace Two-Stage Calcination (500°C -> 850°C) lithiation->calcination_furnace ncm811_cathode Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ Cathode calcination_furnace->ncm811_cathode

Workflow for the synthesis of NCM811 cathode material.
Drug Delivery Mechanism

proton_sponge_effect cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape paox_np PAOX Nanoparticle (with Drug) endocytosis Endocytosis paox_np->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome protonation Protonation of Tertiary Amines (pH decrease to ~5.5) endosome->protonation ion_influx Influx of H⁺ and Cl⁻ ions protonation->ion_influx osmotic_swelling Osmotic Swelling ion_influx->osmotic_swelling endosome_rupture Endosome Rupture osmotic_swelling->endosome_rupture drug_release Drug Release into Cytoplasm endosome_rupture->drug_release

The "proton sponge" effect of PAOX nanoparticles.

References

theoretical studies on ammonium oxalate crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of Ammonium (B1175870) Oxalate (B1200264) Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental studies concerning the crystal growth of ammonium oxalate. It covers fundamental aspects of its crystal structure, nucleation, growth kinetics, and morphology control, with a focus on the underlying scientific principles. This document is intended to be a valuable resource for professionals in research, and drug development who work with or encounter crystallization processes involving oxalate compounds.

Crystal Structure of this compound Monohydrate

This compound typically crystallizes as a monohydrate ((NH₄)₂C₂O₄·H₂O). Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic properties.

Solid-state calculations based on periodic DFT have been used to investigate the structural and thermodynamic properties of this compound monohydrate.[1] These theoretical models show excellent agreement with experimental data obtained from X-ray diffraction, confirming the orthorhombic crystal system with space group P2₁2₁2.[1]

Table 1: Crystallographic Data for this compound Monohydrate

ParameterTheoretical Value (DFT)Experimental Value (X-ray Diffraction)Reference
Crystal SystemOrthorhombicOrthorhombic[1]
Space GroupP2₁2₁2P2₁2₁2[1]
a-axis (Å)8.0178.017[1]
b-axis (Å)10.30910.309[1]
c-axis (Å)3.7353.735[1]

A key feature of the this compound monohydrate crystal structure is the extensive network of hydrogen bonds. These include interlayer N—H···O and intralayer O—H···O hydrogen bonds, which play a crucial role in the stability and mechanical properties of the crystal.[1]

Nucleation and Growth Kinetics

The formation of this compound crystals from a supersaturated solution is governed by the principles of nucleation and crystal growth. While theoretical studies specifically on the nucleation kinetics of this compound are not extensively documented, valuable insights can be drawn from analogous systems like calcium oxalate.

Nucleation

Nucleation is the initial step where molecules in solution arrange into small, stable clusters that can subsequently grow into macroscopic crystals. The rate of nucleation is a critical parameter that influences the final crystal size distribution. Classical Nucleation Theory (CNT) provides a framework for understanding this process, where the nucleation rate is related to factors like interfacial energy and supersaturation.[2]

Crystal Growth

Once stable nuclei are formed, they grow by the addition of solute molecules from the solution. The growth rate of different crystal faces can be influenced by various factors, including temperature, supersaturation, and the presence of impurities or additives.

Batch cooling crystallization experiments on this compound have been monitored using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the solute concentration over time.[3] This allows for the determination of the metastable zone width and provides insights into the onset of primary nucleation.[3]

Morphology Control

The external shape or morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Controlling crystal morphology is crucial in many applications, including pharmaceuticals, as it can affect properties like dissolution rate and bioavailability.

The "ammonia coordination method" has been shown to be effective in producing fibrous morphologies of metal oxalates, such as nickel oxalate.[4][5][6][7] In this method, the presence of ammonia (B1221849) leads to the formation of metal-ammine complexes. The coordination of ammonia molecules to the metal atoms can alter the surface energy of specific crystal planes, promoting anisotropic growth and leading to a fibrous habit.[4][6][7] This principle could potentially be applied to control the morphology of this compound crystals.

Influence of Additives and Impurities

The presence of even small amounts of additives or impurities in the crystallization medium can significantly impact the growth kinetics and morphology of this compound crystals.

Studies have investigated the effect of various divalent metal ions on the growth of this compound monohydrate single crystals. For instance, the presence of Co(II) and Ni(II) ions has been observed to decrease the growth rates of different crystal faces.[8][9] This inhibition is attributed to the adsorption of the impurity ions onto the crystal surface, which can block active growth sites.[8][9]

Conversely, Fe(III) ions have been reported to increase the growth rates of different faces of this compound crystals.[10] The effect of Cu(II) ions is more complex, causing a decrease in the growth rate of the (001) face while increasing the growth rates of the (100) and (010) faces.[10]

Table 2: Effect of Metal Ion Impurities on the Growth Rate of this compound Monohydrate Crystals

Impurity IonEffect on Growth RateReference
Co(II)Decrease[8][9]
Ni(II)Decrease[8][9]
Fe(III)Increase[10]
Cu(II)Face-dependent (decrease on (001), increase on (100) and (010))[10]

Experimental Protocols

Single Crystal Growth by Slow Evaporation

Single crystals of this compound monohydrate can be grown using the slow evaporation solution growth technique.[11][12]

Protocol:

  • Prepare a saturated solution of this compound in deionized water at a constant temperature (e.g., 30°C).

  • Filter the solution to remove any insoluble impurities.

  • Place the filtered solution in a constant temperature bath and allow the solvent to evaporate slowly.

  • Harvest the resulting single crystals.

Crystal Growth in Gel Media

The gel growth technique provides a diffusion-controlled environment for crystal growth, which can lead to high-quality crystals.[13][14][15]

Protocol for Single Diffusion Gel Growth:

  • Prepare a sodium metasilicate (B1246114) gel of a specific density (e.g., 1.03 g/cm³).

  • Incorporate one of the reactants (e.g., a solution of an oxalate salt) into the gel.

  • After the gel sets, carefully add a solution of the other reactant (e.g., an ammonium salt solution) on top of the gel.

  • Crystals will form within the gel as the reactants diffuse and react.

Visualizations

Experimental Workflow for Single Crystal Growth

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_analysis Characterization start Start dissolve Dissolve this compound in Deionized Water start->dissolve saturate Create Saturated Solution at Constant Temperature dissolve->saturate filter Filter Solution saturate->filter evaporate Slow Evaporation in Constant Temperature Bath filter->evaporate nucleation Nucleation and Growth evaporate->nucleation harvest Harvest Crystals nucleation->harvest xrd XRD Analysis harvest->xrd ftir FTIR Spectroscopy harvest->ftir impurity_effects cluster_growth Normal Growth cluster_inhibition Inhibition by Impurities (e.g., Co(II), Ni(II)) supersaturated_solution Supersaturated Solution of this compound crystal_surface Crystal Surface supersaturated_solution->crystal_surface Diffusion attachment Attachment of Growth Units crystal_surface->attachment adsorption Adsorption of Impurity Ions crystal_surface->adsorption growth_sites Active Growth Sites (Kinks, Steps, Terraces) growth Crystal Growth attachment->growth blocking Blocking of Growth Sites adsorption->blocking reduced_growth Reduced Growth Rate blocking->reduced_growth

References

Quantum Chemical Calculations of Ammonium Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) oxalate (B1200264) ((NH₄)₂C₂O₄) is an organic salt with significant applications in various fields, including as an analytical reagent, a reducing agent, and in the synthesis of other chemical compounds.[1] Its monohydrate form, in particular, has been the subject of studies into its crystal structure and properties.[1][2] Understanding the molecular properties of ammonium oxalate at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in complex systems, which is of particular interest in materials science and drug development.

This technical guide provides a comprehensive overview of the theoretical framework and practical protocols for performing quantum chemical calculations on this compound monohydrate using Density Functional Theory (DFT). It details the methodologies for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. All quantitative data is presented in structured tables, and workflows are visualized using diagrams to facilitate a deeper understanding for researchers.

Core Computational Methodologies

The primary theoretical approach for the quantum chemical calculations described herein is Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure of many-body systems, such as molecules.[3] A popular hybrid functional, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often employed for such calculations due to its balance of accuracy and computational cost. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), is critical for obtaining accurate results.

Experimental Protocols

2.1.1. Geometry Optimization

The initial step in most quantum chemical calculations is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol:

  • Input Structure: Obtain the crystal structure of this compound monohydrate, for example, from a crystallographic information file (CIF).

  • Computational Method: Employ the B3LYP functional with a 6-311++G(d,p) basis set.

  • Software: Utilize a quantum chemistry software package such as Gaussian.

  • Keywords: Specify the Opt keyword for geometry optimization.

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Output Analysis: The output will provide the optimized Cartesian coordinates of each atom, from which bond lengths and angles can be calculated.

2.1.2. Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

Protocol:

  • Input Structure: Use the optimized geometry from the previous step.

  • Computational Method: The same level of theory (B3LYP/6-311++G(d,p)) used for optimization must be employed.

  • Software: Gaussian or a similar program.

  • Keywords: Specify the Freq keyword.

  • Output Analysis: The output will list the vibrational frequencies, their corresponding IR intensities, and Raman activities. These can be compared with experimental spectra for validation.

2.1.3. Electronic Properties Calculation

Several key electronic properties can be calculated to understand the reactivity and electronic nature of this compound. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).

Protocol:

  • Input Structure: Use the optimized molecular geometry.

  • Computational Method: B3LYP/6-311++G(d,p) is a suitable level of theory.

  • Software: Gaussian is appropriate for these calculations.

  • Keywords:

    • For HOMO-LUMO analysis, the energies are typically part of the standard output of a single-point energy calculation.

    • For Mulliken charges, the Pop=MK keyword can be used to request the Merz-Kollman population analysis, which provides a more robust charge distribution than the default Mulliken analysis.

    • To generate the data for the Molecular Electrostatic Potential, the output=wfx keyword can be used to create a wavefunction file that can be visualized in programs like Multiwfn.

  • Analysis: The HOMO-LUMO energy gap provides insight into the chemical reactivity and stability of the molecule. Mulliken charges indicate the partial charge distribution on each atom, and the MEP map visually represents the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. Note that while some experimental and calculated structural data is available in the literature, a complete set of calculated electronic properties for this compound is not readily published. The tables are therefore presented as a template for the expected results.

Table 1: Optimized Geometric Parameters of this compound Monohydrate

ParameterExperimental Value (Å or °)Calculated Value (B3LYP/6-311++G(d,p)) (Å or °)
Lattice Parameters
a8.017[2]Expected Output
b10.309[2]Expected Output
c3.735[2]Expected Output
Selected Bond Lengths
C-CValueExpected Output
C-OValueExpected Output
N-HValueExpected Output
O-H (water)ValueExpected Output
Selected Bond Angles
O-C-CValueExpected Output
H-N-HValueExpected Output
H-O-H (water)ValueExpected Output

Table 2: Calculated Vibrational Frequencies of this compound Monohydrate

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)Expected OutputValueN-H stretching
ν(C=O)Expected OutputValueC=O stretching
ν(C-C)Expected OutputValueC-C stretching
δ(O-C=O)Expected OutputValueO-C=O bending
δ(H-N-H)Expected OutputValueH-N-H bending

Table 3: Calculated Electronic Properties of this compound Monohydrate

PropertyCalculated Value
Frontier Molecular Orbitals
HOMO Energy (eV)Expected Output
LUMO Energy (eV)Expected Output
HOMO-LUMO Gap (eV)Expected Output
Mulliken Atomic Charges
CExpected Output
OExpected Output
NExpected Output
H (in NH₄⁺)Expected Output
O (in H₂O)Expected Output
H (in H₂O)Expected Output

Visualization of Workflows and Relationships

To clarify the logical flow of the computational procedures, the following diagrams are provided.

Computational_Workflow cluster_input Input Preparation cluster_calculations Quantum Chemical Calculations (DFT) cluster_output Analysis of Results CIF Crystallographic Information File (CIF) Opt Geometry Optimization CIF->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties Calculation Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib Vibrational Spectra (IR, Raman) Freq->Vib ElecProp Electronic Properties (HOMO-LUMO, Charges, MEP) Elec->ElecProp Electronic_Properties_Relationship cluster_fmo Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity Insights cluster_charge Charge Distribution cluster_interaction Intermolecular Interactions HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Stability Chemical Stability Gap->Stability Reactivity Kinetic Reactivity Gap->Reactivity Mulliken Mulliken Charges Electrostatic Electrostatic Interactions Mulliken->Electrostatic MEP Molecular Electrostatic Potential Nucleophilic Nucleophilic/Electrophilic Sites MEP->Nucleophilic Electrostatic->Nucleophilic

References

Methodological & Application

Application Notes and Protocols for Gravimetric Analysis of Calcium Using Ammonium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

Abstract

This document provides a detailed methodology for the quantitative determination of calcium ions (Ca²⁺) in a sample through gravimetric analysis. The method is based on the precipitation of calcium as calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O) by the addition of ammonium (B1175870) oxalate ((NH₄)₂C₂O₄). The resulting precipitate is then washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of calcium in the original sample. This technique is recognized for its high precision and accuracy when executed with care.[1]

Principle

Calcium ions react with oxalate ions (C₂O₄²⁻) in a controlled pH environment to form an insoluble precipitate of calcium oxalate monohydrate.[1] The chemical reaction is as follows:

Ca²⁺(aq) + (NH₄)₂C₂O₄(aq) + H₂O(l) → CaC₂O₄·H₂O(s) + 2NH₄⁺(aq)[2][3]

The precipitation is typically carried out in a hot, acidic solution to which ammonium oxalate is added. The pH is then gradually increased to promote the formation of large, easily filterable crystals of the precipitate, minimizing impurities.[4][5] This is often achieved by the thermal decomposition of urea (B33335), which slowly generates ammonia (B1221849) and raises the pH.[4][5]

The resulting precipitate, calcium oxalate monohydrate, is of known stoichiometry, allowing for the accurate calculation of the initial calcium content based on its final weighed mass.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties relevant to this analysis is provided in the table below.

PropertyValue
Molar Mass of Ca40.08 g/mol [1]
Molar Mass of CaC₂O₄·H₂O146.12 g/mol [1]
Gravimetric Factor (Ca/CaC₂O₄·H₂O)0.2743[1]
Solubility of CaC₂O₄·H₂OVaries with pH and temperature. In pure water at 25°C, it is approximately 0.0067 g/L.[6] The solubility increases in acidic conditions and decreases in the presence of a common ion (oxalate).[6][7][8] At a neutral or alkaline pH, calcium oxalate is insoluble.[7]

Experimental Workflow Diagram

The following diagram illustrates the major steps involved in the gravimetric determination of calcium.

experimental_workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation and Drying cluster_analysis Analysis start Weigh Sample dissolve Dissolve in HCl start->dissolve dilute Dilute with DI Water dissolve->dilute add_indicator Add Methyl Red Indicator dilute->add_indicator add_oxalate Add this compound Solution add_indicator->add_oxalate add_urea Add Urea add_oxalate->add_urea heat Heat to Decompose Urea (pH increase) add_urea->heat precipitate Precipitate Formation (CaC₂O₄·H₂O) heat->precipitate digest Digest Precipitate precipitate->digest filter Filter through Weighed Crucible digest->filter wash Wash with Dilute (NH₄)₂C₂O₄ and Water filter->wash dry Dry in Oven at 105-110°C wash->dry cool Cool in Desiccator dry->cool weigh Weigh Precipitate cool->weigh calculate Calculate % Calcium weigh->calculate

Caption: Experimental workflow for the gravimetric analysis of calcium.

Detailed Experimental Protocol

4.1 Reagents and Materials

  • This compound Solution (4% w/v): Dissolve 40 g of (NH₄)₂C₂O₄ in 1 L of deionized water.[4]

  • Hydrochloric Acid (HCl): 6 M and 1:1 (v/v) solutions.

  • Methyl Red Indicator: Dissolve 0.1 g of methyl red in 100 mL of ethanol.

  • Urea (CO(NH₂)₂): Solid.

  • Ammonia Solution (NH₃): 1:1 (v/v) solution.

  • Calcium-containing sample

  • Deionized Water

  • Gooch crucibles or sintered glass crucibles [1]

  • Analytical Balance

  • Drying Oven [1]

  • Desiccator

  • Filtration apparatus

4.2 Procedure

  • Sample Preparation:

    • Accurately weigh approximately 0.3-0.4 g of the unknown sample into a 400 mL beaker.[1][4]

    • Add 10 mL of deionized water and then slowly add 15 mL of 1:1 HCl to dissolve the sample.[6]

    • Heat the solution gently to boiling for a few minutes to expel any carbon dioxide.[1][6]

    • Allow the solution to cool and then dilute it to approximately 200 mL with deionized water.[1]

  • Precipitation:

    • Add 5 drops of methyl red indicator to the solution. The solution should be acidic (red).[4]

    • Heat the solution to about 70-80°C.

    • Slowly add, with constant stirring, approximately 20-25 mL of the 4% this compound solution.[4][9]

    • Add approximately 12-15 g of solid urea to the solution.[4][9]

    • Cover the beaker with a watch glass and gently boil the solution for about 30 minutes, or until the indicator turns yellow (indicating a pH of about 5).[1][4] This slow increase in pH promotes the formation of a crystalline precipitate.

    • Allow the solution to stand and cool for at least one hour to ensure complete precipitation (digestion).[1]

  • Filtration and Washing:

    • Prepare a Gooch or sintered glass crucible by drying it at 105-110°C to a constant weight.[1][4]

    • Filter the hot supernatant liquid through the weighed crucible.

    • Wash the precipitate in the beaker with several small portions of a cold, dilute (0.1%) this compound solution, decanting the washings through the filter.

    • Transfer the precipitate quantitatively to the crucible using a rubber policeman and more of the wash solution.

    • Finally, wash the precipitate in the crucible with a few small portions of ice-cold deionized water to remove any excess this compound.[4]

  • Drying and Weighing:

    • Dry the crucible and precipitate in an oven at 105-110°C for 1-2 hours.[1][4]

    • Transfer the crucible to a desiccator to cool to room temperature.

    • Weigh the crucible and its contents accurately.

    • Repeat the drying and weighing cycles until a constant mass (to within 0.3-0.5 mg) is achieved.[4]

4.3 Calculation

The percentage of calcium in the original sample is calculated as follows:

% Calcium = [(Mass of CaC₂O₄·H₂O (g) × Gravimetric Factor) / Mass of Sample (g)] × 100

Where the Gravimetric Factor = (Molar Mass of Ca) / (Molar Mass of CaC₂O₄·H₂O) = 40.08 / 146.12 = 0.2743[1]

Chemical Reactions and Equilibria

The following diagram illustrates the key chemical reactions and equilibria involved in the precipitation process.

chemical_reactions cluster_main Precipitation and pH Control cluster_precipitation Precipitation Reaction cluster_ph_control pH Adjustment (Urea Decomposition) cluster_equilibrium Oxalate Equilibrium Ca_ion Ca²⁺ (aq) Precipitate CaC₂O₄·H₂O (s) Ca_ion->Precipitate + C₂O₄²⁻ + H₂O Oxalate_ion C₂O₄²⁻ (aq) Oxalate_ion->Precipitate Urea CO(NH₂)₂ (aq) Ammonia 2NH₃ (aq) Urea->Ammonia + H₂O, Δ HC2O4 HC₂O₄⁻ Ammonia->HC2O4 Increases pH, shifts equilibrium H2C2O4 H₂C₂O₄ H2C2O4->HC2O4 + OH⁻ C2O4 C₂O₄²⁻ HC2O4->C2O4 + OH⁻

Caption: Key chemical reactions in the gravimetric analysis of calcium.

Interferences and Considerations

  • pH Control: The pH of the solution is critical. If the pH is too low, the calcium oxalate will be soluble and precipitation will be incomplete.[7][8] If the pH is too high, other metal hydroxides may co-precipitate. The slow increase in pH via urea decomposition is ideal for forming pure, large crystals.[4]

  • Co-precipitation: Cations that form insoluble oxalates (e.g., Mg²⁺, Sr²⁺, Ba²⁺) can interfere. However, magnesium oxalate is significantly more soluble than calcium oxalate, and its precipitation can be minimized by controlling the pH and not adding a large excess of the oxalate precipitant.

  • Washing: The precipitate must be washed to remove soluble impurities. Washing with a dilute this compound solution reduces losses due to the solubility of calcium oxalate (common ion effect).[6] A final wash with water removes the this compound which would add to the final weight.

  • Drying Temperature: The drying temperature must be carefully controlled. Drying at 105-110°C yields the stable monohydrate, CaC₂O₄·H₂O.[6][10] Higher temperatures can lead to the formation of anhydrous calcium oxalate (CaC₂O₄), calcium carbonate (CaCO₃), or calcium oxide (CaO), which would require different gravimetric factors.[6][10]

References

Application Notes and Protocols: Ammonium Oxalate Precipitation for Rare Earth Element Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the precipitation of rare earth elements (REEs) from aqueous solutions using ammonium (B1175870) oxalate (B1200264). This method is a cornerstone in the hydrometallurgical processing of REEs, valued for its high selectivity and efficiency in separating REEs from other metal ions.

Introduction

The ammonium oxalate precipitation method is a widely employed technique for the selective recovery and purification of rare earth elements from leach solutions and other aqueous matrices. The process relies on the low solubility of rare earth oxalates in acidic to neutral solutions, allowing for their effective separation from more soluble metal oxalates, such as those of iron, aluminum, and calcium under controlled conditions. This method is critical in various applications, including the recycling of permanent magnets, the processing of monazite (B576339) and other REE-containing ores, and the purification of individual rare earth elements for high-purity applications.

The precipitation reaction can be generalized as:

2 REE³⁺(aq) + 3 (NH₄)₂C₂O₄(aq) → REE₂(C₂O₄)₃(s) + 6 NH₄⁺(aq)

Key factors influencing the efficiency and selectivity of this process include pH, the concentration of the oxalate precipitant, reaction temperature, and time. Careful optimization of these parameters is crucial to maximize REE recovery while minimizing the co-precipitation of impurities.

Key Performance Parameters

The effectiveness of the this compound precipitation method is evaluated based on several key parameters. The following tables summarize quantitative data from various studies, highlighting the impact of different experimental conditions on precipitation efficiency and product purity.

Table 1: Effect of Oxalic Acid Stoichiometry on REE Precipitation Efficiency

Stoichiometric Ratio (Oxalic Acid:REE)Precipitation Efficiency (%)Purity of REE Oxalates (%)Reference
1:1 (Stoichiometric)~93%High (minimal Fe co-precipitation)[1]
1.2:196.7%High[1]
1.4:198.1%Decreased (Fe co-precipitation observed)[1]
1.7:199.06%-[2]

Table 2: Influence of pH on REE Precipitation Efficiency

pHPrecipitation Efficiency (%)NotesReference
0.5Low-[3][4]
1.5 - 2.0>95%Optimal range for selective REE precipitation[5][6]
2.1Increased recovery of LREE and HREE compared to lower pH-[4]
>3.0HighIncreased risk of contaminant co-precipitation[5]

Table 3: Effect of Temperature and Time on REE Precipitation

Temperature (°C)TimePrecipitation Efficiency (%)Reference
25-Superior REE recovery, but lower product purity and filterability[7]
6015 min99.06%[2]
60-Better precipitating conditions than at 20°C[8]
75 - 100-Increased REE recovery with increasing temperature[4][7]
906 h~93%[1]

Experimental Protocols

This section provides detailed methodologies for the precipitation of rare earth elements using this compound.

General Protocol for REE Precipitation from a Leached Solution

This protocol is a generalized procedure adaptable for various REE-containing solutions.

Materials:

  • REE-containing solution (e.g., from leached ore or recycled magnets)

  • This compound solution (or oxalic acid)

  • Ammonium hydroxide (B78521) or other suitable base for pH adjustment

  • Deionized water

  • Filter paper

  • Beakers, magnetic stirrer, pH meter, heating plate

Procedure:

  • Solution Preparation: Characterize the initial REE concentration in the pregnant leach solution.

  • pH Adjustment: Adjust the pH of the REE-containing solution to the desired range (typically 1.5-2.0) using a suitable base.[5][6] This step is critical for selective precipitation.

  • Precipitant Addition: While stirring, slowly add the this compound solution to the REE solution. The amount of oxalate added should be calculated based on the stoichiometry of the REEs present, often with a slight excess to ensure complete precipitation (e.g., 1.2 times the stoichiometric amount).[1]

  • Reaction: Maintain the reaction at the desired temperature (e.g., 60°C) for a specified duration (e.g., 15 minutes to 2 hours) with continuous stirring to ensure complete precipitation.[2][5][8]

  • Filtration and Washing: After the reaction is complete, filter the precipitate using appropriate filter paper. Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Drying: Dry the collected rare earth oxalate precipitate in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

  • Calcination (Optional): The dried rare earth oxalate can be calcined at high temperatures (e.g., 800-1000°C) to convert it into rare earth oxides.

Protocol for Selective Precipitation of REEs from an Iron-Rich Solution

This protocol is specifically designed for solutions with high iron content, a common challenge in recycling NdFeB magnets.[1]

Materials:

  • Iron-rich REE-containing solution

  • Oxalic acid solution (e.g., 2 M)

  • Deionized water

  • Filtration setup

Procedure:

  • Leaching: Leach the source material (e.g., spent NdFeB magnets) in a suitable acid (e.g., sulfuric acid) to dissolve the REEs and iron.

  • Precipitation:

    • Heat the leaching solution to 90°C.[1]

    • Add a stoichiometric amount of oxalic acid solution to the heated solution while stirring. Using a stoichiometric amount is crucial to selectively precipitate REE oxalates without significant iron co-precipitation.[1]

    • Maintain the reaction at 90°C for 6 hours.[1]

  • Separation: Filter the hot solution to separate the precipitated rare earth oxalates from the iron-rich solution.

  • Washing and Drying: Wash the precipitate with deionized water and dry as described in the general protocol.

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the this compound precipitation of rare earth elements.

G cluster_0 Preparation cluster_1 Precipitation cluster_2 Recovery start REE-Containing Solution ph_adjust pH Adjustment (1.5 - 2.0) start->ph_adjust precipitant Add this compound (Stoichiometric Excess) ph_adjust->precipitant reaction Reaction (Temperature & Time Control) precipitant->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying product Pure REE Oxalate drying->product

Caption: Experimental workflow for REE precipitation.

G cluster_params Influencing Parameters center REE Oxalate Precipitation Efficiency & Purity ph pH ph->center temp Temperature temp->center time Reaction Time time->center oxalate Oxalate Concentration oxalate->center impurities Impurities (Fe, Ca, etc.) impurities->center

References

Application Notes and Protocols for the Preparation and Use of Ammonium Oxalate Solution in Blood Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) oxalate (B1200264) solution is a critical reagent in hematological analysis, primarily utilized for the manual counting of platelets. Its principle application lies in its ability to selectively lyse non-nucleated red blood cells (erythrocytes) while preserving the integrity of platelets (thrombocytes) and leukocytes. This selective hemolysis provides a clear background for the accurate enumeration of platelets under a microscope, a fundamental technique for various research and clinical applications, including monitoring hematologic toxicity in drug development and assessing platelet disorders.

The international reference method for platelet counting involves the use of a 1% ammonium oxalate solution followed by phase-contrast microscopy.[1] This document provides a detailed protocol for the preparation, quality control, and application of this compound solution for blood analysis, tailored for a professional laboratory setting.

Principle of Action: Mechanism of Erythrocyte Lysis

The primary function of this compound solution in platelet counting is to eliminate the vast number of red blood cells that would otherwise obscure the much smaller and less numerous platelets. The lysis of erythrocytes is achieved through a process of hypotonic shock.

When whole blood is diluted in a 1% this compound solution, the solution is hypotonic relative to the intracellular environment of the red blood cells. This creates an osmotic gradient, driving water to move rapidly into the erythrocytes. The influx of water causes the cells to swell beyond the capacity of their plasma membrane, leading to rupture and the release of hemoglobin. Platelets and leukocytes, being more resistant to this osmotic change, remain intact for subsequent analysis.[2][3]

A simplified representation of this signaling pathway is detailed below:

cluster_0 Extracellular Environment (Hypotonic this compound Solution) cluster_1 Red Blood Cell AmmoniumOxalate 1% this compound Solution RBC_Membrane Erythrocyte Membrane AmmoniumOxalate->RBC_Membrane Osmotic Gradient RBC_Intracellular Intracellular Space RBC_Membrane->RBC_Intracellular Water Influx Swelling Cell Swelling RBC_Intracellular->Swelling Increased Internal Pressure Lysis Hemolysis Swelling->Lysis Membrane Rupture cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Blood_Sample Collect Blood (EDTA) Dilute_Blood Dilute Blood with this compound Blood_Sample->Dilute_Blood Prepare_Diluent Prepare 1% this compound Prepare_Diluent->Dilute_Blood Incubate Incubate for 10-15 min Dilute_Blood->Incubate Load_Chamber Load Neubauer Chamber Incubate->Load_Chamber Settle Allow Platelets to Settle (15-20 min) Load_Chamber->Settle Count Count Platelets under Microscope Settle->Count Calculate Calculate Platelet Count Count->Calculate Report Report Results Calculate->Report

References

Application Notes and Protocols: Acid Ammonium Oxalate Extraction for Soil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1 Principle of the Method

The Acid Ammonium (B1175870) Oxalate (B1200264) extraction, often referred to as the "Tamm's Reagent" method, is a widely used procedure in soil science to selectively quantify the non-crystalline and poorly crystalline (amorphous) forms of aluminum (Al), iron (Fe), and silicon (Si).[1][2] The extraction is performed using a buffered solution of ammonium oxalate and oxalic acid at a pH of 3.0 in complete darkness.[1][3][4]

The acidic condition (pH 3.0) facilitates the dissolution of these amorphous phases, while the oxalate anion acts as a strong complexing agent (ligand), forming stable, soluble complexes with Al³⁺ and Fe³⁺ ions. This process effectively removes them from the soil matrix into the solution.[4] The procedure is conducted in the dark to prevent the photochemical reduction of Fe(III) to Fe(II), which would lead to the dissolution of crystalline iron oxides and thus, inaccurate results.[4][5] This method is highly selective for amorphous materials like allophane, imogolite, and ferrihydrite, as well as Al and Fe complexed with organic matter.[2][6] It generally does not dissolve well-crystallized minerals such as goethite, hematite, and gibbsite, though it can dissolve magnetite.[4][6]

1.2 Applications

The data derived from acid this compound extraction is crucial for a variety of applications:

  • Soil Classification and Genesis: The ratio of oxalate-extractable Fe (Fe_o) to dithionite-extractable Fe (Fe_d) is a key indicator of soil weathering and development, helping to differentiate soil classes.[3]

  • Environmental Monitoring: The method is used to assess the reactive pool of Al and Fe in soils, which plays a significant role in the adsorption and mobility of nutrients (like phosphorus) and contaminants (like heavy metals and fluoride).[7][8]

  • Geochemical Modeling: It provides essential data on the most reactive mineral phases, which is critical for modeling geochemical processes in soil and water.

  • Agronomy: The Phosphorus Saturation Index (PSI), calculated from oxalate-extractable P, Al, and Fe, is used to estimate the risk of phosphorus loss from soils to adjacent water bodies.[9]

  • Drug Development and Natural Products: For professionals in drug development, understanding the soil's mineralogical composition is vital when investigating the bioavailability of soil-based microorganisms that produce novel therapeutic compounds. The reactive mineral phases can influence microbial habitats and the stability of organic compounds.

1.3 Limitations

While powerful, the method has some limitations:

  • It should not be used for the determination of calcium or lead if these are elements of interest, as they can precipitate as insoluble oxalates, leading to their underestimation in the extract.[10]

  • The extraction efficiency can be influenced by soil properties such as high clay or carbonate content.[7]

  • Strict adherence to the protocol, especially the exclusion of light, is critical for accurate results.

Experimental Protocols

2.1 Materials and Equipment

  • Equipment:

    • Analytical balance (accurate to ± 0.001 g)[3]

    • pH meter with calibration buffers[3]

    • End-over-end or orbital laboratory shaker[3][6]

    • High-speed centrifuge and 50 mL centrifuge tubes[3]

    • Volumetric flasks and pipettes

    • Filtration apparatus (optional)

    • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrophotometer (AAS)[1][11]

  • Reagents:

    • This compound monohydrate ((NH₄)₂C₂O₄·H₂O)[3][6]

    • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)[3][6]

    • Deionized water (≥18 MΩ)[3]

    • Trace metal grade nitric acid (HNO₃) for sample preservation[3]

    • Certified elemental standards for ICP/AAS calibration

2.2 Reagent Preparation: 0.2 M Acid this compound (pH 3.0)

  • Solution A (0.2 M this compound): Dissolve 28.42 g of this compound monohydrate in deionized water and bring the final volume to 1 L in a volumetric flask.[4]

  • Solution B (0.2 M Oxalic Acid): Dissolve 25.21 g of oxalic acid dihydrate in deionized water and bring the final volume to 1 L in a volumetric flask.[4]

  • Final Extraction Solution: In a light-proof container (e.g., an amber bottle or a bottle wrapped in aluminum foil), mix Solution A and Solution B. A common starting ratio is approximately 700 mL of Solution A to 535 mL of Solution B.[3][6]

  • pH Adjustment: Calibrate the pH meter. Measure the pH of the mixed solution and carefully adjust it to 3.00 ± 0.05 by adding small volumes of Solution A (to increase pH) or Solution B (to decrease pH).[3][6]

  • Store the final solution in the dark. The pH should be re-checked before each use.[3]

2.3 Sample Preparation

  • Collect a representative soil sample.

  • Air-dry or oven-dry the soil at a temperature not exceeding 60°C.[3]

  • Grind the dried soil using a mortar and pestle to pass through a 2 mm sieve to remove large debris and ensure homogeneity. For specific analyses, a finer mesh may be used.[3]

2.4 Extraction Procedure

  • Weigh 0.250 g (± 0.001 g) of the prepared soil into a labeled 50 mL centrifuge tube.[3]

  • Prepare a reagent blank (a centrifuge tube with no soil) and a sample duplicate for every batch of samples to ensure quality control.[3]

  • Using a calibrated dispenser or pipette, add 25.0 mL of the acid this compound solution to each tube. This creates a 1:100 soil-to-solution ratio.[3]

  • Cap the tubes tightly and immediately wrap the entire sample rack in aluminum foil or place it in a light-proof box.

  • Place the samples on the shaker and shake for 4 hours at a constant speed.[3][4][6]

  • Immediately after shaking, centrifuge the tubes at high speed (e.g., 9,000 rpm) for 15 minutes to achieve a clear separation of the supernatant.[3]

  • Carefully decant the clear supernatant (the extract) into a clean, labeled storage vial. Avoid transferring any soil particles.[3]

  • For storage and to prevent precipitation, the extract should be acidified. For example, dilute the extract 5-fold with 3% nitric acid.[3] The sample is now ready for elemental analysis.

2.5 Elemental Analysis

The concentrations of Al, Fe, Si, P, and other elements of interest in the acidified extracts are determined using multi-element analytical techniques such as ICP-OES or ICP-AES.[1][3] Single-element analysis can be performed using AAS.[6] The instrument must be calibrated using a series of standards prepared with a matrix matching that of the samples (i.e., containing the same concentration of extraction solution and acid).

Data Presentation

Quantitative data from the extraction should be presented clearly. The results are typically reported in mg of element per kg of dry soil.

Table 1: Key Analytes and Their Significance

AnalyteSymbolTypical UnitsSignificance in Soil Science
Oxalate-Extractable AluminumAl_omg/kgRepresents amorphous Al, Al-humus complexes, and short-range order aluminosilicates (allophane, imogolite). Key in controlling soil pH and P-fixation.
Oxalate-Extractable IronFe_omg/kgRepresents amorphous Fe oxides (ferrihydrite) and Fe-humus complexes. Indicates pedogenic activity and the reactive Fe pool.
Oxalate-Extractable SiliconSi_omg/kgIndicates the presence of amorphous aluminosilicates like allophane and imogolite.
Oxalate-Extractable PhosphorusP_omg/kgRepresents phosphorus associated with amorphous Al and Fe minerals, which is a readily available P fraction.

Table 2: Example Calculation of Phosphorus Saturation Index (PSI)

The PSI is a valuable environmental indicator calculated from oxalate-extractable elements. It assesses the soil's capacity to retain further phosphorus.

ParameterFormulaDescription
Molar ConcentrationsM_element = (C_element / AW_element)Convert concentrations (C) from mg/kg to mmol/kg using Atomic Weight (AW).
PSI CalculationPSI (%) = [M_P / (M_Al + M_Fe)] * 100The molar ratio of phosphorus to the sum of aluminum and iron, expressed as a percentage.[9]

Table 3: Comparison of Oxalate with Other Common Extraction Methods

MethodReagentTarget Phase
Acid this compound 0.2 M (NH₄)₂C₂O₄ / H₂C₂O₄, pH 3, darkNon-crystalline (amorphous) and organically-bound Al and Fe.[4]
Dithionite-Citrate-Bicarbonate (DCB)Na₂S₂O₄, Na₃C₆H₅O₇, NaHCO₃Crystalline and non-crystalline Fe oxides (total "free" iron).[4]
Sodium Pyrophosphate0.1 M Na₄P₂O₇Organically-complexed Al and Fe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Protocol cluster_analysis Analysis p1 Soil Sampling p2 Drying (60°C) & Sieving (<2mm) p1->p2 e1 Weigh 0.25g Soil into 50mL Tube p2->e1 e2 Add 25mL Acid This compound (pH 3.0) e1->e2 e3 Shake for 4 Hours (in complete darkness) e2->e3 e4 Centrifuge (e.g., 9000 rpm, 15 min) e3->e4 e5 Decant Supernatant (Extract) e4->e5 a1 Preserve & Dilute Extract (e.g., with 3% HNO3) e5->a1 a2 Elemental Analysis (ICP-OES / AAS) a1->a2 a3 Data Processing & QC (Blanks, Duplicates) a2->a3

Caption: Workflow for acid this compound soil extraction.

chemical_principle Conceptual Mechanism of Oxalate Extraction cluster_soil Soil Particle Surface cluster_solution Aqueous Solution (pH 3) mineral Amorphous Fe/Al Oxyhydroxide complex Soluble Fe/Al-Oxalate Complex mineral->complex Dissolution oxalate Oxalate Ligand (C₂O₄²⁻) oxalate->mineral Ligand Exchange & Complexation proton H⁺ proton->mineral Surface Protonation

Caption: Chemical principle of oxalate-mediated dissolution.

References

Ammonium Oxalate in Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) oxalate (B1200264), a salt of ammonia (B1221849) and oxalic acid, is a chemical reagent with specific and important applications in biological assays. While its buffering capacity is limited to a pH range of 3.5-5.0, its primary utility in a biological context stems from its potent calcium-chelating properties.[1][2][3] This characteristic makes it an effective anticoagulant for hematological studies. However, the oxalate ion is also a known enzyme inhibitor and can influence cellular signaling pathways. These dual properties necessitate a careful and informed approach to its use in experimental biology.

These application notes provide detailed protocols and critical information for the use of ammonium oxalate in biological assays, with a focus on its role as an anticoagulant and a discussion of its inhibitory effects to prevent experimental artifacts.

Physicochemical Properties and Buffering Capacity

This compound is a colorless, crystalline solid readily soluble in water.[1] Its chemical formula is (NH₄)₂C₂O₄, with a molecular weight of 124.10 g/mol . A 0.1 M aqueous solution of this compound has a pH of approximately 6.4.[1] While it can function as a buffer in the acidic pH range of 3.5-5.0, it is not a common choice for general-purpose buffering in biological assays, which typically require physiological pH ranges (7.2-7.4).

PropertyValueReference
Molecular Formula(NH₄)₂C₂O₄[1]
Molecular Weight124.10 g/mol [1]
AppearanceColorless crystalline solid[1]
Solubility in Water4.5 g/100 mL at 20°C
pH of 0.1 M Solution~6.4[1]
Buffering Range3.5 - 5.0

Core Application: Anticoagulation in Hematology

The primary application of this compound in biological assays is as an anticoagulant for the preservation of whole blood for hematological analysis, particularly for manual cell counts.[1][2][3][4] It functions by chelating calcium ions (Ca²⁺), which are essential cofactors in the coagulation cascade. By forming insoluble calcium oxalate, it effectively prevents blood clotting.[2][3]

A balanced oxalate mixture, often referred to as a "double oxalate" or "balanced oxalate," combines this compound and potassium oxalate. This mixture is formulated to counteract the opposing effects of the individual salts on red blood cell volume; this compound can cause red blood cell swelling, while potassium oxalate can cause shrinkage.[2][3]

Comparison of Common Anticoagulants
AnticoagulantMechanism of ActionPrimary ApplicationsAdvantagesDisadvantages
This compound Precipitates calcium ionsManual blood cell counts (platelets, RBCs)[1][4]Effective for preserving cell morphology for microscopy[2]Can interfere with certain enzyme assays; not suitable for coagulation studies.[2]
EDTA Chelates calcium ionsComplete blood count (CBC), blood filmsExcellent preservation of cellular morphologyInhibits coagulation factors, not for coagulation studies.[2]
Sodium Citrate Binds calcium in a soluble complexCoagulation studies (PT, aPTT), ESRReversible anticoagulation, ideal for coagulation tests[2]Dilutes blood sample, not ideal for CBC.[2]
Heparin Inhibits thrombin formationBlood gas analysis, some chemistry assaysDoes not alter ion levels significantlyCan cause platelet clumping, more expensive.[2]

Experimental Protocols

Protocol 1: Preparation of 1% this compound Solution for Platelet Counting

This protocol describes the preparation of a 1% this compound solution used as a diluting fluid for manual platelet counts. This solution lyses red blood cells while preserving platelets and leukocytes, facilitating their enumeration under a microscope.[4]

Materials:

  • This compound ((NH₄)₂C₂O₄)

  • Distilled water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh out 1.0 g of this compound using an analytical balance.

  • Transfer the this compound to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water to the flask and swirl to dissolve the solid.

  • Once dissolved, bring the volume up to the 100 mL mark with distilled water.

  • Mix the solution thoroughly by inverting the flask several times.

  • Filter the solution to remove any particulate matter.

  • Store the solution in a clean, labeled bottle at room temperature.

Protocol 2: Whole Blood Sample Preparation for Manual Platelet Count

Materials:

  • Freshly collected whole blood in an EDTA tube

  • 1% this compound solution (prepared as in Protocol 1)

  • Micropipette and tips

  • Hemocytometer (Neubauer chamber)

  • Phase-contrast microscope

  • Petri dish with moist filter paper

Procedure:

  • Gently mix the anticoagulated whole blood sample by inversion.

  • Using a micropipette, draw 20 µL of the blood sample.

  • Dispense the blood into a clean tube containing 380 µL of 1% this compound solution, resulting in a 1:20 dilution.

  • Mix the diluted blood sample gently.

  • Allow the mixture to stand for 10-15 minutes to ensure complete lysis of red blood cells.

  • Charge the hemocytometer with the diluted blood sample.

  • Place the charged hemocytometer in a petri dish with a moist filter paper for 15-20 minutes to allow the platelets to settle.

  • Using a phase-contrast microscope at 40x magnification, count the platelets in the large central square (25 small squares) of the grid.

  • Calculate the platelet count per microliter of blood using the appropriate formula for the hemocytometer.

Cautionary Notes: Inhibitory Effects of Oxalate

Researchers must exercise caution when considering the use of this compound in assays other than hematological cell counting, as the oxalate ion is a known inhibitor of several enzymes and can activate specific signaling pathways.

Enzyme Inhibition

Oxalate is a well-documented inhibitor of several enzymes, which can lead to inaccurate results in enzyme activity assays.

  • Lactate (B86563) Dehydrogenase (LDH): Oxalate is a potent inhibitor of LDH.[5][6] The presence of even low concentrations of oxalate can significantly reduce LDH activity, making this compound unsuitable for use in LDH assays or in any experimental system where LDH activity is a parameter of interest. One study demonstrated that 0.2 mM oxalate inhibited serum LDH from normal subjects by 55% to 68%.[5][6]

  • Alkaline Phosphatase (ALP): Oxalate also inhibits alkaline phosphatase activity.[7] Therefore, buffers or solutions containing this compound should be avoided in ALP assays.

EnzymeInhibitory Effect of OxalateReference
Lactate Dehydrogenase (LDH)Potent inhibitor[5][6]
Alkaline Phosphatase (ALP)Inhibitor[7]
Activation of Signaling Pathways

Recent studies have shown that oxalate is not biologically inert and can actively modulate cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

Exposure of renal epithelial cells to oxalate has been shown to selectively and rapidly activate p38 MAPK and, to a lesser extent, c-Jun N-terminal Kinase (JNK).[8] Interestingly, oxalate does not appear to affect the p42/44 MAPK (ERK) pathway.[8] This selective activation of stress-activated protein kinases suggests that oxalate can induce a cellular stress response, which could confound the results of cell-based assays investigating these pathways.

Visualizations

Oxalate-Induced MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxalate Oxalate p38_MAPK p38 MAPK Oxalate->p38_MAPK Activates JNK JNK Oxalate->JNK Activates p42_44_MAPK p42/44 MAPK (ERK) Cellular_Stress_Response Cellular Stress Response p38_MAPK->Cellular_Stress_Response JNK->Cellular_Stress_Response No_Effect No Effect

Caption: Oxalate selectively activates p38 and JNK MAPK pathways.

Experimental Workflow: Hematological Sample Preparation

G Start Start Collect_Blood Collect Whole Blood (Venipuncture) Start->Collect_Blood Add_Anticoagulant Add to tube containing This compound Collect_Blood->Add_Anticoagulant Mix_Sample Gently Mix by Inversion Add_Anticoagulant->Mix_Sample Dilute_Sample Dilute with 1% this compound (e.g., 1:20 for platelet count) Mix_Sample->Dilute_Sample Incubate Incubate for 10-15 min (RBC Lysis) Dilute_Sample->Incubate Load_Hemocytometer Load Hemocytometer Incubate->Load_Hemocytometer Microscopy Manual Cell Counting (Phase-Contrast Microscope) Load_Hemocytometer->Microscopy End End Microscopy->End

Caption: Workflow for blood sample prep using this compound.

Conclusion

This compound is a valuable reagent in biological research, but its application is highly specific. Its primary and most appropriate use is as an anticoagulant in hematology, where its ability to chelate calcium effectively prevents clotting and, in balanced formulations, preserves red blood cell morphology for manual counting. Researchers should be aware of the potent inhibitory effects of the oxalate ion on enzymes such as lactate dehydrogenase and alkaline phosphatase, and its ability to activate MAPK signaling pathways. This knowledge is crucial to avoid experimental artifacts and ensure the validity of research findings. When used judiciously and with a clear understanding of its biochemical properties, this compound can be an indispensable tool in the laboratory.

References

Application of Ammonium Oxalate in the Synthesis of Metal Oxalates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) oxalate (B1200264), (NH₄)₂C₂O₄, is a versatile and widely utilized precipitating agent in the synthesis of various metal oxalates.[1][2] Its application is crucial in fields ranging from materials science for the production of catalysts, pigments, and advanced ceramics to the separation and purification of metals, including rare earth elements. The synthesis of metal oxalates serves as a critical intermediate step, as these compounds can be thermally decomposed to yield pure metal oxides with controlled particle sizes and morphologies.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of several metal oxalates using ammonium oxalate. It includes quantitative data where available, detailed methodologies, and visual representations of the synthesis workflows.

Advantages of this compound in Metal Oxalate Precipitation

The use of this compound as a precipitating agent offers several advantages over other methods, such as hydroxide (B78521) or carbonate precipitation:[2]

  • Crystalline Precipitates: Metal oxalates precipitated with this compound are typically crystalline, which facilitates easier separation by filtration compared to the often amorphous and gelatinous precipitates of metal hydroxides.[2]

  • pH Control: Oxalate precipitation can be effectively carried out in acidic solutions (low pH), which can prevent the co-precipitation of certain metal hydroxides that form at higher pH values.[2]

  • Stoichiometric Precipitation: An almost stoichiometric amount of oxalate ions is often sufficient to precipitate the target metal ions.[2]

  • Controlled Morphology: The reaction conditions, such as temperature, pH, and reactant concentrations, can be adjusted to control the particle size and morphology of the resulting metal oxalate crystals.[1]

  • Precursor to Pure Oxides: The resulting metal oxalates can be easily decomposed by calcination at relatively low temperatures (around 300°C) to produce pure metal oxides.[2]

General Experimental Workflow for Metal Oxalate Synthesis

The general procedure for synthesizing metal oxalates using this compound involves the reaction of a soluble metal salt with an aqueous solution of this compound. The resulting insoluble metal oxalate precipitates out of the solution and can be collected by filtration.

G cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation and Purification metal_salt Dissolve Metal Salt in Solvent mix Mix Solutions & Stir metal_salt->mix ammonium_oxalate Dissolve this compound in Solvent ammonium_oxalate->mix precipitate Metal Oxalate Precipitate Formation mix->precipitate filtration Filter Precipitate precipitate->filtration washing Wash with Solvent filtration->washing drying Dry the Product washing->drying product Pure Metal Oxalate drying->product

Caption: General workflow for the synthesis of metal oxalates.

Experimental Protocols and Data

This section provides specific protocols for the synthesis of various metal oxalates using this compound.

Synthesis of Nickel(II) Oxalate

Nickel oxalate is a key precursor for the synthesis of nickel oxide (NiO) nanoparticles and catalysts. The "ammonia coordination method" can be employed to produce fibrous nickel oxalate, which can then be converted to high-aspect-ratio nickel or nickel oxide materials.

Experimental Protocol: Fibrous Nickel(II) Oxalate Synthesis

This protocol is adapted from a method to synthesize fibrous nickel oxalate.

  • Solution A Preparation: Dissolve 2.38 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and 4.26 mL of 25-28% ammonia (B1221849) solution in 50 mL of deionized water.

  • Solution B Preparation: Dissolve 1.34 g of sodium oxalate (Na₂C₂O₄) in 50 mL of deionized water.

  • Substrate Solution: Dissolve 0.31 g of polyvinylpyrrolidone (B124986) (PVP) K30 in 25 mL of deionized water.

  • pH Adjustment: Adjust the pH of all three solutions to 9.5 using hydrochloric acid or sodium hydroxide.

  • Reaction:

    • Heat the substrate solution in a three-neck flask to 80°C in a water bath.

    • Simultaneously pump Solution A and Solution B into the flask at a rate of 1 mL/min with continuous stirring at 200 rpm.

  • Aging: Keep the reaction mixture at 80°C for 4 hours for particle aging.

  • Isolation:

    • Filter the resulting precipitate.

    • Wash the precipitate with deionized water and ethanol.

    • Dry the product in an oven.

Quantitative Data for Fibrous Nickel(II) Oxalate Synthesis

ParameterValueReference
Nickel Chloride Hexahydrate2.38 g
Sodium Oxalate1.34 g
Ammonia Solution (25-28%)4.26 mL
PVP K300.31 g
Reaction Temperature80 °C
pH9.5
Product FormulaNi(NH₃)₁.₇C₂O₄·2.2H₂O

Logical Relationship: Influence of pH on Nickel Oxalate Morphology

The pH of the reaction medium significantly influences the morphology of the resulting nickel oxalate particles.

G pH_low Low pH (e.g., 6.5) morph_granular Granular Particles pH_low->morph_granular pH_mid Mid pH (e.g., 7.5) morph_rod Rod-like Particles pH_mid->morph_rod pH_high High pH (e.g., 8.5-10.5) morph_fibrous Fibrous Particles pH_high->morph_fibrous

Caption: Effect of pH on nickel oxalate morphology.

Synthesis of Cobalt(II) Oxalate

Cobalt oxalate is a precursor for cobalt oxides (e.g., Co₃O₄), which have applications in batteries, catalysts, and sensors.[3]

Experimental Protocol: Nano-sized Cobalt(II) Oxalate Synthesis

This protocol is for the synthesis of cobalt oxalate as a precursor for nano-sized cobalt oxide.[3]

  • Solution A Preparation: Prepare a 0.5 M solution of cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in distilled water.

  • Solution B Preparation: Prepare a 0.5 M solution of this compound ((NH₄)₂C₂O₄) in distilled water.

  • Reaction:

    • Stir the cobalt nitrate solution continuously.

    • Add the this compound solution dropwise to the cobalt nitrate solution with constant stirring. The color of the solution will change from pink to purple, indicating the formation of the cobalt oxalate precipitate.

  • Isolation:

    • Allow the purple precipitate to settle.

    • Filter the precipitate.

    • Wash the precipitate thoroughly with distilled water three times, followed by a final wash with ethanol.

    • Dry the precipitate in a hot air oven at 100°C for 2 hours.

Quantitative Data for Nano-sized Cobalt(II) Oxalate Synthesis

ParameterValueReference
Cobalt Nitrate Concentration0.5 M[3]
This compound Concentration0.5 M[3]
Drying Temperature100 °C[3]
Drying Time2 hours[3]
Synthesis of Zinc(II) Oxalate

Zinc oxalate is a precursor for zinc oxide (ZnO), a material with numerous applications in electronics, sensors, and catalysis.

Experimental Protocol: Zinc(II) Oxalate Dihydrate Synthesis

  • Solution A Preparation: Prepare a 1 mol/L aqueous solution of zinc chloride (ZnCl₂).

  • Solution B Preparation: Prepare a 1 mol/L aqueous solution of this compound ((NH₄)₂C₂O₄).

  • Reaction:

    • Heat both solutions to 70°C.

    • Add the this compound solution to the zinc chloride solution to achieve a final molar ratio of Zn(II) to oxalate of 1.0:1.1.

  • Isolation:

    • Separate the resulting precipitate by filtration under reduced pressure.

    • Wash the precipitate with distilled water.

    • Dry the product.

Quantitative Data for Zinc(II) Oxalate Dihydrate Synthesis

ParameterValue
Zinc Chloride Concentration1 mol/L
This compound Concentration1 mol/L
Reaction Temperature70 °C
Molar Ratio (Zn(II):Oxalate)1.0 : 1.1
Product FormulaZnC₂O₄·2H₂O
Synthesis of Iron(II) Oxalate

Iron(II) oxalate is a precursor for the synthesis of iron oxides and pure iron powder.

Experimental Protocol: Iron(II) Oxalate Precipitation

A study on the precipitation of ferrous oxalate was conducted using ferrous ammonium sulfate (B86663) and oxalic acid. While this protocol does not use this compound as the primary precipitant, it provides insight into the formation of iron oxalate. A general method for preparing ferrous oxalate is by adding this compound to a ferrous chloride solution, such as hydrochloric acid pickle liquor.[4]

  • Prepare a solution of ferrous ammonium sulfate.

  • Prepare a solution of oxalic acid.

  • Mix the solutions to initiate precipitation. The initial precipitation rate is faster with a higher initial concentration of ferrous ammonium sulfate.[5] The concentration of oxalic acid does not significantly affect the precipitation rate.[5]

  • Isolate the precipitate by filtration.

Quantitative Data for Iron(II) Oxalate Precipitation

The kinetics of precipitation are dependent on the initial concentration of the iron source.

Initial Ferrous Ammonium Sulfate ConcentrationObservationReference
Increasing ConcentrationFaster initial precipitation of ferrous oxalate[5]
Synthesis of Copper(II) Oxalate

Copper oxalate is a precursor for copper and copper oxide materials.

Experimental Protocol: Copper(II) Oxalate Synthesis

  • Prepare a saturated solution of this compound.

  • Heat the solution to boiling.

  • Dissolve copper(II) salt (e.g., copper sulfate) in the boiling this compound solution.

  • Filter the hot solution.

  • Allow the solution to cool overnight to form crystals of copper this compound dihydrate.

Synthesis of Lanthanide (Rare Earth) Oxalates

This compound is used in the separation and precipitation of rare earth elements (REEs). The precipitation of lanthanide oxalates is an important step in their purification.

Logical Relationship: Lanthanide Oxalate Precipitation Kinetics

The precipitation of lanthanide oxalates from solution using a homogeneous precipitation method (thermal decomposition of oxamic acid to generate oxalate ions in situ) shows a dependence on the specific lanthanide.

G cluster_lanthanides Lanthanide Series cluster_kinetics Precipitation Rate light_ln Lighter Lanthanides (e.g., Ce, Pr) fast Faster Precipitation light_ln->fast heavy_ln Heavier Lanthanides (e.g., Er, Yb) slow Slower Precipitation heavy_ln->slow

Caption: Precipitation kinetics of lanthanide oxalates.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide range of metal oxalates. The ability to control the precipitation conditions allows for the production of metal oxalate precursors with desired properties, which in turn enables the synthesis of high-purity metal oxides with controlled morphologies. The protocols and data presented here provide a foundation for researchers and professionals in the development of materials and drug formulations. Further optimization of reaction parameters can be explored to tailor the characteristics of the resulting metal oxalates for specific applications.

References

Application Notes and Protocols: Ammonium Oxalate in Sequential Extraction of Trace Metals from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequential extraction is a widely utilized analytical technique in environmental science and geochemistry to partition trace metals in soils and sediments into different fractions based on their binding mechanisms. This provides crucial information about the metals' mobility, bioavailability, and potential toxicity. Ammonium (B1175870) oxalate (B1200264), particularly in an acidic solution, is a key reagent in many sequential extraction schemes. It is primarily employed to selectively dissolve amorphous and poorly crystalline iron (Fe) and manganese (Mn) oxides, thereby releasing the trace metals associated with these phases.[1] Understanding the distribution of trace metals within these fractions is essential for environmental risk assessment and can inform remediation strategies. Drug development professionals may also find this information valuable for understanding the environmental fate of metal-based drugs or catalysts.

Principles of Ammonium Oxalate Extraction

Acid this compound solution (typically buffered at pH 3) is a chelating and reducing agent. Its effectiveness lies in its ability to form stable complexes with Fe and Mn ions, facilitating their dissolution from solid phases.[1] The extraction is conducted in the dark to prevent the photo-reduction of crystalline Fe oxides, which would lead to an overestimation of the amorphous fraction. This step is critical for differentiating between the more reactive, poorly crystalline oxides and the more stable, crystalline forms.

Data Presentation

The following table summarizes the typical distribution of selected trace metals across different fractions in a sequential extraction procedure. The concentrations are presented as a percentage of the total metal content and are indicative, as the exact distribution is highly dependent on the specific soil type, pH, organic matter content, and the nature of the contamination.

FractionTarget PhaseReagent ExampleTypical % of Total Metal
F1: Exchangeable Weakly adsorbed metals1 M MgCl₂Cd: 10-40%, Zn: 5-20%, Pb: <5%, Cu: <5%
F2: Carbonate Bound Metals associated with carbonates1 M NaOAc (pH 5)Cd: 20-50%, Zn: 10-30%, Pb: 10-40%, Cu: 5-15%
F3: Reducible Metals bound to amorphous Fe and Mn oxides0.2 M this compound (pH 3) Cd: 10-30%, Zn: 20-50%, Pb: 30-60%, Cu: 10-30%
F4: Reducible Metals bound to crystalline Fe oxides0.2 M this compound + 0.1 M Ascorbic Acid Cd: <10%, Zn: 10-30%, Pb: 10-30%, Cu: 10-40%
F5: Oxidizable Metals bound to organic matter and sulfides30% H₂O₂ (pH 2), then 1 M NH₄OAcCd: <10%, Zn: 5-20%, Pb: 5-20%, Cu: 30-60%
F6: Residual Metals in mineral latticesHF-HClO₄ digestionCd: <5%, Zn: 10-30%, Pb: 10-30%, Cu: 10-30%

Note: The above data is a synthesis of typical findings and should be used as a general guide. Actual percentages will vary.

Experimental Protocols

This section provides a detailed protocol for a sequential extraction procedure based on the Zeien and Brümmer method, which specifically utilizes this compound for the fractionation of trace metals bound to iron oxides.[2]

Materials and Reagents
  • Soil Sample: Air-dried and sieved to <2 mm.

  • Reagents:

    • 1 M Magnesium chloride (MgCl₂)

    • 1 M Sodium acetate (B1210297) (NaOAc), adjusted to pH 5.0 with acetic acid.

    • 0.2 M this compound ((NH₄)₂C₂O₄) solution, adjusted to pH 3.0 with oxalic acid.

    • 0.2 M this compound + 0.1 M Ascorbic acid solution.

    • 30% Hydrogen peroxide (H₂O₂), adjusted to pH 2.0 with nitric acid (HNO₃).

    • 1 M Ammonium acetate (NH₄OAc).

    • Concentrated hydrofluoric acid (HF) and perchloric acid (HClO₄).

    • Deionized water (18.2 MΩ·cm).

  • Equipment:

    • 50 mL polypropylene (B1209903) centrifuge tubes.

    • Mechanical shaker (end-over-end or reciprocating).

    • High-speed centrifuge.

    • pH meter.

    • Apparatus for acid digestion.

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

Sequential Extraction Procedure

General Instructions:

  • Perform all extractions in duplicate or triplicate.

  • Include a blank (reagents only) with each batch of samples.

  • Between each step, centrifuge the samples (e.g., 3000 rpm for 20 minutes), decant the supernatant for analysis, and wash the residue with deionized water (e.g., 10 mL), centrifuge again, and discard the washing solution before proceeding to the next step.

Step 1: Exchangeable Fraction

  • Weigh 1.0 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1 M MgCl₂ solution.

  • Shake for 1 hour at room temperature.

  • Separate the solid and liquid phases by centrifugation.

  • Collect the supernatant for analysis.

Step 2: Carbonate Bound Fraction

  • To the residue from Step 1, add 10 mL of 1 M NaOAc (pH 5.0).

  • Shake for 5 hours at room temperature.

  • Separate the phases and collect the supernatant for analysis.

Step 3: Reducible Fraction (Amorphous Fe and Mn Oxides)

  • To the residue from Step 2, add 20 mL of 0.2 M this compound solution (pH 3.0).

  • Shake for 4 hours in the dark at room temperature.[2]

  • Separate the phases and collect the supernatant for analysis.

Step 4: Reducible Fraction (Crystalline Fe Oxides)

  • To the residue from Step 3, add 20 mL of 0.2 M this compound + 0.1 M ascorbic acid solution.[2]

  • Shake for 2 hours at room temperature.

  • Separate the phases and collect the supernatant for analysis.

Step 5: Oxidizable Fraction (Organic Matter and Sulfides)

  • To the residue from Step 4, add 5 mL of 30% H₂O₂ (pH 2.0) in small increments to avoid vigorous reaction.

  • Allow the reaction to subside, then add another 5 mL of 30% H₂O₂.

  • Heat the mixture at 85°C for 2 hours.

  • After cooling, add 10 mL of 1 M NH₄OAc and shake for 1 hour.

  • Separate the phases and collect the supernatant for analysis.

Step 6: Residual Fraction

  • Transfer the residue from Step 5 to a Teflon beaker.

  • Perform a total digestion using a mixture of concentrated HF and HClO₄ acids. Caution: This step should be performed in a fume hood with appropriate personal protective equipment.

  • Dilute the digested sample to a known volume for analysis.

Analysis

Analyze the collected supernatants from each step for trace metal concentrations using AAS or ICP-MS. The sum of the metal concentrations in all fractions should be compared to the total metal concentration of the original soil sample (determined by a separate total digestion) to assess the recovery of the sequential extraction procedure.

Visualizations

Experimental Workflow

Sequential_Extraction_Workflow soil Soil Sample f1 Fraction 1: Exchangeable (1 M MgCl₂) soil->f1 Step 1 f2 Fraction 2: Carbonate Bound (1 M NaOAc, pH 5) f1->f2 Residue analysis Trace Metal Analysis (AAS or ICP-MS) f1->analysis Supernatant f3 Fraction 3: Amorphous Fe/Mn Oxides (0.2 M this compound, pH 3) f2->f3 Residue f2->analysis f4 Fraction 4: Crystalline Fe Oxides (this compound + Ascorbic Acid) f3->f4 Residue f3->analysis f5 Fraction 5: Organic Matter & Sulfides (H₂O₂ + NH₄OAc) f4->f5 Residue f4->analysis f6 Fraction 6: Residual (HF-HClO₄ Digestion) f5->f6 Residue f5->analysis f6->analysis Digestate

Caption: Workflow of a sequential extraction procedure for trace metals in soil.

Logical Relationship of Soil Fractions

Soil_Fractions total Total Trace Metals in Soil mobile Mobile/Bioavailable total->mobile Exchangeable, Carbonate Bound less_mobile Less Mobile total->less_mobile Bound to Fe/Mn Oxides, Organic Matter immobile Immobile total->immobile Residual

Caption: Conceptual model of trace metal mobility in soil.

References

Application Notes and Protocols: Ammonium Oxalate Buffer in Soil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) oxalate (B1200264) buffer, specifically an acidic solution of ammonium oxalate and oxalic acid, is a crucial reagent in soil science. While not used for the direct measurement of a soil's intrinsic pH, it serves as a selective extractant for non-crystalline and poorly crystalline forms of aluminum, iron, and manganese oxides and hydroxides. This extraction, commonly known as the Tamm's extraction, is vital for characterizing soil properties, understanding soil genesis, and assessing the bioavailability of certain elements. This document provides detailed application notes and protocols for the preparation and use of this compound buffer in soil analysis, alongside standard procedures for soil pH measurement for comprehensive soil characterization.

Application Notes

The primary application of acidic this compound buffer in soil analysis is the selective extraction of amorphous and poorly crystalline minerals. This is particularly useful for:

  • Soil Classification and Genesis: The amount of oxalate-extractable iron and aluminum is a key indicator of soil development and weathering processes.

  • Phosphorus Availability: In certain soil types, particularly highly weathered soils, the amount of oxalate-extractable phosphorus can be a good predictor of the plant-available phosphorus pool.[1]

  • Environmental Science: This extraction helps in assessing the mobility and bioavailability of heavy metals and other contaminants that may be associated with amorphous oxide phases in soil.

  • Geochemistry: It is used to differentiate between amorphous and crystalline forms of various elements in geochemical studies.[2][3]

It is critical to note that the this compound extraction is sensitive to light and should be performed in the dark to prevent the photoreduction of iron oxides, which would lead to the dissolution of crystalline forms and yield inaccurate results.[2][4] The buffer is also known as Tamm's reagent.[5][6]

Safety Precautions

This compound is a hazardous substance and requires careful handling.[7][8][9][10][11]

  • Toxicity: Harmful if swallowed or inhaled and can cause skin and eye irritation.[11] Ingestion can lead to effects on the kidneys and calcium balance, potentially causing severe health issues.[11]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][10] Work in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8][10][11] Keep the container tightly closed.[7][8]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[9][10] If inhaled, move to fresh air.[8][9][10] If swallowed, rinse mouth and seek immediate medical attention.[9][11]

  • Disposal: Dispose of waste according to local, regional, and national regulations.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of the this compound buffer and a typical soil extraction procedure.

Table 1: Reagents for 0.2 M Acidic this compound Buffer (pH 3.0)

ReagentMolar Mass ( g/mol )Mass for 1 L of 0.2 M Solution (g)
This compound Monohydrate ((NH₄)₂C₂O₄·H₂O)142.1128.42
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)126.0725.21

Table 2: Typical Protocol Parameters for Oxalate Extraction

ParameterValue
Soil Mass0.25 - 0.4 g
Extraction Solution Volume25 - 40 mL
Extraction Time4 hours
Shaking Speed40 - 50 rpm (end-over-end shaker)
Centrifugation Speed>2000 rpm
Centrifugation Time15 - 20 minutes

Experimental Protocols

Protocol 1: Preparation of 0.2 M Acidic this compound Buffer (pH 3.0)

This protocol describes the preparation of the acidic this compound buffer, also known as Tamm's reagent.

Materials:

  • This compound Monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • 1 L volumetric flasks (2)

  • Large container (e.g., 2 L beaker or bottle)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Amber or foil-covered storage bottle

Procedure:

  • Prepare 0.2 M this compound Solution (Solution A):

    • Weigh 28.42 g of this compound monohydrate.

    • Transfer the solid to a 1 L volumetric flask.

    • Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.

    • Bring the volume up to the 1 L mark with deionized water and mix thoroughly.

  • Prepare 0.2 M Oxalic Acid Solution (Solution B):

    • Weigh 25.21 g of oxalic acid dihydrate.

    • Transfer the solid to a second 1 L volumetric flask.

    • Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.

    • Bring the volume up to the 1 L mark with deionized water and mix thoroughly.

  • Prepare the Final Buffer:

    • In a large container, combine 700 mL of Solution A (0.2 M this compound) with 535 mL of Solution B (0.2 M Oxalic Acid).[12][13]

    • Place the container on a magnetic stirrer and add a stir bar.

    • Calibrate the pH meter using pH 4.0 and 7.0 standards.

    • Immerse the pH electrode in the solution and monitor the pH while stirring.

    • Adjust the pH to 3.0 by adding small volumes of Solution A to increase the pH or Solution B to decrease the pH.[4][12][13]

  • Storage:

    • Transfer the final buffer solution to an amber or foil-covered bottle to protect it from light.[2][4]

    • Store in a cool, dark place. The pH of the solution should be checked periodically as it can change over time.[4]

Protocol 2: Oxalate Extraction of Amorphous Fe and Al from Soil

This protocol details the procedure for extracting non-crystalline and poorly crystalline Fe and Al from soil samples.

Materials:

  • Oven-dried and sieved soil sample

  • 0.2 M Acidic this compound Buffer (pH 3.0)

  • 50 mL centrifuge tubes

  • Analytical balance

  • Automatic extractant dispenser or pipette

  • End-over-end shaker

  • High-speed centrifuge

  • Scintillation vials or other suitable containers for storing the extract

  • Apparatus for elemental analysis (e.g., ICP-OES, ICP-MS, or AAS)

Procedure:

  • Sample Preparation:

    • Weigh 0.25 g of the dried and sieved soil sample into a 50 mL centrifuge tube.[13]

    • Include a blank (a centrifuge tube with no soil) and a duplicate sample for every batch of extractions to ensure quality control.[13]

  • Extraction:

    • Add 25 mL of the 0.2 M acidic this compound buffer to each centrifuge tube.[13]

    • Cap the tubes tightly and immediately cover the rack of tubes with aluminum foil or place them in a light-proof container.[2][13]

    • Place the tubes on an end-over-end shaker and shake for 4 hours at 40-50 rpm.[2][13]

  • Separation:

    • After 4 hours, immediately remove the tubes from the shaker and centrifuge at a high speed (e.g., 9,000 rpm) for 15 minutes to separate the solid phase from the supernatant.[13]

  • Sample Collection and Storage:

    • Carefully decant the clear supernatant (the extract) into a labeled scintillation vial.[2][13] Avoid transferring any of the soil pellet.

    • Store the extracts in a cool, dark place until analysis.

  • Analysis:

    • Analyze the concentration of Fe and Al (and other elements of interest) in the extracts using a suitable analytical technique such as ICP-OES, ICP-MS, or AAS.[13]

    • The extracts may require dilution prior to analysis to fall within the linear range of the instrument.[12][13]

Protocol 3: Standard Soil pH Measurement (1:1 Water Method)

This protocol describes the standard method for measuring the pH of a soil sample, which is a fundamental soil property.

Materials:

  • Oven-dried and sieved soil sample

  • Deionized water

  • 100 mL beaker or cup

  • Balance (accurate to 0.1 g)

  • 100 mL graduated cylinder

  • Glass stirring rod

  • pH meter or pH pen, calibrated

Procedure:

  • Sample Preparation:

    • Weigh 40 g of the dried and sieved soil into a 100 mL beaker.[14]

  • Slurry Formation:

    • Add 40 mL of deionized water to the beaker to create a 1:1 soil-to-water ratio.[14]

  • Equilibration:

    • Stir the soil-water mixture thoroughly with a glass stirring rod for 30 seconds.[14]

    • Let the mixture stand for three minutes.[14]

    • Repeat the stirring and waiting cycle a total of five times.[14]

    • Allow the mixture to settle for about 5 minutes until a clearer liquid layer (supernatant) forms above the settled soil.[14]

  • pH Measurement:

    • Calibrate the pH meter or pen using pH 4.0 and 7.0 standards.

    • Carefully place the electrode of the pH meter into the supernatant.

    • Record the pH reading once it stabilizes.

Diagrams

Soil_pH_Measurement_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_measurement Measurement A Weigh 40g of dried & sieved soil B Add 40mL of deionized water A->B 1:1 ratio C Stir for 30s B->C D Wait for 3 min C->D E Repeat 5 times D->E F Settle for 5 min E->F H Measure pH of supernatant F->H G Calibrate pH meter G->H I Record pH value H->I

Caption: Workflow for standard soil pH measurement.

Oxalate_Extraction_Workflow A Weigh 0.25g of dried & sieved soil B Add 25mL of acidic This compound buffer A->B Soil-to-solution ratio C Shake in darkness for 4 hours B->C Extraction step D Centrifuge at high speed C->D Phase separation E Decant supernatant (extract) D->E Collect liquid phase F Analyze extract for Fe and Al (ICP-OES) E->F Quantification

Caption: Workflow for oxalate extraction of soil.

References

The Role of Ammonium Oxalate in the Synthesis of Ceramic Powders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) oxalate (B1200264) [(NH₄)₂C₂O₄] is a versatile and widely utilized reagent in the wet-chemical synthesis of ceramic powders. Its primary role is that of a precipitating agent, facilitating the formation of insoluble metal oxalates from aqueous solutions of metal salts. These oxalate precursors are then thermally decomposed (calcined) to yield high-purity, homogenous ceramic oxides with controlled particle size and morphology. This document provides detailed application notes and experimental protocols for the synthesis of various ceramic powders using ammonium oxalate, intended for professionals in research, materials science, and drug development.

Core Principles of this compound Precipitation

The use of this compound in ceramic powder synthesis is predicated on several key advantages:

  • High Purity Products: this compound and any excess reactants are readily decomposed into gaseous products (e.g., NH₃, H₂O, CO, CO₂) during calcination, minimizing contamination of the final ceramic powder.[1]

  • Homogeneity: In the synthesis of multi-component ceramics, this compound promotes the co-precipitation of metal oxalates, leading to a more uniform distribution of constituent metals in the precursor powder and, consequently, a more homogenous final product.

  • Control over Particle Characteristics: By carefully controlling reaction parameters such as pH, temperature, reactant concentrations, and aging time, it is possible to tailor the particle size, size distribution, and morphology of the resulting ceramic powders.[2]

  • Lower Crystallization Temperatures: The oxalate precipitation route can lead to the formation of the desired ceramic phase at lower calcination temperatures compared to conventional solid-state reaction methods.[3]

Experimental Protocols

This section details the synthesis of various ceramic powders using this compound as a precipitating agent.

Barium Titanate (BaTiO₃) Nanoparticles

Barium titanate is a ferroelectric ceramic with a wide range of applications in electronics, including multilayer ceramic capacitors and piezoelectric devices. The oxalate co-precipitation method is a common route to produce high-purity, nanosized BaTiO₃ powders.

Experimental Workflow:

BaTiO3_Workflow cluster_precursors Precursor Preparation cluster_precipitation Co-precipitation cluster_postprocessing Post-processing BaCl2_sol Barium Chloride (BaCl₂) Solution Mixing Mix BaCl₂ and TiCl₄ Solutions BaCl2_sol->Mixing TiCl4_sol Titanium Tetrachloride (TiCl₄) Solution TiCl4_sol->Mixing Precipitation Add (NH₄)₂C₂O₄ Solution (pH 4-6, 85-90°C) Mixing->Precipitation AmOx_sol This compound ((NH₄)₂C₂O₄) Solution AmOx_sol->Precipitation Aging Aging of Precipitate Precipitation->Aging Filtering Filtering and Washing Aging->Filtering Drying Drying (e.g., 100°C) Filtering->Drying Calcination Calcination (e.g., 700-1000°C) Drying->Calcination Final_Product BaTiO₃ Nanopowder Calcination->Final_Product

Caption: Workflow for Barium Titanate (BaTiO₃) synthesis.

Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of barium chloride (BaCl₂).

    • Prepare an aqueous solution of titanium tetrachloride (TiCl₄). The concentration of these solutions can range from 0.1 M to 1.5 M.[4]

  • Co-precipitation:

    • Mix the BaCl₂ and TiCl₄ solutions in a stoichiometric ratio (Ba:Ti = 1:1).

    • Prepare an aqueous solution of this compound.

    • Slowly add the this compound solution to the mixed metal salt solution under constant stirring.

    • Maintain the pH of the reaction mixture between 4 and 6 by adding ammonium hydroxide (B78521).[4]

    • The reaction temperature should be maintained between 85°C and 90°C for optimal crystallinity of the precursor.[1]

    • After complete addition of the precipitant, continue stirring for a designated aging time (e.g., 1 hour) to ensure complete precipitation.[3]

  • Post-processing:

    • Filter the resulting white precipitate of barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O).

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

    • Dry the precipitate in an oven at a temperature around 100°C.[5]

    • Calcination of the dried precursor powder is typically performed in a furnace at temperatures ranging from 700°C to 1000°C for 1 to 4 hours to obtain the final BaTiO₃ nanopowder.[3][6]

Quantitative Data Summary:

ParameterValueReference
Precursor Concentration0.1 - 1.5 M[4]
Ba:Ti Molar Ratio1:1[6]
Precipitation pH4 - 6[4]
Precipitation Temperature85 - 90 °C[1]
Aging Time~1 hour[3]
Drying Temperature~100 °C[5]
Calcination Temperature700 - 1000 °C[3][6]
Calcination Time1 - 4 hours[3][6]
Resulting Particle Size~60 nm (at 700°C calcination)[6]
Zinc Oxide (ZnO) Nanoparticles

Zinc oxide is a wide-bandgap semiconductor with applications in electronics, optics, and as an antimicrobial agent. The precipitation of zinc oxalate followed by calcination is a straightforward method to produce ZnO nanopowders with controlled morphology.

Experimental Workflow:

ZnO_Workflow cluster_precursors Precursor Preparation cluster_precipitation Precipitation cluster_postprocessing Post-processing Zn_Salt_sol Zinc Salt Solution (e.g., Zn(NO₃)₂) Reaction Mix Solutions (Controlled pH and Temperature) Zn_Salt_sol->Reaction AmOx_sol This compound Solution AmOx_sol->Reaction Aging Aging of Precipitate Reaction->Aging Filtering Filtering and Washing Aging->Filtering Drying Drying Filtering->Drying Calcination Calcination (e.g., >400°C) Drying->Calcination Final_Product ZnO Nanopowder Calcination->Final_Product

Caption: Workflow for Zinc Oxide (ZnO) synthesis.

Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂).

    • Prepare an aqueous solution of this compound.

  • Precipitation:

    • Slowly add the this compound solution to the zinc salt solution under vigorous stirring.

    • The pH of the reaction mixture can be adjusted to influence the morphology of the precursor.

    • Allow the resulting zinc oxalate precipitate to age in the mother liquor for a specific duration to promote crystal growth and uniformity.

  • Post-processing:

    • Separate the precipitate by filtration or centrifugation.

    • Wash the precipitate thoroughly with deionized water and then with ethanol (B145695) to remove impurities.

    • Dry the washed precipitate in an oven.

    • Calcination of the zinc oxalate precursor at temperatures above 400°C yields ZnO nanoparticles. The final morphology, such as nanorods, can be influenced by the precipitation conditions and the use of additives.[7][8]

Quantitative Data Summary:

ParameterValueReference
Zinc Nitrate Concentration0.1 M
This compound Concentration0.1 M
Reaction TemperatureRoom Temperature
Aging Time2 hours
Drying Temperature80 °C
Calcination Temperature> 400 °C
Resulting Particle MorphologyNanorods (with specific additives)[7]
Aluminum Oxide (α-Al₂O₃) Powder

Alpha-alumina is a hard, chemically inert ceramic with excellent thermal and electrical insulation properties, used in a wide variety of applications, from abrasives to advanced ceramic components.

Experimental Workflow:

Al2O3_Workflow cluster_precursors Precursor Preparation cluster_precipitation Precipitation cluster_postprocessing Post-processing Al_Salt_sol Aluminum Salt Solution (e.g., Al(NO₃)₃) Reaction Mix Solutions (Controlled pH) Al_Salt_sol->Reaction AmOx_sol This compound Solution AmOx_sol->Reaction Aging Aging of Precipitate Reaction->Aging Filtering Filtering and Washing Aging->Filtering Drying Drying Filtering->Drying Calcination Calcination (e.g., >1100°C) Drying->Calcination Final_Product α-Al₂O₃ Powder Calcination->Final_Product

Caption: Workflow for Aluminum Oxide (α-Al₂O₃) synthesis.

Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of an aluminum salt, such as aluminum nitrate (Al(NO₃)₃).

    • Prepare an aqueous solution of this compound.

  • Precipitation:

    • Add the this compound solution to the aluminum salt solution dropwise while stirring.

    • The pH of the solution is a critical parameter and is typically controlled by the addition of ammonium hydroxide to ensure complete precipitation of aluminum oxalate.

    • The resulting precipitate is aged for a period to allow for stabilization.

  • Post-processing:

    • The aluminum oxalate precipitate is separated by filtration.

    • The precipitate is washed with deionized water to remove soluble byproducts.

    • The washed precipitate is dried.

    • Calcination at temperatures typically above 1100°C is required to transform the precursor into the stable α-Al₂O₃ phase.[9][10]

Quantitative Data Summary:

ParameterValueReference
Aluminum Nitrate Concentration0.3 mol/l
Precipitant1:2 Ammonia as precipitator
Drying Temperature150 °C for 6 hours[11]
Calcination Temperature (γ-Al₂O₃)800 °C[11]
Calcination Temperature (α-Al₂O₃)1100 - 1200 °C[9][11]
Resulting Particle Size (α-Al₂O₃)42 nm (at 1100°C)[10]
Resulting Surface Area (γ-Al₂O₃)142.5 m²/g[11]
Resulting Surface Area (α-Al₂O₃)15.3 m²/g[11]
Yttrium Barium Copper Oxide (YBCO) Superconductor Precursor

YBa₂Cu₃O₇-δ (YBCO) is a high-temperature superconductor. The co-precipitation of yttrium, barium, and copper oxalates provides a route to a homogenous precursor powder, which is crucial for the formation of the superconducting phase upon subsequent heat treatment.

Experimental Workflow:

YBCO_Workflow cluster_precursors Precursor Preparation cluster_precipitation Co-precipitation cluster_postprocessing Post-processing Metal_Acetates_sol Mixed Metal Acetate (B1210297) Solution (Y, Ba, Cu in 1:2:3 ratio) Reaction Mix Solutions Metal_Acetates_sol->Reaction Oxalic_Acid_sol Oxalic Acid Solution Oxalic_Acid_sol->Reaction Aging Aging of Precipitate Reaction->Aging Filtering Filtering and Washing Aging->Filtering Drying Drying Filtering->Drying Calcination Calcination (e.g., 900-920°C) Drying->Calcination Final_Product YBCO Precursor Powder Calcination->Final_Product

Caption: Workflow for YBCO Precursor synthesis.

Protocol:

  • Precursor Solution Preparation:

    • Prepare a saturated aqueous solution of yttrium, barium, and copper acetates in the stoichiometric ratio of 1:2:3.

    • Prepare a solution of oxalic acid in a suitable solvent like 2-isopropanol.[12]

  • Co-precipitation:

    • Slowly add the oxalic acid solution to the mixed metal acetate solution with constant stirring to co-precipitate the metal oxalates.

    • The pH of the solution can be adjusted to optimize the precipitation process.

  • Post-processing:

    • Filter the resulting precipitate.

    • Wash the precipitate to remove any unreacted species.

    • Dry the precursor powder.

    • Calcination of the dried oxalate precursor is typically carried out at temperatures around 900-920°C for several hours to form the YBCO phase.[12][13]

Quantitative Data Summary:

ParameterValueReference
Y:Ba:Cu Molar Ratio1:2:3
Calcination Temperature900 - 920 °C[12][13]
Calcination Time24 hours[12]
Sintering Temperature~920 °C[12]
Superconducting Transition Temp.90 K[12]

Influence of Synthesis Parameters on Powder Characteristics

The properties of the final ceramic powder are highly dependent on the conditions during the precipitation step.

Logical Relationships:

Parameter_Influence cluster_params Synthesis Parameters cluster_props Powder Properties pH pH Particle_Size Particle Size pH->Particle_Size Morphology Morphology (Shape) pH->Morphology Purity Purity pH->Purity Temperature Temperature Temperature->Particle_Size Crystallinity Crystallinity Temperature->Crystallinity Concentration Reactant Concentration Concentration->Particle_Size Aging_Time Aging Time Aging_Time->Particle_Size Aging_Time->Crystallinity Surfactants Surfactants/Additives Surfactants->Particle_Size Surfactants->Morphology

Caption: Influence of synthesis parameters on powder properties.

  • pH: The pH of the reaction medium is a critical factor that influences the nucleation and growth of the oxalate precipitates. For many systems, a neutral or near-neutral pH is preferred for the this compound solution to ensure complete precipitation and avoid the formation of unwanted byproducts.[1] Variations in pH can significantly affect the particle size and morphology of the final ceramic powder.

  • Temperature: The reaction temperature affects the solubility of the metal oxalates and the kinetics of the precipitation reaction. Higher temperatures can lead to increased crystallinity of the precursor powder. For instance, in the synthesis of barium titanate, a temperature range of 85-90°C is optimal.[1]

  • Reactant Concentration: The concentration of the metal salt and this compound solutions can influence the particle size of the precipitate. Higher concentrations may lead to faster nucleation and the formation of smaller particles.

  • Aging Time: Allowing the precipitate to age in the mother liquor can promote the growth of larger, more uniform crystals through Ostwald ripening.

  • Additives: The use of surfactants or other additives can be employed to control the morphology of the resulting particles by selectively adsorbing onto different crystal faces, thereby inhibiting or promoting growth in specific directions.[14]

Conclusion

This compound is a highly effective precipitating agent for the synthesis of a wide range of ceramic powders. The co-precipitation method using this compound offers excellent control over the purity, homogeneity, and physical characteristics of the final product. By carefully manipulating the experimental parameters as detailed in these protocols, researchers can synthesize ceramic powders with tailored properties for various advanced applications.

References

Troubleshooting & Optimization

effect of pH on ammonium oxalate precipitation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the efficiency of ammonium (B1175870) oxalate (B1200264) precipitation. It is intended for researchers, scientists, and drug development professionals utilizing this technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on ammonium oxalate precipitation?

The pH of the solution is a critical variable that dictates the efficiency of precipitation, particularly for metal cations like calcium (Ca²⁺). The solubility of the resulting metal oxalate salt is highly pH-dependent. In acidic conditions, the oxalate ion (C₂O₄²⁻) is protonated, forming bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduces the concentration of free oxalate ions available to react with metal ions, thereby increasing the solubility of the metal oxalate and lowering the precipitation yield. Conversely, neutral to alkaline conditions favor the deprotonated oxalate ion, leading to lower solubility and more efficient precipitation.[1][2]

Q2: What is the optimal pH for precipitating calcium with this compound?

For maximal precipitation of calcium oxalate, a neutral or alkaline pH is recommended.[1] While oxalate precipitation can occur in acidic solutions, the efficiency is significantly lower.[3] Clinical studies related to kidney stone formation, which are primarily composed of calcium oxalate, indicate that the risk of precipitation is highest at a pH between 4.5 and 5.5, though urine pH can range from 4.0 to 8.0.[4] For quantitative precipitation in a laboratory setting, adjusting the pH to above 7 is a common practice.

Q3: My precipitation yield is lower than expected. What are the common causes?

Low yield is a frequent issue that can typically be traced back to a few key parameters:

  • Incorrect pH: The solution may be too acidic, increasing the solubility of the target metal oxalate. Verify and adjust the pH of your solution to a neutral or slightly alkaline range.[2]

  • Insufficient Reagent Concentration: Ensure that a stoichiometric excess of this compound is used to drive the precipitation reaction to completion.

  • Temperature: The solubility of this compound and the resulting metal oxalate can be temperature-dependent. Ensure your experimental temperature is controlled and consistent.[5]

  • Presence of Chelators: Substances like citrate (B86180) or EDTA can chelate the target metal ions, keeping them in solution and preventing precipitation.[6]

Q4: I am observing co-precipitation of other metal ions. How can I improve the selectivity?

Selective precipitation of different metal oxalates can be achieved by carefully controlling the pH. Different metal oxalates have varying solubility products and optimal pH ranges for precipitation. For example, oxalic acid can be used at very low pH values (0-1) to selectively precipitate calcium over magnesium.[7] By maintaining the pH within a narrow window specific to your target metal, you can minimize the precipitation of contaminating ions.

Q5: My buffer salts are precipitating in my HPLC system during analysis. How can I prevent this?

This is a common issue when using buffered mobile phases with a high percentage of organic solvent. Ammonium-based buffers can precipitate when the organic content becomes too high (e.g., above 85% for ammonium phosphate).[8] To prevent this:

  • Avoid sharp gradients to high organic concentrations.

  • Lower the buffer concentration if a high organic percentage is necessary.[8]

  • Ensure the buffer salt is present in both the aqueous (A) and organic (B) mobile phase reservoirs. This maintains a consistent salt concentration throughout the gradient and prevents the salt from "crashing out" when the solvents are mixed.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No precipitate forms pH is too low (highly acidic).Slowly add a base (e.g., aqueous ammonia) to raise the pH to neutral or slightly alkaline. Monitor with a pH meter.[10]
Concentration of target ion or precipitant is too low.Concentrate the sample or add more this compound solution.
Precipitate dissolves pH has dropped due to addition of other reagents or sample matrix effects.Re-measure and adjust the pH of the supernatant to a more alkaline value.
Fine, colloidal precipitate that is difficult to filter Rapid precipitation at high supersaturation.Add the this compound solution slowly while stirring vigorously. "Digesting" the precipitate by letting it stand in the mother liquor (sometimes at an elevated temperature) can promote the formation of larger, more easily filterable crystals.
Inconsistent results between batches pH of the starting solution or the this compound reagent is not controlled.Always measure and adjust the pH of your solutions to a consistent value (e.g., pH 3.0 for certain extractions or pH > 7 for quantitative calcium precipitation) before starting the experiment.[11][12]

Quantitative Data: pH vs. Calcium Oxalate Solubility

The efficiency of precipitation is inversely related to the solubility of the salt. As pH decreases, the solubility of calcium oxalate increases, leading to lower precipitation efficiency. The data below illustrates the molar solubility of calcium oxalate in formate (B1220265) buffers of varying pH.

Molarity of Formic Acid (HCOOH)Resulting pHMolar Solubility of CaC₂O₄ (x 10⁴)
0.00005.962.23
0.02464.752.26
0.04374.532.47
0.07784.252.66
0.13804.022.86
0.24603.753.18
0.43703.503.48
0.77803.234.03
1.38002.934.84
2.46002.605.89
Data adapted from a study on the solubility of calcium oxalate in formate buffers at 25°C.[13]

Experimental Protocols

Protocol 1: Preparation of 0.2M Acid this compound Buffer (pH 3.0)

This buffer is commonly used for the extraction of non-crystalline forms of Al and Fe from soil samples.[11][12]

Reagents:

  • This compound monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized (DI) water

Procedure:

  • Prepare Solution A (0.2M this compound): Dissolve 28.42 g of this compound monohydrate in DI water and bring the total volume to 1 L.

  • Prepare Solution B (0.2M Oxalic Acid): Dissolve 25.21 g of oxalic acid dihydrate in DI water and bring the total volume to 1 L.[12]

  • Mix and Adjust pH: In a large, light-protected container (the solution is light-sensitive), mix Solution A and Solution B. A common starting ratio is approximately 4 parts Solution A to 3 parts Solution B.[14]

  • Insert a calibrated pH electrode into the solution. Slowly add more of Solution A to raise the pH or Solution B to lower the pH until a stable reading of 3.0 is achieved.[12][14]

  • Store the final buffer in a dark or foil-covered bottle.

Protocol 2: General Procedure for Quantitative Precipitation of Calcium

Objective: To precipitate calcium ions from an aqueous solution.

Procedure:

  • Take a known volume of the sample solution containing calcium ions.

  • Add a few drops of a pH indicator (e.g., methyl red).

  • Heat the solution to approximately 70-80°C.

  • Slowly add a 5% (w/v) solution of this compound while stirring continuously. Add until no more precipitate is seen to form.

  • While the solution is still hot, add dilute aqueous ammonia (B1221849) dropwise until the solution is neutral or slightly alkaline (the indicator will change color). This ensures complete precipitation.

  • Allow the solution to stand without further heating for at least one hour to allow the precipitate to fully form and settle. This "digestion" step helps form larger crystals.

  • Separate the precipitate from the supernatant by filtration or centrifugation.

  • Wash the precipitate with a dilute this compound solution to remove any co-precipitated impurities.

  • Dry the precipitate to a constant weight at a suitable temperature (e.g., 105-110°C).

Visualizations

pH_Effect_on_Oxalate_Equilibrium cluster_conditions Solution pH cluster_species Oxalate Species in Solution cluster_reaction Precipitation Reaction High_H Low pH (Acidic) H2C2O4 H₂C₂O₄ (Oxalic Acid) High_H->H2C2O4 Favors Low_H High pH (Alkaline) C2O4 C₂O₄²⁻ (Oxalate Ion) Low_H->C2O4 Favors HC2O4 HC₂O₄⁻ (Bioxalate) H2C2O4->HC2O4 + OH⁻ - H⁺ HC2O4->C2O4 + OH⁻ - H⁺ CaC2O4 CaC₂O₄ (s) (Precipitate) C2O4->CaC2O4 Ca_ion Ca²⁺ (aq) Ca_ion->CaC2O4 +

Caption: Effect of pH on oxalate species and precipitation.

The diagram above illustrates the chemical equilibrium of oxalic acid in solution. At low pH (acidic conditions), the equilibrium shifts to the left, favoring the protonated forms (oxalic acid and bioxalate) and reducing the concentration of the free oxalate ion (C₂O₄²⁻). At high pH (alkaline conditions), the equilibrium shifts to the right, increasing the concentration of the oxalate ion, which is then available to react with calcium ions (Ca²⁺) to form the insoluble calcium oxalate precipitate.

References

Technical Support Center: Influence of Impurities on Ammonium Oxalate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) oxalate (B1200264) crystallization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of ammonium oxalate crystals grown from a pure aqueous solution?

This compound monohydrate typically crystallizes as rhombic prisms. However, under certain conditions, such as slow cooling of a dilute solution, needle-shaped crystals can also be obtained.

Q2: How do metallic impurities generally affect the crystal growth of this compound?

Metallic impurities, even at low concentrations, can significantly influence the crystal growth of this compound. They can alter the solubility of this compound, modify the crystal habit, and affect the growth rates of different crystal faces. The specific effects are highly dependent on the type and concentration of the metallic ion. For instance, some ions may inhibit growth on certain faces while promoting it on others.

Q3: Is there information available on the influence of organic impurities on this compound crystal growth?

Currently, there is limited specific research available on the influence of organic impurities (e.g., urea, amino acids, organic acids) on the crystal growth of this compound. Much of the existing literature focuses on calcium oxalate, particularly in the context of kidney stone formation. However, it can be extrapolated that organic molecules, especially those with functional groups capable of interacting with the oxalate or ammonium ions, could act as habit modifiers by adsorbing to specific crystal faces. This could lead to changes in crystal morphology and growth rates. Further experimental investigation is needed to determine the precise effects of various organic impurities on this compound crystallization.

Q4: What is a "dead zone" of supersaturation, and how do impurities relate to it?

A "dead zone" of supersaturation is a phenomenon where crystal growth does not occur despite the solution being supersaturated. The presence of certain impurities can induce or widen this zone. This is often attributed to the adsorption of impurity molecules or complexes onto the active growth sites of the crystal surface, thereby blocking the integration of this compound molecules and inhibiting further growth until a higher level of supersaturation is reached.

Troubleshooting Guides

Issue 1: Unexpected Crystal Morphology (e.g., needles instead of prisms, irregular shapes)

Q: My this compound crystals are forming as needles or irregular shapes instead of the expected rhombic prisms. What could be the cause?

A: A change in crystal habit is a common indicator of the presence of impurities.

  • Metallic Impurities: Different metallic cations can promote the growth of specific crystal faces while inhibiting others, leading to a change in the overall shape. For example, some divalent and trivalent cations have been shown to modify the habit of this compound crystals.

  • Organic Impurities: Although less studied for this compound, organic molecules can act as crystal habit modifiers. Check for any potential sources of organic contamination in your starting materials or solvent.

  • Cooling Rate: A very rapid cooling rate can also lead to the formation of smaller, needle-like crystals instead of well-formed prisms.

Troubleshooting Steps:

  • Analyze Starting Materials: Use high-purity this compound and solvent. If possible, analyze your starting materials for trace metallic or organic impurities.

  • Control Cooling Rate: Employ a slower, more controlled cooling process to allow for the formation of larger, more well-defined crystals.

  • Purification: If impurities are suspected, consider recrystallizing your this compound to purify it before the main experiment.

Issue 2: Slower or Faster Crystal Growth Rate Than Expected

Q: The growth rate of my this compound crystals is significantly different from what I anticipated. Why is this happening?

A: The rate of crystal growth is highly sensitive to the presence of impurities.

  • Inhibition by Impurities: Many impurities, particularly certain metallic ions like Cr(III), Co(II), and Ni(II), can adsorb to the crystal surface and slow down the growth rate.[1]

  • Promotion by Impurities: In some cases, impurities can paradoxically increase the growth rate. For instance, Fe(III) ions have been observed to increase the growth rates of different faces of this compound crystals.[1]

  • Supersaturation Level: The level of supersaturation is a primary driver of crystal growth. The presence of impurities can alter the solubility of this compound, thereby changing the effective supersaturation of your solution.

Troubleshooting Steps:

  • Quantify Impurity Levels: If possible, determine the concentration of any suspected impurities in your solution.

  • Monitor Supersaturation: Carefully control and monitor the supersaturation of your solution throughout the experiment.

  • Consult Literature: Refer to the data on the effects of specific metallic ions on growth rates to understand if your observations are consistent with known phenomena (see Table 1).

Issue 3: No Crystal Formation, Even in a Supersaturated Solution

Q: I have a supersaturated solution of this compound, but no crystals are forming. What should I do?

A: This could be due to a wide metastable zone, potentially influenced by impurities, or a lack of nucleation sites.

  • Metastable Zone Width: Some impurities, such as Mn(II), Co(II), and Ni(II), can increase the metastable zone width, meaning a higher level of supersaturation is required to induce nucleation.

  • Lack of Nucleation Sites: Spontaneous nucleation may not occur readily.

Troubleshooting Steps:

  • Induce Nucleation:

    • Seeding: Introduce a small seed crystal of this compound into the solution.

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.

  • Increase Supersaturation: If seeding or scratching does not work, you may need to slowly increase the supersaturation by further cooling or solvent evaporation.

  • Impurity Removal: If the problem persists, consider purifying your this compound to remove impurities that may be excessively widening the metastable zone.

Experimental Protocols

General Protocol for Studying the Influence of an Impurity on this compound Crystal Growth

This protocol outlines a general method for investigating the effect of a specific impurity on the crystallization of this compound.

  • Solution Preparation:

    • Prepare a saturated solution of high-purity this compound in deionized water at a specific temperature (e.g., 40°C). This can be done by adding an excess of this compound to the water, stirring for an extended period to ensure equilibrium, and then filtering out the undissolved solid.

    • Prepare a stock solution of the impurity of interest at a known concentration.

  • Crystallization Setup:

    • Transfer a known volume of the saturated this compound solution to a crystallizer vessel equipped with a temperature controller and a stirrer.

    • Add a specific volume of the impurity stock solution to achieve the desired impurity concentration in the crystallizing solution. A control experiment with no added impurity should be run in parallel.

  • Crystal Growth:

    • Induce crystallization by a controlled method, such as:

      • Cooling Crystallization: Gradually lower the temperature of the solution at a constant rate.

      • Evaporative Crystallization: Maintain a constant temperature and allow the solvent to evaporate slowly.

    • If studying the growth of a single crystal, introduce a well-formed seed crystal into the solution.

  • Observation and Analysis:

    • Periodically observe the crystals using a microscope to monitor changes in morphology and size.

    • After the experiment, harvest the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

    • Characterize the crystals using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase and scanning electron microscopy (SEM) to examine the morphology in detail.

    • Analyze the mother liquor and the crystals for the concentration of the impurity to determine the segregation coefficient.

Quantitative Data

Table 1: Influence of Metallic Cationic Impurities on this compound Crystal Growth

Impurity IonEffect on SolubilityEffect on Growth RateEffect on Metastable Zone Width (Smax)
Cu(II) Increases linearly with impurity concentration[1]Decreases growth rate of (001) face; Increases growth rates of (100) and (010) faces.[1]No significant effect.
Fe(III) IncreasesIncreases growth rates of different faces.[1]No significant effect.
Cr(III) IncreasesDecreases growth rates of different faces; growth occurs above a critical supersaturation.[1]No significant effect.
Mn(II) Increases-Increases Smax.
Co(II) -Decreases growth rates of different faces.Increases Smax (more pronounced than Mn(II)).
Ni(II) -Decreases growth rates of different faces.Increases Smax (more pronounced than Mn(II)).

Visualizations

Experimental_Workflow Experimental Workflow for Studying Impurity Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Saturated This compound Solution setup Crystallizer Setup (Control & Impurity) prep_sol->setup prep_imp Prepare Impurity Stock Solution prep_imp->setup induce Induce Crystallization (Cooling/Evaporation) setup->induce observe Microscopic Observation (Morphology, Size) induce->observe harvest Harvest & Dry Crystals induce->harvest characterize Characterization (XRD, SEM) harvest->characterize analyze_liquor Analyze Mother Liquor & Crystals for Impurity harvest->analyze_liquor Troubleshooting_Workflow Troubleshooting Workflow for Crystallization Issues cluster_morphology Morphology Issues cluster_growth Growth Rate Issues cluster_nucleation Nucleation Issues start Crystallization Issue Identified morphology Unexpected Crystal Shape? start->morphology growth_rate Growth Rate Too Slow/Fast? start->growth_rate no_crystals No Crystals Forming? start->no_crystals check_impurities Analyze for Impurities morphology->check_impurities control_cooling Control Cooling Rate morphology->control_cooling end Problem Resolved check_impurities->end control_cooling->end quantify_impurities Quantify Impurities growth_rate->quantify_impurities monitor_super Monitor Supersaturation growth_rate->monitor_super quantify_impurities->end monitor_super->end induce_nucleation Induce Nucleation (Seed/Scratch) no_crystals->induce_nucleation increase_super Increase Supersaturation induce_nucleation->increase_super If unsuccessful induce_nucleation->end If successful increase_super->end

References

Technical Support Center: Optimizing Ammonium Oxalate Concentration for Metal Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) oxalate (B1200264) for metal recovery.

Troubleshooting Guide

This guide addresses common issues encountered during metal recovery experiments using ammonium oxalate.

Issue Potential Cause Recommended Action
Low Metal Recovery Suboptimal pH: The pH of the solution significantly impacts the solubility of metal oxalates. Each metal has an optimal pH range for precipitation.[1]Verify the pH of your solution before and during the precipitation process. Adjust the pH to the optimal range for your target metal. For instance, lanthanides can be quantitatively recovered at a pH of 1.[1] For cobalt and nickel, adjusting the pH to between 1.5 and 2 has shown to yield good results.
Incorrect this compound Concentration: An insufficient amount of this compound will lead to incomplete precipitation. Conversely, a large excess can sometimes form soluble complex ions, reducing the yield.Ensure you are using a stoichiometric excess of this compound. However, avoid a very large excess. The optimal amount may need to be determined empirically for your specific metal and solution matrix.
Suboptimal Temperature: Temperature affects the solubility of metal oxalates and the kinetics of precipitation.[1]For the recovery of cobalt and nickel, for example, the best results are often observed around 50–55 °C.[1] Research the optimal temperature for your specific metal of interest.
Insufficient Reaction Time: Precipitation is not always instantaneous.Allow for sufficient reaction time for the precipitate to form completely. This can range from minutes to several hours depending on the metal and conditions.
Co-precipitation of Impurities pH is not selective: The pH might be in a range where multiple metal oxalates are insoluble.Carefully control the pH to selectively precipitate the target metal. A stepwise pH adjustment can be used to sequentially precipitate different metals from a mixture. For example, in a mixture of metal ions, one can be selectively precipitated by adjusting the pH to a level where its oxalate is insoluble, while others remain in solution.
High Concentration of Contaminants: If the concentration of impurity metals is very high, they may co-precipitate even at a pH where they are considered soluble.Consider a pre-purification step to reduce the concentration of major contaminants before proceeding with the oxalate precipitation.
Precipitate is difficult to filter Amorphous Precipitate: The precipitate may have formed too quickly, resulting in very fine, amorphous particles that clog the filter.Try increasing the precipitation temperature or adjusting the rate of addition of the this compound solution to promote the formation of larger, more crystalline particles. Digesting the precipitate by letting it stand in the mother liquor at an elevated temperature can also improve filterability.
Inconsistent Results Fluctuations in Experimental Parameters: Small variations in pH, temperature, or reagent concentration between experiments can lead to significant differences in recovery rates.Standardize your protocol. Calibrate your pH meter regularly and ensure precise temperature control. Prepare fresh reagent solutions to avoid concentration changes due to evaporation or degradation.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in metal recovery?

This compound serves as a precipitating agent.[2] It reacts with metal ions in a solution to form insoluble metal oxalate salts, which can then be separated from the solution by filtration. This is a common method for selective recovery and purification of various metals.[1][3]

2. How does pH affect the efficiency of metal recovery using this compound?

The pH of the solution is a critical parameter that dictates the solubility of metal oxalates.[1] By controlling the pH, one can selectively precipitate a target metal from a solution containing multiple metal ions. For many metals, precipitation is favored in acidic conditions.[2]

3. What is the optimal temperature for metal oxalate precipitation?

The optimal temperature varies depending on the specific metal. For instance, the precipitation of cobalt and nickel oxalates is most efficient at temperatures between 50-55°C.[1] It is advisable to consult the literature for the specific metal you are working with, as temperature can influence both the yield and the physical characteristics of the precipitate.

4. How can I prevent the co-precipitation of other metals?

Selective precipitation is key to avoiding co-precipitation of impurities.[1] This is primarily achieved by precise control of the solution's pH. By adjusting the pH to a level where the oxalate of your target metal is insoluble while the oxalates of other metals remain soluble, you can achieve separation.

5. What should I do if my metal of interest forms a soluble complex with excess oxalate?

While a stoichiometric excess of oxalate is generally recommended to ensure complete precipitation, a very large excess can sometimes lead to the formation of soluble metal-oxalate complexes, which would decrease the recovery yield. If you suspect this is happening, try reducing the amount of this compound used.

Experimental Protocols

General Protocol for Selective Metal Oxalate Precipitation

This protocol provides a general framework. Specific parameters such as pH, temperature, and reagent concentrations should be optimized for the target metal.

Materials:

  • Metal-containing solution

  • This compound solution (e.g., 0.2 M)

  • Acid (e.g., HCl or H₂SO₄) or Base (e.g., NH₄OH or NaOH) for pH adjustment

  • pH meter

  • Heating and stirring apparatus

  • Filtration setup (e.g., vacuum filtration with appropriate filter paper)

  • Drying oven

Procedure:

  • Sample Preparation: Ensure your metal-containing sample is in a clear aqueous solution.

  • pH Adjustment: Measure the initial pH of the solution. Slowly add an acid or a base to adjust the pH to the optimal range for the selective precipitation of your target metal.

  • Heating: Gently heat the solution to the optimal precipitation temperature while stirring.

  • Precipitant Addition: Slowly add a stoichiometric excess of the this compound solution to the heated and pH-adjusted metal solution with continuous stirring.

  • Digestion: Continue stirring the solution at the set temperature for a predetermined period (e.g., 1-2 hours) to allow the precipitate to form and crystallize. This "digestion" step often improves the filterability of the precipitate.

  • Cooling: Allow the solution to cool to room temperature. In some cases, cooling in an ice bath can further decrease the solubility of the metal oxalate and improve the yield.

  • Filtration: Separate the precipitate from the supernatant by filtration. Wash the precipitate with deionized water to remove any soluble impurities.

  • Drying: Dry the collected precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.[4]

Data Presentation

Table 1: Influence of pH on the Recovery of Various Metals using Oxalate Precipitation

Metal IonOptimal pH Range for PrecipitationNotes
Lanthanides (e.g., La, Ce, Nd)1.0 - 2.0Quantitative recovery can be achieved at pH 1.
Cobalt (Co²⁺)1.5 - 2.5Efficiency is highly dependent on pH.
Nickel (Ni²⁺)2.0 - 3.0Often co-precipitated with cobalt.
Copper (Cu²⁺)< 1.0Can be selectively precipitated at very low pH.
Zinc (Zn²⁺)2.0 - 4.0
Iron (Fe²⁺)2.0 - 3.0

Note: These are general ranges and the optimal pH can be influenced by the presence of other ions and the overall solution matrix.

Visualizations

Experimental Workflow for Metal Recovery

experimental_workflow cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_separation Separation & Analysis start Metal-Containing Solution ph_adjust pH Adjustment start->ph_adjust 1. heating Heating & Stirring ph_adjust->heating 2. add_oxalate Add this compound heating->add_oxalate 3. digest Digestion add_oxalate->digest 4. filtration Filtration & Washing digest->filtration 5. drying Drying filtration->drying 6. product Pure Metal Oxalate drying->product 7.

Caption: A typical workflow for recovering metals using this compound precipitation.

Logical Relationship for Optimizing Selective Precipitation

logical_relationship cluster_input Input Parameters cluster_output Desired Outcomes ph Solution pH recovery High Recovery Rate ph->recovery influences solubility purity High Purity ph->purity enables selective precipitation temp Temperature temp->recovery affects solubility & kinetics oxalate_conc [this compound] oxalate_conc->recovery drives precipitation time Reaction Time time->recovery ensures completion recovery->purity can be inversely related

References

Technical Support Center: Ammonium Oxalate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) oxalate (B1200264) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a standard ammonium oxalate solution?

A1: To prepare an this compound solution, dissolve the required weight of this compound monohydrate in deionized or distilled water. For example, to create a 0.1 mol/L solution, dissolve 12.409 g of this compound in deionized water and then dilute to a final volume of 1000 mL. For a 1% w/v solution, dissolve 1.0 g of this compound in 100 mL of distilled water.[1] It is recommended to filter the solution before use to remove any particulate matter.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: this compound solutions should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[2][3] It is crucial to keep the container tightly closed when not in use.[2][3] The storage area should be constructed with corrosion-resistant materials.[2]

Q3: What is the expected shelf life of an this compound solution?

A3: The stability of this compound solutions is dependent on proper storage. While some sources state an indefinite shelf life if stored correctly, others provide more specific timeframes.[4] It is best to consult the manufacturer's specifications for the particular reagent in use.

Storage ConditionReported Shelf Life
Cool, dry, well-ventilated, protected from lightIndefinite[4]
Manufacturer-specific60 months

Q4: What are the known incompatibilities of this compound solutions?

A4: this compound solutions can react violently with strong oxidizing agents (such as sodium hypochlorite), and strong acids.[5] Contact with these substances should be avoided.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound are thermal and photochemical decomposition. When heated, this compound decomposes to oxamide (B166460) and water, and upon further heating, it can produce carbon monoxide, carbon dioxide, and ammonia.[6][7] Exposure to UV light can also induce decomposition.[8][9] While slow hydrolysis may occur in aqueous solutions, significant degradation at room temperature is not a primary concern if the solution is stored properly.

Troubleshooting Guides

Issue 1: Precipitate or Cloudiness Observed in the Solution
  • Possible Cause 1: Incomplete Dissolution

    • Troubleshooting Step: Ensure vigorous mixing or sonication during preparation. For some concentrations, gentle warming may be necessary; however, avoid boiling as this can cause decomposition.[6][7]

  • Possible Cause 2: Contamination

    • Troubleshooting Step: Use high-purity water (deionized or distilled) and clean glassware to prevent contamination with ions that may form insoluble oxalates (e.g., calcium).

  • Possible Cause 3: Temperature Fluctuation

    • Troubleshooting Step: If a saturated solution was prepared at an elevated temperature, crystals may precipitate upon cooling. Store the solution at a constant, controlled room temperature.

  • Possible Cause 4: pH Shift

    • Troubleshooting Step: Verify the pH of the solution. The solubility of this compound can be affected by pH.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Possible Cause 1: Solution Degradation

    • Troubleshooting Step: If the solution has been stored for an extended period or under improper conditions (e.g., exposed to light or heat), prepare a fresh solution.[2][3]

  • Possible Cause 2: Incorrect Concentration

    • Troubleshooting Step: Re-standardize the solution to confirm its molarity. An assay can be performed by titration with a standardized potassium permanganate (B83412) solution.

  • Possible Cause 3: Contamination

    • Troubleshooting Step: Prepare a fresh solution using high-purity reagents and solvents. Ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Solution
  • Weighing: Accurately weigh 14.21 g of this compound monohydrate ((NH₄)₂C₂O₄·H₂O).

  • Dissolution: Transfer the weighed solid to a 1000 mL volumetric flask. Add approximately 800 mL of deionized water.

  • Mixing: Swirl the flask gently to dissolve the solid. If necessary, use a magnetic stirrer at a moderate speed.

  • Dilution: Once the solid is completely dissolved, bring the solution to the 1000 mL mark with deionized water.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled storage bottle. Store in a cool, dark place.[2][3]

Protocol 2: Quality Control Assay of this compound Solution (Titration with KMnO₄)

This protocol is adapted from standard analytical procedures for oxalate determination.[10]

  • Sample Preparation: Pipette a known volume (e.g., 25 mL) of the prepared this compound solution into an Erlenmeyer flask.

  • Acidification: Add approximately 75 mL of deionized water and 20 mL of 3 M sulfuric acid to the flask.

  • Heating: Gently heat the solution to 70-80°C. Do not boil.

  • Titration: Titrate the hot solution with a standardized 0.1 N potassium permanganate (KMnO₄) solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.

  • Calculation: Calculate the concentration of the this compound solution based on the volume of KMnO₄ used.

Visualizations

logical_relationship Troubleshooting Workflow for Solution Precipitation start Precipitate Observed in this compound Solution incomplete_dissolution Incomplete Dissolution? start->incomplete_dissolution contamination Potential Contamination? incomplete_dissolution->contamination No action_dissolution Action: Agitate/Sonicate (Gentle warming if necessary) incomplete_dissolution->action_dissolution Yes temp_fluctuation Temperature Fluctuation? contamination->temp_fluctuation No action_contamination Action: Use High-Purity Water & Clean Glassware contamination->action_contamination Yes ph_shift pH Shift? temp_fluctuation->ph_shift No action_temp Action: Store at a Constant Temperature temp_fluctuation->action_temp Yes action_ph Action: Verify and Adjust pH ph_shift->action_ph Yes end_unresolved Issue Persists: Prepare Fresh Solution ph_shift->end_unresolved No end_resolved Issue Resolved action_dissolution->end_resolved action_contamination->end_resolved action_temp->end_resolved action_ph->end_resolved

Caption: Troubleshooting workflow for precipitation in solutions.

experimental_workflow This compound Solution Preparation and QC Workflow start Start: Prepare Solution weigh 1. Weigh Ammonium Oxalate Monohydrate start->weigh dissolve 2. Dissolve in Deionized Water weigh->dissolve dilute 3. Dilute to Final Volume in Volumetric Flask dissolve->dilute homogenize 4. Homogenize Solution dilute->homogenize qc_check Perform Quality Control? homogenize->qc_check titration 5. Assay by Titration with KMnO4 qc_check->titration Yes store 6. Store in a Cool, Dark Place in a Labeled Bottle qc_check->store No pass_fail Concentration within Specification? titration->pass_fail pass_fail->store Pass discard Discard and Re-prepare Solution pass_fail->discard Fail end End: Solution Ready for Use store->end discard->start

Caption: Workflow for solution preparation and quality control.

signaling_pathway Thermal Decomposition Pathway of this compound ammonium_oxalate This compound ((NH4)2C2O4) heat1 Heat (>70°C) ammonium_oxalate->heat1 oxamide Oxamide ((CONH2)2) heat1->oxamide water Water (H2O) heat1->water heat2 Further Heating oxamide->heat2 co Carbon Monoxide (CO) heat2->co co2 Carbon Dioxide (CO2) heat2->co2 ammonia Ammonia (NH3) heat2->ammonia

Caption: Thermal decomposition pathway of this compound.

References

troubleshooting co-precipitation issues with ammonium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) oxalate (B1200264) co-precipitation.

FAQs: General Principles & Protocols

What is co-precipitation using ammonium oxalate and what are its advantages?

Co-precipitation is a process where a substance that is normally soluble under the prevailing conditions is precipitated along with a carrier precipitate. This compound ((NH₄)₂C₂O₄) is a common precipitating agent used to separate metal ions from a solution.[1][2] The reaction between a metal salt solution and this compound results in the formation of an insoluble metal oxalate precipitate.[2]

Advantages of using oxalate for precipitation include:

  • Efficiency: It allows for the convenient and efficient extraction of many metal ions due to the low solubility of their oxalate salts.[1]

  • Acidic Conditions: The process is effective even in acidic solutions at low pH values, unlike hydroxide (B78521) or carbonate precipitation which requires high pH.[1]

  • Crystalline Precipitates: Oxalate precipitates are typically crystalline, making them easier to filter and separate compared to the often amorphous forms of hydroxides or carbonates.[1]

  • Purity: The resulting metal-oxalate precipitate can be easily processed to obtain desired pure metal compounds.[1]

  • Accessibility: The required reagents are economically accessible and easy to handle.[1]

What is a typical protocol for co-precipitation with this compound?

A general procedure involves dissolving the sample containing the target metal ion(s), adjusting the solution's pH, heating the solution, and then adding a warm solution of this compound to induce precipitation. The precipitate is then digested, filtered, washed, and dried.

For a detailed, step-by-step methodology, please refer to the Experimental Protocols section below.

What key parameters influence the success of co-precipitation?

Successful co-precipitation depends on the careful control of several parameters.[3] These include the concentration of the feed solution and the precipitant, the method of adding the precipitant, pH, temperature, mixing method, and time.[3] Optimizing these factors is crucial for achieving the desired particle size, morphology, and purity.[1]

Troubleshooting Common Issues

This section addresses specific problems that may arise during the co-precipitation process.

Symptom / Issue Probable Cause(s) Recommended Solution(s)
No precipitate or very low yield Incorrect pH: The pH of the solution may be too low, increasing the solubility of the metal oxalate.[1]Adjust the pH of the solution. For many metal oxalates, precipitation is more complete in slightly acidic to neutral or alkaline conditions.[4][5]
Insufficient Precipitant: Not enough this compound was added to precipitate all the target ions.[4]Calculate the stoichiometric amount of this compound needed and add a slight excess to ensure complete precipitation.[4]
High Temperature: For some oxalates, solubility increases significantly with temperature.While heating is often used to promote crystal growth, allow the solution to cool to room temperature or below to maximize precipitation before filtering.[6]
Complex Formation: The presence of other agents in the solution may form soluble complexes with the target metal ion, preventing precipitation.Identify and remove any complexing agents from the solution prior to adding this compound.
Precipitate is gelatinous or amorphous Precipitation is too rapid: Adding the precipitant too quickly or at a high concentration can lead to the formation of many small particles, resulting in a gelatinous precipitate.Add the this compound solution slowly and with constant stirring.[5] Consider using a homogeneous precipitation method where the precipitant is generated slowly within the solution.[7]
Low Temperature during precipitation: Precipitating from a cold solution can sometimes lead to amorphous solids.Heat the solution before and during the addition of the precipitant to encourage the growth of larger, well-defined crystals. A digestion period at an elevated temperature is often recommended.[5]
Precipitate is contaminated Co-precipitation of other ions: Ions with similar properties or that form insoluble oxalates (e.g., magnesium co-precipitating with calcium) can contaminate the product.[4]Control the pH carefully to selectively precipitate the target ion. A double precipitation may be necessary: dissolve the initial precipitate and then re-precipitate it under more controlled conditions.[4]
Surface Adsorption: Impurities from the solution adsorb onto the surface of the precipitate.Digest the precipitate by letting it stand in the hot mother liquor. This process allows smaller, less pure particles to dissolve and re-precipitate onto larger, purer crystals.[7] Ensure thorough washing of the filtered precipitate.[8]
Final product contains ammonium chloride Incomplete washing: The precipitate was not washed sufficiently to remove the soluble byproduct ammonium chloride.[8]Wash the precipitate thoroughly with deionized water or a dilute this compound solution after filtration.[5]
Test the wash filtrate for the presence of chloride ions to ensure washing is complete (see protocol below).[8]

Experimental Protocols

General Protocol for Metal Oxalate Co-Precipitation

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Dissolve the sample containing the target metal ion(s) in a suitable solvent (e.g., deionized water or dilute acid).

  • Acidification & Heating: Acidify the solution by adding an acid like HCl. Heat the solution to near boiling (e.g., 80-90°C).[5][9]

  • Precipitant Addition: Prepare a solution of this compound. While stirring the hot sample solution continuously, slowly add the this compound solution.[9]

  • pH Adjustment: Add a base such as dilute ammonia (B1221849) (NH₃) dropwise until the solution is faintly alkaline and precipitation is complete. The use of an indicator like methyl red can help visualize the pH change.[5][9]

  • Digestion: Keep the solution hot (without boiling) for a period (e.g., 30-60 minutes) to allow the precipitate to digest. This process helps to form larger and purer crystals.[4][5]

  • Cooling: Remove the solution from the heat and allow it to cool to room temperature to ensure maximum precipitation.

  • Filtration: Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel and appropriate filter paper.[9]

  • Washing: Wash the precipitate several times with a rinsing solution (e.g., cold deionized water or a dilute this compound solution) to remove any soluble impurities.[5]

  • Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 100-120°C) until a constant weight is achieved.[5]

Protocol for Purity Check: Test for Chloride Impurities

This test can be performed on the filtrate from the washing steps to ensure all soluble ammonium chloride has been removed.[8]

  • Collect a small volume of the washing solution (filtrate) in a clean test tube.

  • Acidify the solution with a few drops of dilute nitric acid (HNO₃).

  • Add a few drops of silver nitrate (B79036) (AgNO₃) solution.

  • Observation: If a white precipitate (AgCl) forms, chloride ions are still present, and further washing of the primary precipitate is required. If the solution remains clear, the washing is complete.[8]

Data Summary

Table 1: Influence of Key Parameters on Co-Precipitation Outcomes
ParameterEffect on PrecipitateOptimization Goal
pH Affects the solubility of metal oxalates and the potential for co-precipitation of interfering ions.[1]Adjust to minimize the solubility of the target metal oxalate while keeping potential contaminants in solution.
Temperature Higher temperatures during precipitation and digestion promote the formation of larger, purer, and more easily filterable crystals.[5] However, solubility may increase at higher temperatures.[6]Precipitate from a hot solution, digest, and then cool before filtration to balance crystal quality with yield.
Reagent Concentration High concentrations can lead to rapid precipitation, forming fine, impure particles.[7]Use dilute solutions of both the sample and the precipitant to control the rate of precipitation.
Addition Rate Slow addition of the precipitant promotes crystal growth over nucleation, leading to larger particles.[5]Add the this compound solution dropwise or at a slow, controlled rate.
Mixing/Stirring Ensures homogeneity of the solution and prevents localized high concentrations of the precipitant.[1]Stir the solution continuously and moderately throughout the addition of the precipitant.
Digestion Time Allows for Ostwald ripening, where smaller particles dissolve and re-precipitate onto larger ones, improving purity and filterability.[4]Allow the precipitate to stand in the hot mother liquor for at least 30-60 minutes.[5]

Visualizations

G cluster_workflow General Co-Precipitation Workflow prep 1. Sample Preparation (Dissolve Sample) ph_adjust 2. pH & Temperature Adjustment prep->ph_adjust Heat & Stir precip 3. Precipitant Addition (Slowly add (NH₄)₂C₂O₄) ph_adjust->precip Stirring digest 4. Digestion (Hold at elevated temp.) precip->digest Stirring filter_wash 5. Filtration & Washing digest->filter_wash Cool dry 6. Drying & Analysis filter_wash->dry

Caption: A typical experimental workflow for co-precipitation using this compound.

G cluster_troubleshooting Troubleshooting: Low or No Precipitate Yield start Low / No Precipitate? check_ph Is pH correct for target metal oxalate? start->check_ph Yes check_reagent Was sufficient (NH₄)₂C₂O₄ added (slight excess)? check_ph->check_reagent Yes adjust_ph ACTION: Adjust pH and re-evaluate. check_ph->adjust_ph No check_complex Are complexing agents present in the solution? check_reagent->check_complex Yes add_reagent ACTION: Add more precipitant. check_reagent->add_reagent No remove_complex ACTION: Remove agents via masking or separation. check_complex->remove_complex Yes success Problem Resolved check_complex->success No adjust_ph->success add_reagent->success remove_complex->success

Caption: A decision tree for troubleshooting low precipitate yield.

G cluster_reaction Chemical Precipitation Reaction CaCl2 CaCl₂(aq) (Calcium Chloride, soluble) plus1 + CaCl2->plus1 NH42C2O4 (NH₄)₂C₂O₄(aq) (this compound, soluble) arrow CaC2O4 CaC₂O₄(s) ↓ (Calcium Oxalate, precipitate) plus2 + CaC2O4->plus2 NH4Cl 2NH₄Cl(aq) (Ammonium Chloride, soluble) plus1->NH42C2O4 plus2->NH4Cl

Caption: Example of a double displacement reaction leading to precipitation.[2]

References

Technical Support Center: Minimizing Interferences in Analytical Methods Using Ammonium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively use ammonium (B1175870) oxalate (B1200264) to minimize interferences in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonium oxalate in analytical methods?

This compound ((NH₄)₂C₂O₄) is a versatile reagent primarily used as a precipitating agent to selectively remove certain metal ions from a sample matrix.[1][2] By forming insoluble metal oxalate salts, it effectively reduces interference from these ions in subsequent analyses. It can also act as a masking agent in complexometric titrations.

Q2: For which analytical techniques is this compound commonly used to minimize interference?

This compound is frequently employed in techniques such as:

  • Gravimetric Analysis: To selectively precipitate and quantify specific metals, most notably calcium.[2]

  • Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy: To remove matrix components that can suppress or enhance the analyte signal.

  • Chromatography: To remove interfering ions prior to chromatographic separation, particularly in the analysis of pharmaceutical compounds.[3][4]

  • Complexometric Titrations: As a masking agent to prevent certain metal ions from reacting with the titrant.

Q3: How does pH affect the efficiency of interference removal using this compound?

The pH of the solution is a critical parameter that dictates the selectivity of precipitation with this compound. The solubility of metal oxalates is highly dependent on pH.[5][6] For instance, calcium oxalate precipitates effectively in a slightly alkaline or neutral medium, while the oxalates of many other metals, such as magnesium, are more soluble under these conditions.[1][2] By carefully controlling the pH, one can achieve selective precipitation of the target analyte or the interfering ion.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to minimize interferences.

Problem 1: Incomplete Precipitation of the Target Analyte

Symptoms:

  • Low recovery of the analyte.

  • The supernatant remains colored or turbid after centrifugation.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient this compound Ensure an excess of this compound solution is added to drive the precipitation reaction to completion. A common recommendation is to use a quantity sufficient to precipitate both the target analyte and any potentially interfering ions.[1][2]
Incorrect pH Adjust the pH of the solution to the optimal range for the precipitation of the target metal oxalate. For calcium oxalate, a slightly alkaline pH is generally preferred.[2] Use a pH meter to verify and adjust the pH using dilute ammonia (B1221849) solution or a suitable buffer.
Precipitation in Acidic Medium If the initial solution is acidic, the oxalate ion concentration will be too low for complete precipitation. Neutralize the solution slowly to promote the formation of larger, more filterable crystals.[1]
Presence of Complexing Agents Other complexing agents in the sample matrix may compete with oxalate for the metal ion. Increasing the concentration of this compound or adjusting the pH may be necessary.
Problem 2: Co-precipitation of Interfering Ions

Symptoms:

  • High or inaccurate analytical results for the target analyte.

  • The precipitate has an unusual color or morphology.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate pH The pH of the solution may be favorable for the precipitation of interfering metal oxalates. Carefully control the pH to maximize the solubility of interfering oxalates while ensuring the complete precipitation of the target analyte. A double precipitation can also be effective; dissolve the initial precipitate in a minimal amount of acid and then re-precipitate it under more controlled pH conditions.[1]
High Concentration of Interfering Ions If the concentration of interfering ions is very high, co-precipitation is more likely. Diluting the sample before adding this compound can reduce this effect. For separating calcium from high concentrations of magnesium, adding only enough oxalate to precipitate the calcium initially, followed by slow neutralization, can improve selectivity.[1]
Rapid Addition of Precipitant Adding the this compound solution too quickly can lead to the formation of small, impure crystals that trap interfering ions. Add the precipitant slowly and with constant stirring to promote the growth of larger, purer crystals.
Occlusion and Surface Adsorption Interfering ions can be trapped within the crystal lattice (occlusion) or adsorbed onto the surface of the precipitate. Digesting the precipitate (leaving it in contact with the mother liquor at an elevated temperature) can help to expel these impurities.[2]
Problem 3: Formation of a Colloidal or Finely Divided Precipitate

Symptoms:

  • The precipitate is difficult to filter or centrifuge.

  • The precipitate passes through the filter paper.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Precipitation from a Concentrated Solution Precipitating from a dilute solution encourages the formation of larger, more easily filterable crystals.
Rapid Precipitation Slow addition of the this compound solution with vigorous stirring is crucial to prevent the formation of a colloidal suspension.
Low Temperature Performing the precipitation at an elevated temperature (e.g., near boiling) can increase the solubility of the precipitate slightly, favoring crystal growth over nucleation of new, smaller particles.
Lack of Digestion Allowing the precipitate to "digest" or stand in the hot mother liquor for a period (e.g., 30 minutes to an hour) promotes the growth of larger crystals at the expense of smaller ones (Ostwald ripening).[2]

Quantitative Data

The effectiveness of interference removal using this compound is highly dependent on the relative solubilities of the metal oxalates, which are influenced by pH.

Table 1: Solubility Products (Ksp) of Common Metal Oxalates

CompoundKsp at 25°C
Calcium Oxalate (CaC₂O₄)2.3 x 10⁻⁹
Magnesium Oxalate (MgC₂O₄)4.8 x 10⁻⁶
Strontium Oxalate (SrC₂O₄)4.0 x 10⁻⁷
Barium Oxalate (BaC₂O₄)1.1 x 10⁻⁷
Iron(II) Oxalate (FeC₂O₄)2.1 x 10⁻⁷

Note: These values can vary with temperature and the ionic strength of the solution.

Table 2: pH-Dependent Solubility of Calcium Oxalate

pHSolubility of Calcium Oxalate (moles/L)
3.2Varies; higher than in neutral solution
5.36Varies; higher than in neutral solution
6.08.85 x 10⁻⁴ (in citric acid-disodium phosphate (B84403) buffer)[5]
7.0Lower than at pH 6.0
9.01.43 x 10⁻⁴ (in glycine-sodium hydroxide (B78521) buffer)[5]
10.62.11 x 10⁻⁴ (in glycine-sodium hydroxide buffer)[5]

Experimental Protocols

Protocol 1: Selective Precipitation of Calcium in the Presence of Magnesium

This protocol describes a standard laboratory procedure for the gravimetric determination of calcium, minimizing interference from magnesium.

  • Sample Preparation: Accurately weigh a sample containing calcium and dissolve it in a suitable solvent (e.g., dilute HCl).

  • pH Adjustment (Acidic): Add a few drops of methyl red indicator. The solution should be acidic (red).

  • Addition of this compound: Heat the solution to near boiling and slowly add a 5% (w/v) solution of this compound with constant stirring. Ensure an excess is added to precipitate all the calcium.[1]

  • pH Adjustment (Alkaline): Slowly add dilute ammonium hydroxide solution dropwise with continuous stirring until the indicator changes to yellow (pH > 6). This gradual increase in pH promotes the formation of large, pure crystals of calcium oxalate.[1]

  • Digestion: Keep the solution hot (without boiling) for approximately 30-60 minutes to allow the precipitate to digest. This process helps to increase the particle size and reduce impurities.[2]

  • Filtration and Washing: Filter the hot solution through a pre-weighed filter crucible. Wash the precipitate several times with a dilute, cold this compound solution to remove any co-precipitated impurities. Finally, wash with cold deionized water to remove the excess this compound.

  • Drying and Weighing: Dry the precipitate to a constant weight at an appropriate temperature (e.g., 105-110°C).

  • Calculation: Calculate the amount of calcium in the original sample based on the weight of the calcium oxalate precipitate.

Visualizations

Interference_Minimization_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation & Interference Removal cluster_analysis Analysis Sample Analyte with Interfering Ions Dissolution Dissolution in Appropriate Solvent Sample->Dissolution pH_Adjust_Acid Adjust to Acidic pH Dissolution->pH_Adjust_Acid Add_Ammonium_Oxalate Add this compound (Precipitating Agent) pH_Adjust_Acid->Add_Ammonium_Oxalate pH_Adjust_Base Slowly Adjust to Optimal pH Add_Ammonium_Oxalate->pH_Adjust_Base Digestion Digest Precipitate (Crystal Growth) pH_Adjust_Base->Digestion Filtration Filtration Digestion->Filtration Washing Washing Filtration->Washing Interfering_Ions Interfering Ions (Removed in Filtrate) Filtration->Interfering_Ions Drying Drying & Weighing Washing->Drying Analysis Final Analytical Measurement Drying->Analysis

Caption: Workflow for minimizing interferences using this compound precipitation.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Precipitation cluster_coprecipitation Troubleshooting Co-precipitation cluster_colloidal Troubleshooting Colloidal Precipitate Start Problem with This compound Precipitation Incomplete_Precipitation Incomplete Precipitation Start->Incomplete_Precipitation Co_Precipitation Co-precipitation of Interferences Start->Co_Precipitation Colloidal_Precipitate Colloidal Precipitate Start->Colloidal_Precipitate Check_Reagent Increase Ammonium Oxalate Concentration Incomplete_Precipitation->Check_Reagent Check_pH_Incomplete Verify & Adjust Solution pH Incomplete_Precipitation->Check_pH_Incomplete Control_pH Optimize pH for Selectivity Co_Precipitation->Control_pH Slow_Addition Slow Reagent Addition with Stirring Co_Precipitation->Slow_Addition Redissolve Perform Double Precipitation Co_Precipitation->Redissolve Dilute_Sample Precipitate from Dilute Solution Colloidal_Precipitate->Dilute_Sample Heat_Digest Heat and Digest the Precipitate Colloidal_Precipitate->Heat_Digest

Caption: Logical troubleshooting flow for common precipitation issues.

References

Technical Support Center: Improving the Filterability of Ammonium Oxalate Precipitates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the precipitation and filtration of ammonium (B1175870) oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows involving ammonium oxalate precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal when trying to improve the filterability of a precipitate?

A1: The main objective is to produce larger, well-formed crystals. Larger crystals are easier to filter, wash, and result in a purer final product. This is because they have a smaller surface-area-to-volume ratio, which minimizes the adsorption of impurities.

Q2: How does pH affect the precipitation of this compound?

A2: pH is a critical factor. While oxalate precipitation can be successful in acidic solutions, starting the precipitation at a low pH and gradually increasing it can promote the growth of larger crystals.[1][2] A process known as homogeneous precipitation, where the pH is slowly raised by the thermal decomposition of urea (B33335), is an effective method to achieve this.[1][2] This slow increase in pH helps to control the rate of nucleation, favoring particle growth over the formation of many small particles.

Q3: Why is a "digestion" or "aging" step recommended after precipitation?

A3: Digesting the precipitate, which involves letting it stand in the mother liquor (the solution from which it precipitated), often at an elevated temperature, encourages a process called Ostwald ripening.[3][4] During digestion, smaller, less stable particles dissolve and redeposit onto the surface of larger, more stable crystals. This results in an increase in the average particle size, which significantly improves filterability.

Q4: What is the role of temperature in the precipitation process?

A4: Temperature influences both the solubility of the precipitate and the kinetics of crystal growth. Precipitating from a hot solution can increase the solubility of the this compound, which reduces the level of supersaturation. Lower supersaturation favors the growth of larger crystals rather than the rapid formation of many small nuclei.[5] Boiling the solution after the addition of the precipitating agent, as is common in digestion, also accelerates the Ostwald ripening process.[1][6]

Q5: How can I minimize impurities in my this compound precipitate?

A5: Minimizing impurities is closely linked to maximizing particle size. Larger crystals have less surface area for impurities to adsorb onto. Co-precipitation, where soluble impurities are incorporated into the crystal lattice, can be minimized by precipitating from a dilute solution and adding the precipitant slowly with good stirring.[5] Thoroughly washing the precipitate after filtration is also crucial for removing any remaining soluble impurities.

Troubleshooting Guide

Issue: The precipitate is too fine and clogs the filter paper.

Cause: This is often due to rapid precipitation, which leads to the formation of a large number of small crystals (high nucleation rate). This can be caused by adding the precipitating agent too quickly, precipitating from a highly concentrated solution, or precipitating at a low temperature.

Solution:

  • Employ Homogeneous Precipitation: Add the this compound to an acidic solution containing the cation to be precipitated. Then, slowly increase the pH. A common method is to add urea and gently boil the solution for about 30 minutes. The urea will decompose to ammonia (B1221849), gradually raising the pH and promoting the formation of larger, more easily filterable crystals.[1][2]

  • Control Reagent Addition: Add the this compound solution slowly and with constant stirring. This keeps the concentration of the precipitant low at any given moment, favoring crystal growth over nucleation.[5]

  • Precipitate from a Dilute Solution: Working with more dilute solutions reduces the level of supersaturation, which also encourages the formation of larger crystals.[5]

  • Increase the Temperature: Precipitating from a hot solution can increase the solubility of the precipitate, thereby reducing supersaturation and promoting the growth of larger crystals.[5]

Issue: Filtration is very slow, even with larger-appearing crystals.

Cause: The crystal morphology may be impeding filtration. For example, needle-like or plate-like crystals can pack together on the filter, blocking the flow of the filtrate.

Solution:

  • Optimize Digestion: Allow the precipitate to digest in the mother liquor at an elevated temperature for a period of time (e.g., 30-60 minutes). This can help to perfect the crystal structure and potentially lead to more equiaxed (less needle-like) crystals.

  • Temperature Cycling: In some cases, carefully controlled temperature cycling (heating and cooling) can be used to reshape crystals. The more pointed or high-energy features of a crystal tend to dissolve first upon heating, and upon cooling, the material may redeposit in a more stable, rounded form.

Issue: The final product is impure, despite careful washing.

Cause: Impurities may have been trapped within the crystals during their formation (occlusion) or are strongly adsorbed to the surface. This is more common with smaller, irregularly shaped crystals.

Solution:

  • Improve Precipitation Conditions: Follow the recommendations for forming larger, more perfect crystals (slow precipitation, digestion, etc.). Larger, well-formed crystals are less likely to occlude impurities.

  • Washing Technique: Wash the precipitate with several small portions of a suitable wash liquid. For this compound, a dilute, cold solution of this compound can be used to reduce solubility losses due to the common ion effect.[7] Following this, a final wash with ice-cold deionized water can remove the this compound wash solution.[1][2]

  • Reprecipitation: In cases of high impurity, it may be necessary to dissolve the precipitate in an appropriate solvent and then re-precipitate it under more controlled conditions.

Experimental Protocols

Protocol: Gravimetric Determination of Calcium via Calcium Oxalate Precipitation

This protocol for the gravimetric analysis of calcium is provided as a detailed example of how to apply the principles of controlled precipitation to obtain an easily filterable precipitate. The same principles can be adapted for the precipitation of this compound with other cations.

1. Sample Preparation:

  • Accurately weigh the sample containing the cation to be analyzed into a beaker.
  • Dissolve the sample in a minimal amount of dilute hydrochloric acid. If any residue remains, filter the solution.[1]
  • Dilute the solution with deionized water.
  • Add a few drops of methyl red indicator. The solution should be acidic (red).[1][8]

2. Precipitation:

  • While stirring, slowly add a solution of this compound to the acidic sample solution.[1][2]
  • Add solid urea to the solution.[1][2]
  • Cover the beaker with a watch glass and gently boil the solution for approximately 30 minutes. The urea will slowly decompose into ammonia and carbon dioxide, causing a gradual increase in pH. The precipitation of calcium oxalate will occur as the pH rises. The solution will turn yellow as it becomes basic.[1][6]

3. Digestion:

  • The 30-minute boiling period also serves as a digestion step, allowing for the growth of larger crystals.

4. Filtration and Washing:

  • Filter the hot solution through a pre-weighed sintered-glass or Gooch crucible.[1]
  • Use a rubber policeman to transfer all of the precipitate from the beaker to the crucible.
  • Wash the precipitate with several small portions of a cold, dilute this compound solution to remove soluble impurities.[1]
  • Finally, wash the precipitate with a few portions of ice-cold deionized water to remove the this compound wash solution.[1][2]

5. Drying and Weighing:

  • Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 105-110°C) until a constant weight is achieved.[1][8]
  • Cool the crucible in a desiccator before each weighing.

Data Presentation

The following table summarizes typical experimental conditions for the precipitation of calcium oxalate, which can be adapted for other oxalate precipitations to improve filterability.

ParameterConditionRationale
Initial pH Acidic (adjusted with HCl)Promotes initial solubility, favoring particle growth over nucleation.[1][2]
Precipitant Addition Slow, with constant stirringMaintains a low level of supersaturation.[5]
pH Increase Gradual (via urea decomposition)Allows for controlled crystal growth, leading to larger particles.[1][2]
Digestion Temperature Gentle boiling (~100°C)Accelerates Ostwald ripening and crystal perfection.[1][6]
Digestion Time ~30 minutesProvides sufficient time for smaller particles to dissolve and redeposit on larger ones.[1][2]
Wash Solution Cold, dilute this compound, followed by ice-cold waterMinimizes solubility losses while removing impurities.[1][7]

Visualizations

Experimental Workflow for Improved Filterability

G cluster_prep Preparation cluster_precip Precipitation cluster_post Post-Precipitation A Dissolve Sample in Acidic Solution B Slowly Add This compound A->B C Add Urea B->C D Gently Boil (~30 min) (Homogeneous Precipitation) C->D E Digest Precipitate (Ostwald Ripening) D->E F Filter Hot Solution E->F G Wash with Cold, Dilute (NH4)2C2O4 F->G H Final Wash with Ice-Cold Water G->H I Dry to Constant Weight H->I

Caption: Workflow for precipitating easily filterable crystals.

Logical Relationship for Improving Precipitate Filterability

G cluster_conditions Controllable Conditions cluster_mechanisms Underlying Mechanisms cluster_outcomes Primary Outcomes goal Improved Filterability (Larger, Purer Crystals) slow_addition Slow Precipitant Addition low_ss Lower Relative Supersaturation (RSS) slow_addition->low_ss dilute_solution Dilute Solutions dilute_solution->low_ss hot_solution Hot Solution hot_solution->low_ss gradual_ph Gradual pH Increase (Urea) gradual_ph->low_ss digestion Digestion (Aging) ostwald Ostwald Ripening digestion->ostwald growth_over_nucleation Particle Growth > Nucleation low_ss->growth_over_nucleation crystal_perfection Crystal Perfection ostwald->crystal_perfection growth_over_nucleation->goal crystal_perfection->goal

Caption: Key factors and mechanisms for enhancing precipitate filterability.

References

Technical Support Center: Controlling Particle size in Ammonium Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for controlling particle size during the ammonium (B1175870) oxalate (B1200264) precipitation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism controlling particle size in ammonium oxalate precipitation?

The final particle size is primarily governed by the competition between two processes: nucleation (the formation of new, tiny particles) and particle growth (the deposition of solute onto existing particles).[1][2][3] The key to achieving larger particles is to create conditions that favor particle growth over nucleation. This is controlled by the relative supersaturation (RSS) of the solution.[1][2][4][5]

Q2: How does relative supersaturation (RSS) affect the final particle size?

Relative supersaturation is the driving force for both nucleation and growth.[6][7] It is defined by the von Weimarn equation:

RSS = (Q - S) / S

Where:

  • Q is the concentration of the solute at any given moment.

  • S is the equilibrium solubility of the precipitate.

A high RSS value leads to a high rate of nucleation, resulting in a large number of very small (often colloidal) particles.[1][5] Conversely, a low RSS value favors particle growth on existing nuclei, leading to fewer, larger, and more easily filterable crystalline particles.[1][4][5][8] Therefore, to obtain large particles, the precipitation should be performed under conditions of low relative supersaturation.[4]

Q3: What is the role of pH in controlling the particle size of oxalate precipitates?

The pH of the solution is a critical parameter because it affects the equilibrium solubility (S) of metal oxalates.[3][5] The oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid. In acidic solutions (low pH), the oxalate ion protonates to form HC₂O₄⁻ or even H₂C₂O₄, which are more soluble.[3]

By performing the precipitation at a pH where the oxalate salt has slightly higher solubility, you can increase 'S', thereby lowering the RSS and promoting the growth of larger crystals.[2][5] For many metal oxalates, this means avoiding highly acidic conditions.[3][9]

Q4: How does temperature influence the precipitation process and resulting particle size?

Temperature directly influences the solubility (S) of the this compound precipitate. For most salts, solubility increases with temperature.[2][5][10]

  • Precipitating from a hot solution increases 'S', which helps to minimize the RSS and thus encourages the formation of larger particles.[2]

  • Elevated temperatures during an aging or "digestion" step accelerate the process of Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger particles, leading to a narrower size distribution and larger average particle size.[2][11][12]

Q5: What is the effect of the mixing or agitation rate on particle size?

Effective mixing is crucial for maintaining a homogeneous concentration of reactants throughout the solution.[1][13]

  • Slow addition of reagents with vigorous stirring helps to prevent localized areas of high concentration (high Q), thereby keeping the RSS low and promoting uniform particle growth.[1][2][5]

  • Excessive agitation , however, can sometimes lead to the formation of finer particles by increasing the rate of secondary nucleation or causing crystal breakage.[13]

Q6: Can additives or impurities influence particle size and morphology?

Yes, additives can have a significant impact. Surfactants, for example, can adsorb to the surface of growing crystals, inhibiting or promoting growth on specific crystal faces and altering the final particle shape and size.[14][15] The presence of coordinating agents, such as excess ammonia (B1221849), can also dramatically change the crystal habit, sometimes leading to the formation of fibrous or needle-like particles instead of granular ones.[16][17]

Q7: What is Ostwald ripening, and how does it apply to this system?

Ostwald ripening is a thermodynamically-driven process observed during an aging or "digestion" phase, where the precipitate is left in contact with the mother liquor, often at an elevated temperature.[18] Smaller particles have a higher surface energy and are thus more soluble than larger particles. Over time, these small particles dissolve and the solute redeposits onto the surfaces of the larger particles.[2][11][18] This process leads to an increase in the average particle size and a reduction in the number of fine particles, resulting in a purer and more easily filterable precipitate.[2][18]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitated particles are too small (colloidal, difficult to filter) High Relative Supersaturation (RSS) : The rate of nucleation is far exceeding the rate of particle growth.[1][5]Decrease 'Q' (Solute Concentration): • Use more dilute reactant solutions.[1][2] • Add the precipitating reagent much more slowly, dropwise, with efficient stirring.[1][2]Increase 'S' (Equilibrium Solubility): • Increase the temperature of the precipitation reaction.[2][5] • Adjust the pH to a region of slightly higher, but still incomplete, solubility.[3][5] • Perform precipitation from a homogeneous solution (e.g., by slow thermal decomposition of urea (B33335) to gradually raise the pH).[3][19]
Particle size distribution is too broad (polydisperse) Inhomogeneous Mixing : Localized areas of high supersaturation are causing continuous nucleation throughout the reagent addition.[13]Insufficient Aging/Digestion : The system has not had enough time for Ostwald ripening to narrow the distribution.[2][11]Improve Homogeneity: • Ensure vigorous and efficient stirring during reagent addition.[1][13] • Add the precipitating reagent at a point of high turbulence (e.g., near the impeller).Promote Ostwald Ripening: • Introduce a "digestion" or "aging" step after precipitation is complete. Let the precipitate stand in the mother liquor for several hours, preferably at an elevated temperature.[2][11][12]
Particles are heavily agglomerated High Concentration of Particles : Too many primary particles are formed, leading to aggregation.Surface Charges : Insufficient ionic strength or inappropriate pH can lead to reduced electrostatic repulsion between particles.Reduce Nucleation Rate: • Follow the steps to reduce RSS (use dilute solutions, slow addition, higher temperature). This will form fewer primary particles, reducing the chance of agglomeration.[2][5]Modify Surface Chemistry: • Adjust the pH or ionic strength of the solution. • Consider adding a suitable dispersing agent or surfactant.[14]
Crystal morphology is irregular (e.g., needles instead of equiaxed crystals) Presence of Impurities or Additives : Certain ions or molecules can selectively adsorb to crystal faces, altering the growth rates in different directions.[16][17]High Supersaturation : Very high RSS can lead to dendritic or poorly formed crystals.Purify Reagents: • Ensure high purity of starting materials.Control Solution Chemistry: • Be aware that excess ammonia can act as a coordinating ligand and promote fibrous growth for certain metal oxalates.[16] • Reduce the RSS to allow for more ordered, slow crystal growth.[5]

Data Presentation

Table 1: Summary of the Effect of Key Experimental Parameters on Particle Size

ParameterActionEffect on 'Q' or 'S'Effect on Relative Supersaturation (RSS)Primary ConsequenceExpected Final Particle Size
Reactant Concentration DecreaseDecreases 'Q'DecreasesFavors Particle GrowthLarger
Reactant Addition Rate DecreaseDecreases 'Q'DecreasesFavors Particle GrowthLarger
Temperature IncreaseIncreases 'S'DecreasesFavors Particle GrowthLarger
Mixing/Stirring Rate Increase (to optimal)Decreases local 'Q'Decreases (more uniform)Prevents localized nucleationLarger, more uniform
pH Adjustment Adjust to higher solubilityIncreases 'S'DecreasesFavors Particle GrowthLarger
Post-Precipitation Add aging/digestion stepN/AN/APromotes Ostwald RipeningLarger, more uniform

Experimental Protocols

Protocol: Controlled Precipitation of Metal Oxalates to Achieve Large Particle Size

This protocol is a general guideline for precipitating a metal salt (e.g., CaCl₂, NiCl₂) with this compound to produce larger, crystalline particles.

1. Reagent Preparation:

  • Metal Salt Solution: Prepare a dilute solution of the metal salt (e.g., 0.1 M).

  • This compound Solution: Prepare a dilute solution of this compound (e.g., 0.1 M).[20]

  • pH Adjustment Solution (Optional): Prepare a dilute solution of ammonia or an appropriate buffer.

  • Urea (for Homogeneous Precipitation): Solid urea can be used.[19]

2. Precipitation Setup:

  • Place the metal salt solution in a jacketed glass reactor vessel equipped with an overhead stirrer and a temperature probe.

  • Begin stirring to create a vortex without splashing.

  • Heat the solution to the desired temperature (e.g., 60-80°C) to increase the precipitate's solubility ('S').[2]

3. Controlled Reagent Addition (Low 'Q' Method):

  • Using a syringe pump or a burette, add the this compound solution dropwise to the heated and stirred metal salt solution over a prolonged period (e.g., 30-60 minutes).[1] This slow addition is critical to keep 'Q' low.

4. Homogeneous Precipitation (Alternative to Step 3):

  • Add the full amount of this compound solution to the metal salt solution while it is still acidic (precipitation should not occur).[19]

  • Add solid urea (e.g., 10-15 g per 100 mL) to the solution.[19]

  • Heat the solution. The urea will slowly decompose to ammonia, gradually and uniformly raising the pH throughout the solution, which induces slow, controlled precipitation.[3][19]

5. Digestion/Aging (Ostwald Ripening):

  • Once the precipitation is complete, stop the reagent addition but continue stirring and maintaining the elevated temperature.

  • Allow the precipitate to "digest" in the mother liquor for 1-4 hours.[11][12] This step promotes the growth of larger particles at the expense of smaller ones.[2]

6. Isolation and Washing:

  • Turn off the heat and allow the solution to cool slowly to room temperature. This may further decrease the solubility and improve yield.

  • Filter the precipitate using an appropriate filter medium.

  • Wash the collected precipitate with deionized water to remove any soluble impurities, followed by a solvent like ethanol (B145695) or acetone (B3395972) to aid in drying.

7. Drying:

  • Dry the precipitate in an oven at an appropriate temperature (e.g., 105-120°C) until a constant weight is achieved.[19]

Mandatory Visualizations

logical_relationship cluster_params Controllable Parameters cluster_rss System State cluster_process Dominant Process cluster_result Outcome p1 [+] Reactant Conc. Q Q (Solute Conc.) p1->Q p2 [+] Addition Rate p2->Q p3 [-] Temperature S S (Solubility) p3->S p4 [-] pH (towards higher solubility) p4->S p5 [-] Mixing p5->Q (local) RSS Relative Supersaturation (RSS = (Q-S)/S) Q->RSS S->RSS Nuc Nucleation RSS->Nuc High Gro Particle Growth RSS->Gro Low Small Small Particles Nuc->Small Large Large Particles Gro->Large

Caption: Relationship between experimental parameters and final particle size.

experimental_workflow prep 1. Prepare Dilute Reactant Solutions setup 2. Heat & Stir Metal Salt Solution (Increases 'S') prep->setup add 3. Add Precipitant SLOWLY (Keeps 'Q' low) setup->add digest 4. Digest Precipitate (Hot, with stirring) (Ostwald Ripening) add->digest cool 5. Cool Slowly digest->cool isolate 6. Filter & Wash cool->isolate dry 7. Dry to Constant Weight isolate->dry

Caption: Experimental workflow for controlled precipitation.

troubleshooting_flowchart start Problem: Particles Too Small q1 Were reactant solutions dilute? start->q1 s1 Solution: Use more dilute reagents. q1->s1 No q2 Was precipitant added slowly? q1->q2 Yes s1->q2 s2 Solution: Decrease addition rate. Use a syringe pump. q2->s2 No q3 Was precipitation done at elevated temp? q2->q3 Yes s2->q3 s3 Solution: Increase reaction temperature. q3->s3 No q4 Was a digestion step performed? q3->q4 Yes s3->q4 s4 Solution: Add a hot digestion step (1-4 hours) after precipitation. q4->s4 No end Result: Larger Particles q4->end Yes s4->end

Caption: Troubleshooting flowchart for obtaining larger particles.

References

degradation of ammonium oxalate solutions and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ammonium (B1175870) Oxalate (B1200264) Solutions

Welcome to the Technical Support Center for ammonium oxalate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and proper handling of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for in the lab?

This compound, with the chemical formula (NH₄)₂C₂O₄, is the ammonium salt of oxalic acid. It is a colorless, crystalline solid that is soluble in water.[1] In laboratory settings, it is frequently used as an analytical reagent for the detection and quantification of calcium, lead, and rare earth metals.[2] It also serves as an anticoagulant to prevent blood clotting in samples for hematological analysis.[3][4]

Q2: What are the primary factors that can cause the degradation of my this compound solution?

The primary factors that can lead to the degradation of this compound solutions are exposure to heat and light.[5][6] High temperatures can cause thermal decomposition, while exposure to light, particularly UV light, can induce photodegradation. The pH of the solution can also influence its stability.

Q3: How can I tell if my this compound solution has degraded?

Visual inspection may not always be sufficient to detect degradation, as the initial breakdown products are colorless gases like carbon dioxide and ammonia (B1221849). A significant change in the pH of the solution could indicate decomposition. For quantitative applications, the most reliable way to assess degradation is to re-standardize the solution or analyze it using analytical techniques like HPLC to check for the presence of degradation products or a decrease in the concentration of the oxalate ion.

Q4: What is the expected shelf life of an this compound solution?

When stored properly, an this compound solution can have an indefinite shelf life.[7] However, for high-purity applications such as analytical standards, it is recommended to prepare fresh solutions or periodically verify the concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions in experiments.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results in calcium precipitation Degradation of the this compound solution leading to a lower effective oxalate concentration.1. Prepare a fresh this compound solution. 2. Ensure the solution has been stored in a cool, dark place. 3. Verify the concentration of your this compound solution by titration with a primary standard like potassium permanganate (B83412).
Unexpected pH shift in the experimental system Decomposition of this compound, which can produce ammonia (basic) or other acidic/basic byproducts.1. Measure the pH of the this compound solution before use. 2. Prepare a fresh, pH-adjusted solution if necessary. 3. Store the solution in a tightly sealed container to prevent the loss of ammonia gas.
Formation of a precipitate in the stock solution Contamination or, if stored at low temperatures, the solubility limit may have been exceeded.1. Filter the solution before use.[8] 2. If crystallization has occurred due to cold storage, gently warm the solution to redissolve the precipitate, ensuring it is fully dissolved before use. 3. Store the solution at the recommended temperature of 15-25°C.[9]

Prevention of Degradation

Proactive measures are key to maintaining the integrity of your this compound solutions.

Storage Conditions

Proper storage is the most critical factor in preventing the degradation of this compound solutions.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place, ideally between 15-25°C.[9][10]Elevated temperatures accelerate thermal decomposition.[11][12][13]
Light Store in amber or opaque containers, and keep away from direct sunlight and UV sources.[5][6]Light, especially UV radiation, can cause photodecomposition of the oxalate ion.[14]
Container Use tightly sealed glass or chemically resistant plastic containers.[15]Prevents contamination and evaporation, and minimizes exposure to air.
Incompatible Materials Store separately from strong oxidizing agents (e.g., potassium permanganate, sodium hypochlorite) and strong acids.[16][17]This compound can react violently with strong oxidizers.
Use of Stabilizers

Currently, there is no widely documented chemical stabilizer recommended for routine use in this compound solutions for analytical purposes. The most effective method of ensuring stability is through proper preparation and storage. For specific applications, the compatibility of any potential additive would need to be thoroughly validated.

Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and prevention.

Thermal Decomposition

When heated, this compound decomposes. In aqueous solutions, this process can begin at temperatures as low as 70°C. The decomposition products can vary with temperature but generally include ammonia, carbon dioxide, and carbon monoxide.[12][13]

G AmmoniumOxalate (NH₄)₂C₂O₄ Solution Heat Heat (≥70°C) AmmoniumOxalate->Heat Products Ammonia (NH₃) + Carbon Dioxide (CO₂) + Carbon Monoxide (CO) + Water (H₂O) Heat->Products

Caption: Thermal decomposition pathway of this compound.

Photodegradation

Exposure to light, particularly in the UV spectrum, can excite the oxalate anion, leading to its decomposition primarily into carbon dioxide.[14]

G OxalateIon Oxalate Ion (C₂O₄²⁻) Light Light (UV) OxalateIon->Light Products Carbon Dioxide (CO₂) + Electrons Light->Products

Caption: Photodegradation pathway of the oxalate ion.

Experimental Protocols

Protocol for Preparing a Standard this compound Solution (0.1 M)

This protocol outlines the steps for preparing a 0.1 M this compound solution for general laboratory use.

G cluster_0 Preparation Workflow Weigh 1. Weigh 14.21 g of This compound Monohydrate Dissolve 2. Dissolve in ~800 mL of deionized water Weigh->Dissolve Transfer 3. Quantitatively transfer to a 1 L volumetric flask Dissolve->Transfer Dilute 4. Dilute to the mark with deionized water Transfer->Dilute Mix 5. Mix thoroughly Dilute->Mix Store 6. Store in a labeled, airtight, amber glass bottle at 15-25°C Mix->Store

Caption: Workflow for preparing a 0.1 M this compound solution.

Materials:

  • This compound monohydrate ((NH₄)₂C₂O₄·H₂O), analytical grade

  • Deionized water

  • 1 L volumetric flask

  • Beaker

  • Analytical balance

  • Funnel

  • Amber glass storage bottle

Procedure:

  • Accurately weigh 14.21 grams of this compound monohydrate using an analytical balance.

  • Transfer the solid to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution until the this compound is completely dissolved. Gentle warming can be used to aid dissolution, but the solution should be cooled to room temperature before proceeding.

  • Carefully and quantitatively transfer the solution into a 1 L volumetric flask using a funnel.

  • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure all the this compound is transferred.

  • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a clean, clearly labeled amber glass bottle for storage.

  • Store the bottle in a cool, dark place, away from incompatible chemicals.

Protocol for Assessing Solution Stability by Titration

This protocol provides a method to verify the concentration of an this compound solution using potassium permanganate titration. This should be performed in a fume hood with appropriate personal protective equipment.

G cluster_0 Titration Workflow Pipette 1. Pipette a known volume of This compound solution into an Erlenmeyer flask AddAcid 2. Add sulfuric acid to acidify Pipette->AddAcid Heat 3. Heat the solution to ~60-70°C AddAcid->Heat Titrate 4. Titrate with standardized KMnO₄ solution until a faint pink color persists Heat->Titrate Record 5. Record the volume of KMnO₄ used Titrate->Record Calculate 6. Calculate the concentration of the this compound solution Record->Calculate

Caption: Workflow for stability assessment by titration.

Materials:

  • This compound solution to be tested

  • Standardized ~0.02 M potassium permanganate (KMnO₄) solution

  • 1 M Sulfuric acid (H₂SO₄)

  • Burette

  • Pipette

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.

  • Add an excess of 1 M sulfuric acid (e.g., 25 mL) to the flask.

  • Gently heat the solution on a hot plate to approximately 60-70°C. Do not boil.

  • Fill a burette with the standardized potassium permanganate solution and record the initial volume.

  • Slowly titrate the hot this compound solution with the potassium permanganate. The purple color of the permanganate will disappear as it reacts with the oxalate.

  • The endpoint is reached when a faint pink color persists for at least 30 seconds after the addition of one drop of the permanganate solution.

  • Record the final volume of the potassium permanganate solution used.

  • Calculate the molarity of the this compound solution using the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Calculation: Molarity of Oxalate = (Molarity of KMnO₄ × Volume of KMnO₄ × 5) / (Volume of Oxalate × 2)

References

Technical Support Center: Ammonium Oxalate Treatment for Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) oxalate (B1200264) to address discoloration issues in various materials.

Frequently Asked Questions (FAQs)

Q1: What is ammonium oxalate and how does it remove discoloration?

This compound is a chemical compound with the formula (NH₄)₂C₂O₄. It is effective at removing certain types of discoloration, particularly iron-based stains like rust.[1] The oxalate ion (C₂O₄²⁻) acts as a chelating agent, meaning it can form stable, water-soluble complexes with metal ions. In the case of rust (iron oxides), the oxalate ion reacts with the iron (Fe³⁺) to form a soluble iron oxalate complex, which can then be easily rinsed away.[2]

Q2: What types of materials can be treated with this compound?

This compound is commonly used to treat discoloration on a variety of materials, including:

  • Geological Samples: To remove iron stains from minerals and rocks.

  • Historical Artifacts: For cleaning limestone and marble.[3][4][5]

  • Architectural Materials: To address rust staining on building facades.

It is crucial to consider the compatibility of this compound with the specific material being treated to avoid damage.

Q3: What safety precautions should be taken when working with this compound?

This compound is a hazardous substance and requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Working in a well-ventilated area or under a fume hood to avoid inhaling dust or aerosols.

  • Avoiding contact with skin and eyes.

  • Storing the chemical in a cool, dry, and well-ventilated area away from incompatible materials.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Discoloration Removal Insufficient concentration of the this compound solution.Increase the concentration of the this compound solution. See Table 1 for recommended starting concentrations.
Treatment duration is too short.Extend the application time of the treatment. Monitor the progress periodically.
The pH of the solution is not optimal.For iron oxide removal, an acidic pH (around 3) is often more effective.[6][7] This can be achieved by using an acid this compound solution.
The discoloration is not iron-based.This compound is most effective for iron stains. Consider alternative cleaning agents for other types of discoloration.
Damage to the Substrate (e.g., etching, pitting) The this compound solution is too concentrated.Reduce the concentration of the solution.
Prolonged exposure to the treatment solution.Decrease the treatment time.
The substrate is not compatible with this compound.Test the solution on a small, inconspicuous area before full application. For sensitive materials like carbonates, prolonged exposure can lead to the formation of a calcium oxalate layer, which might alter the surface properties.[4]
Formation of a White Precipitate on the Surface Reaction with calcium ions in the substrate (e.g., limestone, marble).This is likely the formation of calcium oxalate.[8][9][10] While this can sometimes be a desired protective layer, if it is undesirable, reduce treatment time and concentration. Thorough rinsing after treatment is crucial.
Incomplete rinsing after treatment.Ensure thorough rinsing with deionized water to remove all residual this compound and soluble complexes.
Yellowing of the Substrate After Treatment Residual iron oxalate complexes that have not been fully rinsed away.Improve the rinsing procedure. Multiple rinsing steps may be necessary.
Reaction with other minerals present in the substrate.Analyze the composition of the substrate to identify potential interfering substances.

Experimental Protocols & Data

Table 1: Recommended Starting Parameters for this compound Treatment
Application Substrate This compound Concentration pH Treatment Time Reference
Iron Stain RemovalGeological Samples (poorly crystalline iron)0.2 M3.02-4 hours (in the dark)[6][11]
Protective Layer FormationLimestone/Marble5% (w/v)Neutral1-3 hours (brushing)[4][12]
General Rust RemovalVariousSaturated solutionAcidicMinutes to hours
Consolidation of Historical StoneworkPorous Limestone5% (w/v) in a poulticeNeutral24 hours[5]
Detailed Methodology: Acid this compound Extraction for Poorly Crystalline Iron

This protocol is adapted from the method described by Schwertmann (1964) and McKeague and Day (1966) for the selective extraction of amorphous and poorly crystalline iron oxides from soil and sediment samples.[6][11]

Reagents:

  • This compound monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Prepare the Extraction Solution (0.2 M, pH 3.0):

    • Dissolve 28.42 g of this compound monohydrate and 15.13 g of oxalic acid dihydrate in deionized water.

    • Dilute to a final volume of 1 liter.

    • Adjust the pH to 3.0 with either ammonium hydroxide (B78521) or oxalic acid.

  • Sample Preparation:

    • Air-dry and sieve the sample to the desired particle size.

  • Extraction:

    • Weigh a known amount of the sample (e.g., 1 g) into a centrifuge tube.

    • Add a specific volume of the acid this compound solution (e.g., 40 mL).

    • Shake the suspension for a specified duration (e.g., 2-4 hours) in the dark to prevent the photochemical reduction of ferric iron.

  • Separation:

    • Centrifuge the suspension to separate the solid phase from the extract.

  • Analysis:

    • Decant the supernatant and analyze the iron concentration using a suitable analytical technique (e.g., atomic absorption spectroscopy, colorimetry).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Analysis A Prepare this compound Solution C Apply Solution to Substrate A->C B Prepare Substrate B->C D Incubate for a Defined Period C->D E Rinse Thoroughly with Deionized Water D->E F Dry the Substrate E->F G Evaluate Treatment Efficacy F->G

Caption: A typical experimental workflow for treating discoloration with this compound.

Troubleshooting_Workflow Troubleshooting Discoloration Removal start Discoloration Still Present? concentration Increase Concentration? start->concentration Yes damage Substrate Damage? start->damage No duration Increase Duration? concentration->duration No reduce_conc Reduce Concentration concentration->reduce_conc Yes, if damage occurs ph Adjust pH? duration->ph No reduce_time Reduce Time duration->reduce_time Yes, if damage occurs alternative Consider Alternative Cleaner ph->alternative No ph->damage Check for damage after adjustment damage->reduce_conc Yes damage->reduce_time Yes

References

Validation & Comparative

Navigating Analytical Method Validation: A Comparative Guide to Oxalate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. When the analyte of interest is or involves an oxalate (B1200264), the choice of a primary standard is a critical decision. This guide provides a comprehensive comparison of ammonium (B1175870) oxalate as a standard for the validation of analytical methods, alongside commonly used alternatives like sodium oxalate and oxalic acid. While direct comparative studies are limited, this guide synthesizes available data and chemical principles to offer a thorough evaluation.

The Role of Standards in Method Validation

Analytical method validation ensures that a specific method is suitable for its intended purpose.[1] Key parameters evaluated include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[1] The choice of a primary standard, a highly pure compound used to prepare solutions of a precise concentration, is fundamental to this process. For oxalate-related analyses, several compounds, including ammonium oxalate, sodium oxalate, and oxalic acid, are potential candidates.

Comparison of Common Oxalate Standards

While sodium oxalate and oxalic acid are more frequently cited as primary standards in validation studies, this compound is a viable alternative with its own set of properties.[2][3] The ideal primary standard should be non-hygroscopic, have a high molecular weight, be stable under normal laboratory conditions, and be readily available in a highly pure form.

Here is a comparative overview of these three common oxalate standards:

PropertyThis compound MonohydrateSodium OxalateOxalic Acid Dihydrate
Chemical Formula (NH₄)₂C₂O₄·H₂ONa₂C₂O₄H₂C₂O₄·2H₂O
Molecular Weight 142.11 g/mol 134.00 g/mol 126.07 g/mol
Purity Available in high purity (e.g., ACS, Ph. Eur. grades).[4][5]Often used as a primary standard due to high purity and stability.[6]Can be obtained in high purity, but may contain traces of moisture.[3]
Hygroscopicity Less hygroscopic than oxalic acid.Generally considered non-hygroscopic and stable.[6]Can be hygroscopic, which may affect the accuracy of weighing.
Solubility in Water 5.20 g/100 mL (25 °C).[7]3.7 g/100 mL (20 °C)9.5 g/100 mL (15 °C)
Decomposition Decomposes at around 70°C.[7]Decomposes between 250-270°C.Melts at 101.5°C.
Primary Applications in Literature Used as an analytical reagent, in blood analysis as an anticoagulant, and in soil analysis.[7][8][9]Widely used as a primary standard in volumetric analysis (e.g., for standardizing potassium permanganate).[2][6]Used as a primary standard in redox titrations.[3]

Experimental Protocols for Method Validation Using this compound Standards

The following are detailed methodologies for key experiments in the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), using this compound as the primary standard.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL of oxalate):

    • Accurately weigh approximately 126.8 mg of this compound monohydrate (purity ≥ 99.5%).

    • Dissolve the weighed standard in a 100 mL volumetric flask with deionized water.

    • Ensure the standard is fully dissolved before making up to the mark with deionized water. This solution should be stored under appropriate conditions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

Validation Parameters

1. Linearity:

  • Prepare at least five concentrations of the this compound standard across the expected range of the analytical method.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should ideally be ≥ 0.999.

2. Accuracy:

  • Accuracy is determined by recovery studies.

  • Spike a placebo or a sample matrix with known concentrations of the this compound standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).

3. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results. The RSD should not exceed a predefined limit (e.g., 2%).

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Comparative Performance Data

Validation ParameterAcceptance CriteriaExpected Performance with this compound Standard
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%Within 98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
LOD Signal-to-noise ratio of 3:1Method-dependent, but determinable
LOQ Signal-to-noise ratio of 10:1Method-dependent, but determinable
Specificity No interference at the retention time of the analytePeak purity should be demonstrated

Visualizing the Workflow

Experimental Workflow for HPLC Method Validation

G cluster_prep Standard Preparation cluster_val Method Validation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Standard Solutions prep_stock->prep_work linearity Linearity (5 concentrations, n=3) prep_work->linearity Inject standards accuracy Accuracy (3 levels, n=3) prep_work->accuracy Spike samples precision Precision (Repeatability & Intermediate) prep_work->precision Prepare replicates data_acq HPLC Analysis (Peak Area Measurement) linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ (from calibration curve) data_acq->lod_loq data_eval Evaluate against Acceptance Criteria data_acq->data_eval report report data_eval->report Validation Report G cluster_main Core Validation Parameters cluster_derived Derived Parameters cluster_robust System Suitability Accuracy Accuracy Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision Precision->Range Precision->Robustness Linearity Linearity Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

References

A Comparative Guide to Homogeneous Precipitation of Metal Oxalates: Ammonium Oxalate vs. Urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the physical and chemical properties of metal oxalates is paramount. These compounds are crucial intermediates in the synthesis of advanced materials, including high-purity metal oxides for catalysis, ceramics, and pharmaceutical applications. The choice of precipitating agent is a critical factor that dictates the final characteristics of the metal oxalate (B1200264) particles.

This guide provides an objective comparison between two common methods for the precipitation of metal oxalates: the direct addition of ammonium (B1175870) oxalate (a form of heterogeneous precipitation) and the use of urea (B33335) for homogeneous precipitation. We will delve into the underlying mechanisms, present supporting experimental data from various studies, and provide detailed protocols for both techniques.

The Fundamental Difference: Heterogeneous vs. Homogeneous Precipitation

The core distinction between using ammonium oxalate and urea lies in the method of introducing the oxalate and hydroxide (B78521) ions into the reaction.

  • This compound (Heterogeneous Precipitation): In this method, a solution of this compound is directly added to a solution containing the metal salt. This leads to a rapid, localized increase in the concentration of oxalate ions, causing a high degree of supersaturation at the point of addition. This often results in the rapid formation of a large number of small nuclei, leading to smaller, often agglomerated particles.

  • Urea (Homogeneous Precipitation): The use of urea facilitates a more controlled and uniform precipitation process. Upon heating, urea slowly hydrolyzes in the aqueous solution to generate ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The ammonia gradually raises the pH of the entire solution, while the oxalate source (often added initially as oxalic acid or an ammonium salt in an acidic medium) becomes deprotonated to form oxalate ions (C₂O₄²⁻) uniformly throughout the solution. This slow and controlled increase in reactant concentrations prevents localized high supersaturation, promoting the growth of larger, more well-defined crystals.

Comparative Analysis of Performance

The choice between this compound and urea significantly impacts the morphology, particle size, purity, and filterability of the resulting metal oxalate precipitate. The following table summarizes the key performance differences based on experimental observations from various studies.

Performance MetricThis compound (Heterogeneous Precipitation)Urea (Homogeneous Precipitation)Supporting Experimental Insights
Particle Size Typically smaller, often in the nanometer to low micrometer range.[1]Generally larger and more uniform crystals.For calcium oxalate, the urea hydrolysis method was shown to produce larger crystals at their formation, eliminating the need for a lengthy digestion period to increase particle size.
Morphology Often results in agglomerates of small, irregular particles. Can produce specific morphologies like fibrous structures in the presence of excess ammonia.[2]Tends to produce well-defined, crystalline structures (e.g., prismatic, bipyramidal).[3]The slow generation of precipitating agents in the urea method allows for crystal growth to dominate over nucleation, leading to more ordered structures.
Purity More susceptible to co-precipitation of impurities due to rapid precipitation and high surface area of small particles.Generally yields higher purity precipitates as the slow crystallization process allows for the exclusion of foreign ions from the crystal lattice.In the presence of sulfate (B86663) ions, the urea hydrolysis method for calcium oxalate precipitation resulted in a smaller error on the first precipitation and could yield theoretical values upon a second precipitation, unlike the standard this compound method.[4]
Filterability Can be challenging to filter due to small particle size and potential for colloidal suspension formation.The larger, denser crystals are typically easier to separate by filtration.The crystalline nature and larger size of precipitates from homogeneous methods generally lead to better filterability compared to the often amorphous or very fine precipitates from heterogeneous methods.[5]
Control over Process Less control over nucleation and growth rates.Offers excellent control over the rate of precipitation by adjusting temperature and urea concentration.[6]The rate of urea hydrolysis is temperature-dependent, allowing for fine-tuning of the precipitation kinetics.

Experimental Protocols

Below are detailed experimental protocols for the precipitation of metal oxalates using both this compound and urea, based on established laboratory procedures.

Protocol 1: Precipitation of Calcium Oxalate using this compound

This protocol is adapted from standard gravimetric analysis procedures.

Materials:

  • Calcium salt solution (e.g., CaCl₂)

  • This compound solution ((NH₄)₂C₂O₄), 5% (w/v)

  • Hydrochloric acid (HCl), concentrated

  • Ammonia solution (NH₄OH), 1:1 (v/v)

  • Methyl red indicator

  • Distilled water

Procedure:

  • Accurately weigh a sample containing calcium and dissolve it in a minimal amount of distilled water.

  • Add 5 mL of concentrated HCl to acidify the solution.

  • Boil the solution for several minutes to expel any dissolved CO₂.

  • Dilute the solution to approximately 200 mL with distilled water and bring it to a boil.

  • Add a few drops of methyl red indicator.

  • While the solution is hot, slowly add an excess of 5% this compound solution with constant stirring.

  • Neutralize the solution by adding 1:1 ammonia solution dropwise until the indicator changes color from red to yellow (pH ~4-5).

  • Allow the solution to stand for at least 30-60 minutes, or until the precipitate has settled.

  • Filter the precipitate using a suitable filter paper or crucible.

  • Wash the precipitate with a dilute this compound solution and then with cold distilled water to remove soluble impurities.

  • Dry the precipitate in an oven at 105-110°C to a constant weight.

Protocol 2: Homogeneous Precipitation of Yttrium Oxalate using Urea

This protocol is based on methods for synthesizing yttrium oxide precursors.

Materials:

Procedure:

  • Dissolve a specific amount of yttrium nitrate hexahydrate and oxalic acid in deionized water in a round-bottom flask. The molar ratio of yttrium to oxalate is typically 2:3.

  • Add a desired molar excess of urea to the solution. The molar ratio of urea to yttrium nitrate can be varied to control particle size.

  • Heat the solution to 80-95°C with continuous stirring using a heating mantle and magnetic stirrer.

  • Maintain this temperature for 1-2 hours. During this time, urea will slowly hydrolyze, causing a gradual and uniform precipitation of yttrium oxalate.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Separate the precipitate from the solution by centrifugation or filtration.

  • Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

  • Dry the washed precipitate in an oven at approximately 80°C for several hours to obtain a fine powder of yttrium oxalate.

Visualizing the Precipitation Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two precipitation methods.

AmmoniumOxalatePrecipitation cluster_reactants Reactants cluster_process Process cluster_product Product MetalSalt Metal Salt Solution (Mⁿ⁺) DirectMixing Direct Mixing MetalSalt->DirectMixing AmmoniumOxalate This compound Solution ((NH₄)₂C₂O₄) AmmoniumOxalate->DirectMixing RapidSupersaturation Rapid Localized Supersaturation DirectMixing->RapidSupersaturation Localized high [C₂O₄²⁻] HeterogeneousNucleation Heterogeneous Nucleation & Growth RapidSupersaturation->HeterogeneousNucleation Precipitate Metal Oxalate Precipitate (M₂(C₂O₄)ₙ) HeterogeneousNucleation->Precipitate UreaPrecipitation cluster_reactants Reactants cluster_process Process cluster_product Product MetalSaltOxalate Acidic Solution of Metal Salt (Mⁿ⁺) & Oxalic Acid Heating Heating (80-95°C) MetalSaltOxalate->Heating Urea Urea (CO(NH₂)₂) Urea->Heating UreaHydrolysis Slow Urea Hydrolysis (NH₃ + CO₂) Heating->UreaHydrolysis Controlled decomposition GradualpHIncrease Gradual & Uniform pH Increase UreaHydrolysis->GradualpHIncrease Generates NH₃ HomogeneousNucleation Homogeneous Nucleation & Crystal Growth GradualpHIncrease->HomogeneousNucleation Slow increase in [C₂O₄²⁻] Precipitate Metal Oxalate Precipitate (M₂(C₂O₄)ₙ) HomogeneousNucleation->Precipitate

References

alternative reagents to ammonium oxalate for soil iron extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reagents for Soil Iron Extraction: Alternatives to Ammonium (B1175870) Oxalate (B1200264)

For researchers and scientists in soil science and environmental chemistry, the selection of an appropriate reagent for iron extraction is critical for accurately characterizing soil properties and biogeochemical processes. While acid ammonium oxalate has been a standard method for determining amorphous iron oxides, several alternatives offer distinct advantages in terms of the forms of iron they target and their applicability to different research questions. This guide provides a detailed comparison of common iron extraction reagents, supported by experimental data and protocols.

Comparison of Iron Extraction Reagents

The choice of extractant dictates the pool of iron measured, ranging from readily available iron to total free iron oxides. The following table summarizes the performance and characteristics of key alternative reagents compared to this compound.

Reagent/MethodTarget Iron Fraction(s)Typical Extraction ConditionsAdvantagesLimitations
Acid this compound Amorphous (poorly crystalline) Fe and Al oxides (e.g., ferrihydrite). Organically complexed Fe.[1][2][3]0.2 M this compound/0.2 M Oxalic Acid, pH 3.0, shake for 2-4 hours in darkness.[3][4]Good for estimating young, reactive iron pools.[2]Does not dissolve crystalline iron oxides like goethite and hematite.[3][5] Can dissolve magnetite, which may lead to overestimation of amorphous Fe in certain soils.[6]
Citrate-Bicarbonate-Dithionite (CBD) / Dithionite-Citrate-Bicarbonate (DCB) Total free iron oxides (amorphous and crystalline, e.g., ferrihydrite, goethite, hematite).[5][7][8][9]0.3 M Sodium Citrate (B86180), 1 M Sodium Bicarbonate, Sodium Dithionite (B78146), 80°C for 15 minutes.[7][10]Provides a measure of the "total free iron" which is a key parameter in soil genesis and classification.[7][10] Effective at removing both crystalline and non-crystalline iron oxides.[8][11][12]May not be entirely selective and can attack some silicate (B1173343) clays.[5][11] The use of a strong reductant can alter the properties of the remaining soil sample.
DTPA (Diethylenetriaminepentaacetic acid) Plant-available (chelated) iron.[13]0.005 M DTPA, 0.01 M CaCl2, 0.1 M TEA, pH 7.3.[13][14]Correlates well with iron uptake by plants, making it useful for agricultural soil testing.[13]Extracts a very specific and small fraction of the total soil iron, not suitable for pedogenic studies.
Sodium Pyrophosphate Organically complexed Fe and Al.[1][5]0.1 M Sodium Pyrophosphate, shake overnight.Selectively removes iron and aluminum bound to organic matter.[1]Does not extract inorganic iron oxides.[5]
Hydrochloric and Sulfuric Acid Mix Available iron.0.05 N HCl + 0.025 N H2SO4.[14][15][16]Found to be a suitable method for indicating the available Fe status in calcareous soils.[14][15][16]Acidic extractants can be less selective and may attack mineral structures.
EDTA (Ethylenediaminetetraacetic acid) Available iron.0.05 M EDTA, pH 7.0.[14][15][16]Another suitable method for determining available iron in calcareous soils.[14][15][16]The strength of extraction can be pH-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are the protocols for the most common extraction methods.

Acid this compound Extraction (for amorphous Fe)

This method is designed to extract non-crystalline and organically bound forms of aluminum and iron.

Reagents:

  • 0.2 M this compound solution

  • 0.2 M Oxalic Acid solution

Procedure:

  • Prepare the extracting solution by mixing 0.2 M this compound and 0.2 M oxalic acid to achieve a pH of 3.0.[3]

  • Weigh 1 g of air-dried, sieved soil into a centrifuge tube.

  • Add 40 mL of the acid oxalate solution.

  • Stopper the tubes and shake for 4 hours in the dark to prevent photochemical reduction of ferric iron.[4]

  • Centrifuge the suspension at high speed until the supernatant is clear.

  • Decant the supernatant for analysis of Fe and Al.

Citrate-Bicarbonate-Dithionite (CBD) Extraction (for total free Fe)

This procedure uses a strong reductant (dithionite) to dissolve both crystalline and non-crystalline iron oxides.

Reagents:

  • 0.3 M Sodium Citrate solution

  • 1 M Sodium Bicarbonate solution

  • Sodium Dithionite (solid)

Procedure:

  • Weigh 0.5 g of dried, sieved soil into a 100 mL polypropylene (B1209903) centrifuge tube.[7]

  • Add 40 mL of 0.3 M sodium citrate and 5 mL of 1 M sodium bicarbonate.[7]

  • Heat the mixture in a water bath to 80°C.[7][10]

  • Add 0.5 g of sodium dithionite to the hot suspension and stir frequently for 15 minutes.[7][10]

  • After 15 minutes, remove the tube from the water bath.

  • Add 10 mL of saturated sodium chloride solution to promote flocculation and centrifuge at high speed.

  • Decant the clear supernatant for iron analysis.

Visualizing Extraction Workflows and Logical Relationships

To better understand the processes, the following diagrams illustrate the experimental workflow and the relationship between different reagents and the iron forms they target.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis soil_sample Air-dried, sieved soil sample add_reagent Add Extraction Reagent soil_sample->add_reagent shake_heat Shake or Heat add_reagent->shake_heat centrifuge Centrifuge shake_heat->centrifuge decant Decant Supernatant centrifuge->decant analysis Analyze Fe in Supernatant (e.g., AAS, ICP-OES) decant->analysis

Caption: General experimental workflow for soil iron extraction.

logical_relationship cluster_fe_forms Forms of Iron in Soil cluster_reagents Extraction Reagents total_fe Total Soil Iron silicate_fe Silicate-bound Fe free_fe Total Free Iron Oxides total_fe->free_fe amorphous_fe Amorphous Fe Oxides (e.g., Ferrihydrite) free_fe->amorphous_fe crystalline_fe Crystalline Fe Oxides (e.g., Goethite, Hematite) free_fe->crystalline_fe organic_fe Organically-complexed Fe free_fe->organic_fe available_fe Plant-available Fe free_fe->available_fe oxalate This compound oxalate->amorphous_fe Extracts dithionite Dithionite-Citrate-Bicarbonate dithionite->free_fe Extracts dtpa DTPA dtpa->available_fe Extracts pyrophosphate Pyrophosphate pyrophosphate->organic_fe Extracts

Caption: Relationship between reagents and targeted soil iron forms.

References

A Comparative Guide to Ammonium Oxalate-Based Extraction Methods for Soil and Sediment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent ammonium (B1175870) oxalate-based extraction methods used in soil science and related fields to selectively dissolve and quantify different fractions of iron (Fe) and aluminum (Al) oxides. Understanding the principles and performance of these methods is crucial for accurate soil characterization, pedogenic studies, and environmental assessments.

Introduction to Selective Extraction

Selective chemical extraction techniques are indispensable tools for fractionating soil and sediment components, providing insights into the mineralogy, reactivity, and bioavailability of various elements. Among these, methods utilizing ammonium oxalate (B1200264) are particularly valuable for targeting specific forms of Fe and Al oxides, which play a significant role in soil structure, nutrient cycling, and contaminant binding. This guide focuses on the cross-validation of results from two widely employed methods: the Acid Ammonium Oxalate (AAO) extraction and the Dithionite-Citrate-Bicarbonate (DCB) extraction. While not strictly an "this compound" method, DCB is a benchmark against which the selectivity of AAO is often compared for a comprehensive understanding of iron and aluminum oxide pools.

Methodologies at a Glance

The fundamental difference between the Acid this compound (AAO) and Dithionite-Citrate-Bicarbonate (DCB) methods lies in their chemical targets.[1][2][3] AAO is designed to extract non-crystalline ("amorphous") and poorly crystalline forms of Fe and Al, as well as organically complexed forms of these metals.[2][3][4] In contrast, the DCB method is a more potent reducing agent that dissolves both crystalline and non-crystalline forms of iron oxides, providing a measure of "total free" or "non-silicate" iron.[2][5]

Comparative Performance Data

The following table summarizes representative quantitative data on the extraction of iron and aluminum by the AAO and DCB methods from various soil types. The data illustrates the differential efficiency of the two methods based on the crystallinity of the Fe and Al oxides present in the soil.

Soil Type/HorizonAnalyteAcid this compound (AAO) Extractable (g/kg)Dithionite-Citrate-Bicarbonate (DCB) Extractable (g/kg)Ratio (AAO/DCB)Predominant Oxide Form
Volcanic Ash Soil (Andisol) Fe12.515.00.83Amorphous/Poorly Crystalline
Al18.020.00.90Amorphous/Poorly Crystalline
Spodosol Bh Horizon Fe8.09.50.84Organically Complexed/Amorphous
Al10.512.00.88Organically Complexed/Amorphous
Highly Weathered Tropical Soil (Oxisol) Fe1.535.00.04Crystalline (Goethite, Hematite)
Al2.015.00.13Crystalline (Gibbsite)
Gleysol with Mottles Fe2.520.00.13Mix of Amorphous and Crystalline
Al1.88.00.23Mix of Amorphous and Crystalline

Note: The values presented are representative and synthesized from multiple sources in the literature. Actual extraction efficiencies will vary depending on specific soil properties. The ratio of oxalate-extractable Fe to dithionite-extractable Fe (Feo/Fed) is often used as an indicator of the degree of iron oxide crystallinity, with values approaching 1.0 suggesting a predominance of amorphous forms and values approaching 0 indicating highly crystalline forms.[6][7][8]

Experimental Protocols

Detailed methodologies for both the Acid this compound and Dithionite-Citrate-Bicarbonate extractions are provided below.

Acid this compound (AAO) Extraction Protocol

This method is designed to extract non-crystalline and poorly crystalline Fe and Al.[4][9][10][11]

Reagents:

  • 0.2 M this compound Solution: Dissolve 28.4 g of this compound monohydrate

    (NH4)2C2O4H2O(NH_4)_2C_2O_4 \cdot H_2O(NH4​)2​C2​O4​⋅H2​O
    in deionized water and dilute to 1 L.

  • 0.2 M Oxalic Acid Solution: Dissolve 25.2 g of oxalic acid dihydrate

    H2C2O42H2OH_2C_2O_4 \cdot 2H_2OH2​C2​O4​⋅2H2​O
    in deionized water and dilute to 1 L.

  • Extracting Solution (pH 3.0): Mix 700 mL of the 0.2 M this compound solution with 535 mL of the 0.2 M oxalic acid solution. Adjust the pH to 3.0 by adding small amounts of either solution as needed. Store in a dark bottle.

Procedure:

  • Weigh 0.25 g of air-dried, sieved (<2 mm) soil into a 50 mL centrifuge tube.

  • Add 25 mL of the acid this compound extracting solution.

  • Tightly cap the tubes and wrap them in aluminum foil or place them in a light-proof container to ensure the extraction occurs in darkness.

  • Shake the tubes for 4 hours on a reciprocating or end-over-end shaker.

  • After shaking, immediately centrifuge the tubes at high speed (e.g., 9,000 rpm for 15 minutes) to separate the extract from the soil residue.

  • Carefully decant the supernatant into a clean, labeled storage vial.

  • The extracted solution is now ready for analysis of Fe and Al, typically by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrophotometry (AAS).

Dithionite-Citrate-Bicarbonate (DCB) Extraction Protocol

This method extracts both crystalline and non-crystalline forms of iron oxides.[5][10][12]

Reagents:

  • 0.3 M Sodium Citrate (B86180) Solution: Dissolve 88.2 g of trisodium (B8492382) citrate dihydrate

    Na3C6H5O72H2ONa_3C_6H_5O_7 \cdot 2H_2ONa3​C6​H5​O7​⋅2H2​O
    in deionized water and dilute to 1 L.

  • 1 M Sodium Bicarbonate Solution: Dissolve 84.0 g of sodium bicarbonate

    NaHCO3NaHCO_3NaHCO3​
    in deionized water and dilute to 1 L.

  • Sodium Dithionite (B78146) Powder:

    Na2S2O4Na_2S_2O_4Na2​S2​O4​
    , solid.

Procedure:

  • Weigh 0.5 g of air-dried, sieved (<2 mm) soil into a 100 mL centrifuge tube.

  • Add 40 mL of the 0.3 M sodium citrate solution and 5 mL of the 1 M sodium bicarbonate solution.

  • Heat the mixture in a water bath to 80°C.

  • Once the suspension reaches 80°C, add 0.5 g of sodium dithionite powder and stir intermittently for 10-15 minutes, maintaining the temperature.

  • After the extraction period, remove the tubes from the water bath and add 10 mL of a saturated sodium chloride solution to promote flocculation.

  • Centrifuge the tubes to separate the extract.

  • Decant the clear supernatant into a volumetric flask.

  • The extracted solution can then be analyzed for its iron content.

Visualizing the Extraction Workflows

The following diagrams illustrate the conceptual workflows of the Acid this compound and Dithionite-Citrate-Bicarbonate extraction methods.

Extraction_Workflows cluster_AAO Acid this compound (AAO) Workflow cluster_DCB Dithionite-Citrate-Bicarbonate (DCB) Workflow AAO_start Soil Sample AAO_add Add Acid This compound (pH 3.0) AAO_start->AAO_add AAO_shake Shake for 4h in Darkness AAO_add->AAO_shake AAO_centrifuge Centrifuge AAO_shake->AAO_centrifuge AAO_extract Extract for Amorphous Fe & Al Analysis AAO_centrifuge->AAO_extract DCB_start Soil Sample DCB_add Add Citrate & Bicarbonate Buffer DCB_start->DCB_add DCB_heat Heat to 80°C DCB_add->DCB_heat DCB_dithionite Add Sodium Dithionite DCB_heat->DCB_dithionite DCB_extract_step Extract at 80°C DCB_dithionite->DCB_extract_step DCB_centrifuge Centrifuge DCB_extract_step->DCB_centrifuge DCB_extract Extract for Total Free Fe Analysis DCB_centrifuge->DCB_extract

Caption: Comparative workflow of AAO and DCB extraction methods.

Signaling Pathways and Logical Relationships

The choice between the AAO and DCB methods depends on the research question and the specific forms of Fe and Al oxides of interest. The following diagram illustrates the logical relationship between the fractions targeted by each method.

Oxide_Fractions cluster_Extractable Total_Fe_Al Total Fe & Al in Soil DCB_Extractable DCB-Extractable (Crystalline + Amorphous) Total_Fe_Al->DCB_Extractable Extracted by DCB AAO_Extractable AAO-Extractable (Amorphous & Organically-Complexed) DCB_Extractable->AAO_Extractable Subset of Crystalline Crystalline Oxides (e.g., Goethite, Hematite) DCB_Extractable->Crystalline Includes

Caption: Relationship of Fe/Al fractions targeted by AAO and DCB.

Conclusion

References

comparative study of different oxalate precipitants in hydrometallurgy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Oxalate (B1200264) Precipitants in Hydrometallurgy

In the realm of hydrometallurgy, the selective precipitation of metal ions from aqueous solutions is a critical step for purification and recovery. Oxalate precipitation is a widely employed technique due to its efficiency in forming crystalline, easily filterable precipitates with a variety of metals, particularly rare earth elements (REEs), cobalt, and nickel. This guide provides a comparative analysis of three common oxalate precipitants: oxalic acid, ammonium (B1175870) oxalate, and sodium oxalate, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.

The choice of precipitant can significantly impact recovery efficiency, selectivity, product purity, and overall process economics. This comparison focuses on these key performance indicators, drawing from various studies to offer a comprehensive overview.

Performance Comparison of Oxalate Precipitants

The efficacy of an oxalate precipitant is dictated by several factors including the target metal, the composition of the leach solution, and operational parameters such as pH, temperature, and precipitant dosage.

Oxalic Acid (H₂C₂O₄) is the most extensively studied and utilized oxalate precipitant in hydrometallurgy.[1][2] It is favored for its ability to directly yield high-purity metal oxalates that can be easily calcined to their respective oxides.[2]

Ammonium Oxalate ((NH₄)₂C₂O₄) serves as a common alternative to oxalic acid. It is particularly useful in processes where the introduction of sodium or other metal cations is undesirable.[1][3] The ammonium ions can be removed during subsequent thermal treatment stages.

Sodium Oxalate (Na₂C₂O₄) is another potential source of oxalate ions. However, its application can be limited by the potential for sodium contamination in the final product and its detrimental effects in certain processes, such as the Bayer process for alumina (B75360) production.[4][5]

The following tables summarize the performance of these precipitants in the recovery of various metals, based on available experimental data.

Table 1: Comparative Precipitation Efficiency of Rare Earth Elements (REEs)

PrecipitantTarget Metal(s)pHTemperature (°C)Precipitant:Metal Molar RatioPrecipitation Efficiency (%)Purity of RE Oxides (%)Reference(s)
Oxalic AcidMixed REEs1.0 - 2.525 - 801.2:1 to Stoichiometric93 - >99~90 - 99.83[6][7][8][9]
Oxalic AcidNd, Dy---91.5 (Nd), 81.8 (Dy)-[7]
Sodium Carbonate (for comparison)Mixed REEs-60Stoichiometric>9694.2[8]

Table 2: Comparative Precipitation Efficiency of Cobalt (Co) and Nickel (Ni)

PrecipitantTarget Metal(s)pHTemperature (°C)Precipitant:Metal Molar RatioPrecipitation Efficiency (%)NotesReference(s)
Oxalic AcidCo, Ni1.5 - 3.550 - 551.5x StoichiometricHigh (not specified)Efficient for mixed oxalate precipitation.[10][10]
Oxalic AcidCo, Ni, Mn--1:4.5 (M²⁺:Oxalic Acid)99.22 (Co), 98.55 (Ni)Increased ratio improves recovery but can decrease selectivity.[11][11]
This compoundCo, Ni----Used for selective precipitation.[10][10]
Fungal Bioprecipitation (Oxalate)Co, Ni2.5--~96 (Co), ~60 (Ni)Demonstrates selective potential.[12][12]

Advantages and Disadvantages of Different Oxalate Precipitants

The selection of an appropriate oxalate precipitant involves a trade-off between various factors, as summarized below.

Table 3: Advantages and Disadvantages of Oxalate Precipitants

PrecipitantAdvantagesDisadvantagesReference(s)
Oxalic Acid - High precipitation efficiency for REEs and other metals.[6][7] - Precipitates are often crystalline and easily filterable.[1] - Direct conversion of metal oxalates to oxides via calcination is possible.[2] - Can be used in acidic solutions, avoiding the need for high pH adjustments.[1]- Can be more expensive than other options.[13] - Excess acid can lead to co-precipitation of impurities like iron.[6] - Subsequent treatment of acidic wastewater may be required.[13][1][2][6][7][13]
This compound - Avoids the introduction of non-volatile cations. - Can be used for controlled precipitation to achieve specific particle morphologies.[3] - Decomposes upon heating, leaving no residue.- May be more expensive than sodium oxalate. - Handling of ammonia (B1221849) in industrial settings requires safety precautions.[3]
Sodium Oxalate - Generally a lower-cost source of oxalate ions.- Can introduce sodium contamination into the final product.[4] - Can have negative impacts on certain hydrometallurgical circuits, such as the Bayer process, by causing scaling and reducing product quality.[4][5] - Low solubility of sodium oxalate itself can sometimes interfere with the process.[14][4][5][14]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are generalized protocols for key experiments in the comparative study of oxalate precipitants.

General Protocol for Metal Precipitation
  • Leach Solution Preparation: A synthetic or real leach solution containing the target metal ions (e.g., REEs, Co, Ni) at a known concentration is prepared. The initial pH of the solution is measured and adjusted if necessary using an appropriate acid or base.

  • Precipitant Preparation: A solution of the chosen oxalate precipitant (oxalic acid, this compound, or sodium oxalate) is prepared at a specific concentration.

  • Precipitation Reaction: The precipitant solution is added to the leach solution, typically dropwise while stirring, to achieve a desired stoichiometric or molar ratio. The reaction is carried out at a controlled temperature for a specific duration (e.g., 30 minutes to 2 hours).[6][9]

  • pH Control: The pH of the solution is monitored and maintained at the desired level throughout the precipitation process by adding an acid or a base.

  • Aging: The resulting slurry is often aged for a period to allow for complete precipitation and crystal growth.

  • Filtration and Washing: The precipitate is separated from the solution by filtration. The collected solid is then washed, typically with deionized water, to remove any entrained impurities.[9]

  • Drying and Calcination: The washed precipitate is dried in an oven at a specific temperature. For the production of metal oxides, the dried oxalate precipitate is then calcined in a furnace at a higher temperature (e.g., 800 °C).[2]

  • Analysis: The concentration of metal ions remaining in the filtrate is analyzed using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the precipitation efficiency. The solid precipitate can be characterized using X-ray Diffraction (XRD) for phase identification and Scanning Electron Microscopy (SEM) for morphology analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a comparative study of oxalate precipitants and the logical relationship in selecting a precipitant.

G cluster_analysis Analysis leach_sol Prepare Leach Solution precipitation Controlled Precipitation (pH, Temp, Dosage) leach_sol->precipitation precip_sol Prepare Precipitant Solutions (Oxalic Acid, this compound, Sodium Oxalate) precip_sol->precipitation aging Aging of Slurry precipitation->aging filtration Filtration & Washing aging->filtration drying Drying filtration->drying filtrate_analysis Filtrate Analysis (ICP-OES) filtration->filtrate_analysis solid_analysis Solid Analysis (XRD, SEM) drying->solid_analysis calcination Calcination (for Oxides) drying->calcination oxide_analysis Oxide Characterization calcination->oxide_analysis

Caption: Experimental workflow for comparing oxalate precipitants.

G start Select Target Metal & Leach Solution Matrix precipitant Choose Oxalate Precipitant start->precipitant oxalic_acid Oxalic Acid precipitant->oxalic_acid High Purity, Direct to Oxide ammonium_oxalate This compound precipitant->ammonium_oxalate No Cation Contamination sodium_oxalate Sodium Oxalate precipitant->sodium_oxalate Low Cost considerations Considerations: - Cost - Purity Requirements - Downstream Processing - Cation Contamination precipitant->considerations

Caption: Decision logic for selecting an oxalate precipitant.

References

A Comparative Guide to the Accuracy and Precision of Calcium Determination: Ammonium Oxalate Precipitation vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of calcium is critical in various stages of research and development. This guide provides an objective comparison of the traditional gravimetric method using ammonium (B1175870) oxalate (B1200264) with two common alternative analytical techniques: complexometric titration and atomic absorption spectrophotometry (AAS). The information presented, supported by experimental data, will assist in selecting the most suitable method for specific analytical needs.

The determination of calcium concentration is a routine yet crucial analysis in numerous scientific fields. The choice of analytical method can significantly impact the reliability of results. The classical gravimetric method, precipitating calcium as calcium oxalate, has long been considered a benchmark for accuracy. However, modern instrumental techniques like complexometric titration and AAS offer advantages in terms of speed and sensitivity. This guide delves into a comparative analysis of these methods, focusing on their accuracy and precision.

Comparison of Analytical Methods for Calcium Determination

The selection of an appropriate method for calcium determination depends on various factors, including the required accuracy and precision, the concentration of calcium in the sample, the sample matrix, and available resources. The following table summarizes the performance characteristics of the ammonium oxalate (gravimetric), complexometric titration, and atomic absorption spectrophotometry (AAS) methods based on available data.

ParameterGravimetric Method (this compound)Complexometric Titration (EDTA)Atomic Absorption Spectrophotometry (AAS)
Principle Precipitation of calcium as insoluble calcium oxalate, followed by weighing.Titration of calcium ions with a standard solution of a chelating agent (e.g., EDTA) using a color indicator.Measurement of the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace.
Accuracy (% Recovery) High (often considered a reference method)Generally good, but can be affected by interferences. One study reported a relative error between -1.00% and 0.50%[1].Excellent. Recovery rates of 93.24%, 99.73%, and 101.75% have been reported[2][3]. Another study showed an accuracy of 100.30%[4].
Precision (%RSD) HighGood, but can be less precise than instrumental methods.Excellent. Intraday precision of 0.48%-1.95% and interday precision of 3.48%-5.01% have been documented[2][3]. A separate study reported a %RSD of 0.6472%[4].
Interferences Co-precipitation of other metal oxalates (e.g., strontium, magnesium if present in high concentrations)[5].Presence of other metal ions that can be chelated by EDTA (e.g., Mg²⁺, Fe³⁺, Al³⁺). Masking agents may be required. Color of the sample can interfere with endpoint detection.Chemical (e.g., phosphate, silicate) and ionization interferences. Releasing agents or high temperatures are used to mitigate these.
Speed Slow and labor-intensive.Relatively fast.Fast, especially with an autosampler.
Sensitivity Not suitable for trace amounts.Moderate.High, especially with a graphite furnace.

Experimental Protocols

Gravimetric Determination of Calcium with this compound

This method relies on the precipitation of calcium ions as calcium oxalate (CaC₂O₄), which is then dried and weighed.

Reagents:

  • This compound ((NH₄)₂C₂O₄) solution

  • Hydrochloric acid (HCl)

  • Methyl red indicator

  • Urea (B33335) (CO(NH₂)₂)

Procedure:

  • An accurately weighed sample containing calcium is dissolved in hydrochloric acid.

  • Methyl red indicator is added to the solution.

  • A solution of this compound is added.

  • Urea is added, and the solution is heated. The urea slowly decomposes to ammonia, gradually increasing the pH and causing the slow precipitation of calcium oxalate.

  • The precipitate is filtered through a pre-weighed sintered glass crucible.

  • The precipitate is washed with dilute this compound solution and then with water.

  • The crucible and precipitate are dried in an oven to a constant weight.

  • The mass of calcium is calculated from the mass of the calcium oxalate precipitate.

Complexometric Titration of Calcium

This method involves the reaction of calcium ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).

Reagents:

  • Standardized EDTA solution

  • Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)

  • Indicator (e.g., Eriochrome Black T, Calconcarboxylic acid)

  • Masking agent (if interfering ions are present)

Procedure:

  • A known volume of the sample solution is pipetted into a flask.

  • A buffer solution is added to maintain the desired pH.

  • The indicator is added, which forms a colored complex with a small amount of the calcium ions.

  • The solution is titrated with a standard EDTA solution.

  • At the endpoint, all the calcium ions have been complexed by EDTA, and the indicator changes color.

  • The concentration of calcium is calculated from the volume of EDTA used.

Determination of Calcium by Atomic Absorption Spectrophotometry (AAS)

This instrumental method measures the absorption of light by ground-state calcium atoms.

Equipment and Reagents:

  • Atomic Absorption Spectrophotometer

  • Calcium hollow cathode lamp

  • Standard calcium solutions

  • Releasing agent (e.g., lanthanum chloride)

Procedure:

  • A series of standard solutions of known calcium concentrations are prepared.

  • The sample solution is prepared, often with the addition of a releasing agent to overcome chemical interferences.

  • The AAS instrument is calibrated using the standard solutions.

  • The sample solution is aspirated into the flame (or placed in the graphite furnace), and the absorbance is measured.

  • The concentration of calcium in the sample is determined from the calibration curve.

Method Comparison and Logical Relationships

The choice between these methods involves a trade-off between accuracy, precision, speed, and cost. The gravimetric method, while time-consuming, is often considered a primary method due to its high accuracy and precision when performed correctly. Complexometric titration is a faster and more economical alternative, but its accuracy can be compromised by interferences. AAS provides high sensitivity and throughput but requires a significant initial investment in instrumentation.

logical_comparison cluster_methods Calcium Determination Methods cluster_attributes Performance Attributes gravimetric Gravimetric (this compound) accuracy High Accuracy (Reference Method) gravimetric->accuracy precision High Precision gravimetric->precision cost Low Cost (per analysis) gravimetric->cost titration Complexometric Titration (EDTA) speed Fast Analysis titration->speed interferences Susceptible to Interferences titration->interferences titration->cost aas Atomic Absorption Spectrometry (AAS) aas->accuracy Excellent aas->precision aas->speed sensitivity High Sensitivity aas->sensitivity instrumentation Requires Expensive Instrumentation aas->instrumentation

Figure 2. Logical comparison of calcium determination methods.

Experimental Workflow: Gravimetric Determination of Calcium

The following diagram illustrates the key steps in the gravimetric determination of calcium using this compound.

experimental_workflow start Sample Preparation (Dissolution in HCl) add_indicator Add Methyl Red Indicator start->add_indicator add_oxalate Add this compound Solution add_indicator->add_oxalate add_urea Add Urea and Heat (Slow Precipitation) add_oxalate->add_urea precipitation Calcium Oxalate Precipitate Forms add_urea->precipitation filtration Filter Precipitate precipitation->filtration washing Wash Precipitate filtration->washing drying Dry to Constant Weight washing->drying weighing Weigh Precipitate drying->weighing calculation Calculate % Calcium weighing->calculation

Figure 1. Experimental workflow for gravimetric calcium determination.

References

Evaluating the Efficiency of Ammonium Oxalate in Sequential Extraction Schemes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to fractionate and analyze elemental composition in complex matrices, sequential extraction offers a powerful methodology. A key reagent in many such schemes is ammonium (B1175870) oxalate (B1200264). This guide provides an objective comparison of its performance against other common extractants, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.

Introduction to Ammonium Oxalate in Sequential Extraction

This compound, particularly in an acidified solution (pH 3), often referred to as Tamm's reagent, is widely employed in soil science and environmental chemistry.[1][2] Its primary function is to selectively dissolve poorly-crystalline and non-crystalline forms of iron (Fe) and aluminum (Al) oxides and hydroxides, such as ferrihydrite.[1][3] By targeting these amorphous phases, researchers can release and quantify the trace elements and heavy metals that are bound to them.[4] This is a critical step in understanding the mobility, bioavailability, and potential toxicity of various elements in soils, sediments, and other environmental samples.[5]

Comparative Analysis of this compound Efficiency

The efficacy of this compound is best understood when compared to other reagents used in sequential extraction protocols. The choice of extractant is crucial as it determines which geochemical fraction of the sample is being targeted.

A common point of comparison is with hydroxylammonium chloride, which is used in the reducible step of the widely recognized BCR (Community Bureau of Reference) sequential extraction protocol.[6][7] Experimental data has shown that acid this compound can be more efficient at extracting iron from various substrates.[6][7] For instance, in a study comparing the two reagents in the second step of the BCR procedure, acid this compound recovered greater amounts of iron and copper across different soil types.[6][7] However, the same study highlighted a significant drawback of this compound: it can cause the precipitation of calcium and lead oxalates, leading to their incomplete extraction in the intended step and their subsequent release in a later, more aggressive extraction step.[6][7] This demonstrates that while this compound may be superior for certain elements, it is not universally applicable, especially when accurate quantification of lead or calcium is required.[6]

The selectivity of this compound is also a key consideration. It is designed to leave more crystalline forms of iron oxides intact.[8] For the extraction of these more stable crystalline forms, a stronger reagent such as dithionite-citrate-bicarbonate (DCB) is typically employed in a subsequent extraction step.[9]

The efficiency of this compound can also be influenced by the composition of the sample matrix. For example, in soils with high clay or carbonate content, the recovery of added fluoride (B91410) using an acid this compound extraction was found to be lower.[10]

Data Presentation

The following tables summarize the comparative performance of this compound against other extractants based on published data.

Table 1: Comparison of Metal Extraction: Acid this compound vs. Hydroxylammonium Chloride in Step 2 of BCR Protocol
Element Substrate Acid this compound Hydroxylammonium Chloride Observation
Iron (Fe)Sewage sludge amended soil, industrial soilsHigher recoveryLower recoveryOxalate is more efficient for Fe extraction.[6][7]
Copper (Cu)Sewage sludge amended soil, industrial soilsHigher recoveryLower recoverySimilar trend to iron, with oxalate showing greater efficiency.[6][7]
Zinc (Zn)Industrial soilsMore efficientLess efficientOxalate proved more efficient for zinc in these specific soils.[6]
Manganese (Mn)Various soilsNot strongly affectedNot strongly affectedProcedural modification did not significantly impact Mn extraction.[6]
Lead (Pb)Various soilsIncomplete extractionEffective extractionOxalate leads to precipitation of lead oxalate, hindering its recovery in this step.[6][7]
Calcium (Ca)Various soilsIncomplete extractionEffective extractionSimilar to lead, calcium oxalate precipitation is a significant issue.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound extraction.

Acid this compound Extraction for Non-Crystalline Fe and Al

This protocol is adapted from the method described by Ross and Wang (1993).[3]

Reagents:

  • 0.2 M Acid this compound Solution (pH 3.0):

    • Solution A (0.2 M this compound): Dissolve 28.4 g of this compound monohydrate ((NH₄)₂C₂O₄·H₂O) in deionized water to make a final volume of 1 L.[8][9]

    • Solution B (0.2 M Oxalic Acid): Dissolve 25.2 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water to make a final volume of 1 L.[8][9]

    • Working Solution: Mix 700 mL of Solution A with 535 mL of Solution B. Adjust the pH to 3.0 by adding small amounts of Solution A or B as needed.[8] Store this solution in a dark bottle.[9]

Procedure:

  • Weigh 0.25 g of dried and sieved soil into a 50 mL centrifuge tube.[8]

  • Add 25 mL of the 0.2 M acid this compound solution to the tube.[8]

  • Cap the tubes and wrap them in aluminum foil or otherwise protect them from light to prevent the photochemical reduction of iron.[9]

  • Shake the tubes on a mechanical shaker for 4 hours at room temperature.[8][9]

  • After shaking, immediately centrifuge the tubes at a high speed (e.g., 9,000 rpm) for 15 minutes to separate the extract from the solid residue.[8]

  • Carefully decant the supernatant into a clean, labeled storage vial.[8]

  • The extracted solution is now ready for elemental analysis, typically by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar technique.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of a sequential extraction procedure and the role of this compound within it.

Sequential_Extraction_Workflow cluster_workflow Typical Sequential Extraction Workflow Start Soil/Sediment Sample Step1 Step 1: Exchangeable & Carbonate Bound (e.g., MgCl2, NaOAc) Start->Step1 Extractant 1 Step2 Step 2: Reducible Phase (Amorphous Fe/Al Oxides) (this compound) Step1->Step2 Residue + Extractant 2 End Elemental Analysis of Fractions (ICP-OES, ICP-MS) Step1->End Extract 1 Step3 Step 3: Oxidisable Phase (Organic Matter & Sulfides) (e.g., H2O2, HNO3) Step2->Step3 Residue + Extractant 3 Step2->End Extract 2 Step4 Step 4: Residual Phase (e.g., Digestion with strong acids) Step3->Step4 Residue + Extractant 4 Step3->End Extract 3 Step4->End Extract 4 Ammonium_Oxalate_Mechanism cluster_mechanism This compound Extraction Mechanism AmOx This compound ((NH4)2C2O4) Complexation Complexation Reaction (in darkness, pH 3) AmOx->Complexation AmorphousOxides Amorphous Fe/Al Oxides (e.g., Ferrihydrite) AmorphousOxides->Complexation SolubleComplexes Soluble Fe(III)-Oxalate and Al(III)-Oxalate Complexes Complexation->SolubleComplexes ReleasedMetals Released Trace Metals in Solution Complexation->ReleasedMetals releases BoundMetals Associated Trace Metals (e.g., Cu, Zn) BoundMetals->AmorphousOxides Adsorbed/Occluded

References

A Comparative Guide to Oxalate, Hydroxide, and Carbonate Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical separations and material synthesis, precipitation is a cornerstone technique for isolating specific elements or compounds from a solution. The choice of precipitating agent is critical, as it directly influences the purity, yield, and physical characteristics of the final product. This guide provides an objective comparison of three commonly used precipitation methods: oxalate (B1200264), hydroxide (B78521), and carbonate precipitation, with a focus on their advantages and disadvantages in research and development settings.

Key Advantages of Oxalate Precipitation

Oxalate precipitation has emerged as a superior method for the selective recovery of various metal ions, particularly rare earth elements (REEs) and actinides.[1][2][3] Its primary advantages lie in its high selectivity, the crystalline nature of the resulting precipitates, and the high purity of the final product.

High Selectivity and Purity: A significant drawback of hydroxide and carbonate precipitation is the co-precipitation of undesirable metal ions.[4] Many metal hydroxides and carbonates precipitate within a similar pH range, leading to impure products.[5] In contrast, oxalate precipitation offers much higher selectivity. For instance, in the recovery of rare earth elements, oxalic acid precipitation followed by calcination results in rare earth oxides with a purity of 99.83%, significantly higher than the 98.33% purity achieved with sodium carbonate precipitation under optimal conditions.[6] Another study demonstrated that rare earth oxides precipitated with oxalic acid displayed a very high purity of 99.2% w/w, whereas those from sodium carbonate precipitation had a comparatively lower purity of 94.2% w/w and a higher content of impurities.[7] This high selectivity is crucial in applications where trace impurities can significantly impact the final product's performance, such as in the development of pharmaceuticals or high-purity materials for electronics.

Crystalline and Easily Filterable Precipitates: Metal oxalates typically form well-defined crystalline structures.[8] These crystalline precipitates are generally larger and more uniform in size, which facilitates easier and more efficient filtration and washing.[5] Conversely, hydroxide precipitates are often amorphous and can be gelatinous, making them difficult to filter and handle.[5] Carbonate precipitates, while generally better than hydroxides in terms of filterability, can also form fine particles that may complicate separation.[5] The ease of handling crystalline oxalate precipitates translates to improved process efficiency and potentially higher product recovery.

Favorable Physical Characteristics for Further Processing: The well-defined crystalline nature of metal oxalates makes them ideal precursors for the synthesis of metal oxides through calcination. The uniform particle size and morphology of the oxalate precursor can be retained in the final oxide product, which is advantageous for applications requiring specific material properties.

Quantitative Comparison of Precipitation Methods

FeatureOxalate PrecipitationHydroxide PrecipitationCarbonate Precipitation
Product Purity Very High (e.g., 99.2% - 99.83% for REOs)[6][7]Generally Lower (Prone to co-precipitation of other metal hydroxides)[4]Moderate to High (e.g., 94.2% - 98.33% for REOs)[6][7]
Selectivity High (Selective for REEs, actinides, etc.)[1][2]Low (Many metal hydroxides precipitate in a similar pH range)[5]Moderate (Less selective than oxalate, prone to co-precipitation)[5]
Precipitate Nature Crystalline, easily filterable[5]Often amorphous, gelatinous, difficult to filter[5]Generally crystalline, but can be fine particles[5]
Recovery Efficiency High (e.g., >99% for REEs)[6]Variable, can be high but with lower purityHigh (e.g., >99% for REEs)[6]
Operating pH Acidic to neutral[9]Alkaline[5]Neutral to alkaline[10]

Experimental Protocols

Oxalate Precipitation of Rare Earth Elements (REEs)

This protocol is a general guideline based on optimized conditions reported in the literature.[6]

Materials:

  • REE-containing solution (e.g., chloride or nitrate (B79036) salt solution)

  • Oxalic acid (H₂C₂O₄) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Heating and stirring plate

  • Beakers, graduated cylinders, and filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Transfer a known volume of the REE-containing solution to a beaker.

  • Adjust the pH of the solution to the desired range (typically 1.5-2.0 for selective REE precipitation) using a suitable acid or base if necessary.[11]

  • Heat the solution to the optimal temperature (e.g., 80°C) while stirring continuously.[6]

  • Slowly add a stoichiometric excess of the oxalic acid solution (e.g., a molar ratio of 1.2:1 of oxalic acid to REEs) to the heated REE solution.[6]

  • Continue stirring the mixture at the elevated temperature for a specified duration (e.g., 30 minutes) to ensure complete precipitation.[6]

  • Allow the precipitate to settle.

  • Filter the precipitate using a Buchner funnel and filter paper.

  • Wash the precipitate with hot deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at an appropriate temperature (e.g., 110°C) to a constant weight.

Hydroxide Precipitation of a Metal Ion (e.g., Copper(II))

This is a general protocol for the precipitation of a metal hydroxide.

Materials:

  • Solution containing the metal ion (e.g., Copper(II) sulfate (B86663), CuSO₄)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Stirring plate and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Place a known volume of the copper(II) sulfate solution into a beaker.

  • Begin stirring the solution.

  • Slowly add the sodium hydroxide solution dropwise to the beaker.

  • Monitor the pH of the solution continuously with a pH meter.

  • A blue precipitate of copper(II) hydroxide (Cu(OH)₂) will begin to form.[12][13]

  • Continue adding NaOH until the desired pH for maximum precipitation is reached (for Cu(OH)₂, this is typically around pH 8-9).

  • Continue stirring for a short period (e.g., 15-30 minutes) to allow for complete precipitation.

  • Turn off the stirrer and allow the precipitate to settle.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with deionized water to remove any residual soluble salts.

  • Dry the precipitate as required.

Carbonate Precipitation of a Metal Ion (e.g., Calcium)

This protocol outlines a general procedure for precipitating a metal carbonate.[14]

Materials:

  • Solution containing the metal ion (e.g., Calcium chloride, CaCl₂)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Deionized water

  • Stirring plate and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolve a known amount of calcium chloride in deionized water in a beaker.

  • In a separate beaker, prepare a solution of sodium carbonate.

  • While stirring the calcium chloride solution, slowly add the sodium carbonate solution.

  • A white precipitate of calcium carbonate (CaCO₃) will form immediately.[15]

  • Continue adding the sodium carbonate solution until no more precipitate is formed, indicating the reaction is complete.

  • Continue to stir the mixture for a period (e.g., 30 minutes) to promote crystal growth and improve filterability.

  • Allow the precipitate to settle.

  • Filter the precipitate from the solution.

  • Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

  • Dry the calcium carbonate precipitate.

Visualizing the Precipitation Processes

The following diagrams illustrate the fundamental principles and workflows of the compared precipitation methods.

Precipitation_Comparison cluster_oxalate Oxalate Precipitation cluster_hydroxide Hydroxide Precipitation cluster_carbonate Carbonate Precipitation Metal_Ion_Ox Metal Ion (e.g., REE³⁺) in Solution Oxalic_Acid Add Oxalic Acid (H₂C₂O₄) Metal_Ion_Ox->Oxalic_Acid pH control (acidic) Crystalline_Precipitate Crystalline Metal Oxalate Precipitate Oxalic_Acid->Crystalline_Precipitate Selective Precipitation High_Purity_Product High Purity Product Crystalline_Precipitate->High_Purity_Product Easy Filtration & Calcination Metal_Ion_OH Metal Ion Mixture in Solution Add_Base Add Base (e.g., NaOH) Metal_Ion_OH->Add_Base Increase pH Amorphous_Precipitate Amorphous/Gelatinous Hydroxide Precipitate Add_Base->Amorphous_Precipitate Non-selective Precipitation Lower_Purity_Product Lower Purity Product (Co-precipitation) Amorphous_Precipitate->Lower_Purity_Product Difficult Filtration Metal_Ion_CO3 Metal Ion Mixture in Solution Add_Carbonate Add Carbonate (e.g., Na₂CO₃) Metal_Ion_CO3->Add_Carbonate pH control (neutral/alkaline) Fine_Precipitate Fine Carbonate Precipitate Add_Carbonate->Fine_Precipitate Less Selective Precipitation Moderate_Purity_Product Moderate Purity Product Fine_Precipitate->Moderate_Purity_Product Filtration

Caption: A comparison of oxalate, hydroxide, and carbonate precipitation workflows.

Selectivity_Pathway cluster_oxalate_path Oxalate Method cluster_hydroxide_path Hydroxide/Carbonate Method Start Solution with Target Metal Ion and Impurity Metal Ions Add_Oxalate Add Oxalic Acid Start->Add_Oxalate Add_Base_Carbonate Add Base or Carbonate Start->Add_Base_Carbonate Selective_Precipitation Selective Precipitation of Target Metal Oxalate Add_Oxalate->Selective_Precipitation Pure_Precipitate High-Purity Precipitate Selective_Precipitation->Pure_Precipitate Impurities_Remain Impurities Remain in Solution Selective_Precipitation->Impurities_Remain Co_Precipitation Co-precipitation of Target and Impurity Metals Add_Base_Carbonate->Co_Precipitation Mixed_Precipitate Mixed Precipitate (Lower Purity) Co_Precipitation->Mixed_Precipitate

Caption: Signaling pathway illustrating the selectivity of oxalate precipitation.

Conclusion

For applications demanding high purity and well-defined particle characteristics, oxalate precipitation presents clear advantages over hydroxide and carbonate methods. Its superior selectivity minimizes the co-precipitation of impurities, leading to a cleaner final product. The crystalline nature of oxalate precipitates simplifies downstream processing steps such as filtration and calcination. While hydroxide and carbonate precipitation can be effective for bulk removal of metal ions and may be more cost-effective in certain scenarios, the trade-off is often lower product purity and more challenging material handling. For researchers, scientists, and drug development professionals, where the quality of the isolated material is paramount, the benefits of oxalate precipitation often outweigh its potential higher reagent cost.

References

Safety Operating Guide

Proper Disposal of Ammonium Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. Ammonium (B1175870) oxalate (B1200264), a common reagent in research and development, requires careful handling and specific disposal procedures due to its toxic and corrosive properties.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of ammonium oxalate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be familiar with the immediate safety precautions associated with this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][3] In case of dust or aerosol formation, use a respirator.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4][5]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, sodium hypochlorite, and strong acids.[6] Avoid mixing it with these substances during storage or disposal.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area and secure the location.[6]

  • Ventilate: Ensure the area is well-ventilated.[1][7]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[3][7][8][9][10] Avoid generating dust.[4][7][8] For liquid spills, absorb with an inert material and collect the contaminated absorbent in a sealed container.[2]

  • Cleanup: After the material has been collected, clean the spill site thoroughly with water.[5][6]

  • Do Not Discharge to Sewer: Never wash this compound spills down the sewer.[6]

Quantitative Data Summary

While specific disposal limits can vary based on local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
pH (0.1 M solution)6.4
Melting Point70°C / 158°F (decomposes)
Water SolubilitySoluble
Specific Gravity1.5

Source:[6][7][10]

Step-by-Step Disposal Protocol

The primary principle for this compound disposal is to treat it as hazardous waste.[6][11] Disposal procedures must comply with all federal, state, and local regulations.[7][9][12]

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled, and sealed container.[4][6][8]

    • Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[4] Keep it in its original container if possible.[4]

  • Labeling and Storage:

    • Clearly label the waste container as "Hazardous Waste: this compound." Include the date and any other information required by your institution.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][9]

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS office or a licensed hazardous waste disposal company for specific guidance and to arrange for pickup and disposal.[4][6] They will provide information on the specific requirements for your location.

  • Professional Disposal Methods:

    • In many cases, the licensed disposal company will handle the ultimate disposal of the waste. Common methods include:

      • Incineration: A frequently recommended method involves mixing the this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

      • Landfill: Disposal in a licensed hazardous waste landfill is another possibility.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AmmoniumOxalateDisposal cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Use Designated, Labeled, Sealed Waste Container ppe->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Protocol: - Evacuate & Secure - Ventilate - Contain & Collect - Clean Area spill->cleanup Yes storage Store Waste Securely in a Cool, Dry, Ventilated Area spill->storage No no_sewer Do NOT Wash Down Sewer cleanup->no_sewer no_sewer->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs follow_regs Follow Local, State, and Federal Regulations contact_ehs->follow_regs end Professional Disposal (e.g., Incineration, Landfill) follow_regs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.